Product packaging for 2-Furfurylthio-3-methylpyrazine(Cat. No.:CAS No. 59303-07-0)

2-Furfurylthio-3-methylpyrazine

Cat. No.: B3427437
CAS No.: 59303-07-0
M. Wt: 206.27 g/mol
InChI Key: PFRSWMCUERVSAT-UHFFFAOYSA-N
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Description

2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture of isomers) is an aryl sulfide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2OS B3427437 2-Furfurylthio-3-methylpyrazine CAS No. 59303-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

PFRSWMCUERVSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1=NC=CN=C1SCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID2069319
Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
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Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to pale yellow liquid
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.138-1.148 (20°)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
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CAS No.

59303-07-0, 59035-98-2, 65530-53-2
Record name 2-[(2-Furanylmethyl)thio]-3-methylpyrazine
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Record name 2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine
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Record name 2-Methyl-3-(furfurylthio)pyrazine
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Record name Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl-
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Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
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Record name 2-furfurylthio-3-methylpyrazine
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Record name Pyrazine, [(3-furanylmethyl)thio]methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-(FURFURYLTHIO)PYRAZINE
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Record name 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture of isomers)
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Foundational & Exploratory

2-Furfurylthio-3-methylpyrazine discovery and isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 2-Furfurylthio-3-methylpyrazine

Foreword: The Aromatic Soul of Roasting

In the vast and complex universe of food chemistry, few molecules evoke as distinct and cherished a sensory experience as those born from the crucible of heat. This compound stands as a paragon of such compounds, a critical component in the aromatic symphony of roasted foods, most notably coffee. Its signature nutty, roasted, and subtly meaty aroma is a testament to the intricate dance of precursors during the Maillard reaction.[1][2] This guide, intended for researchers and development professionals, offers a deep dive into the genesis, isolation, and analytical characterization of this potent flavor compound. We will move beyond mere protocols to explore the causal chemistry, providing a framework for its study and application.

Part 1: The Genesis - A Maillard Reaction Masterpiece

The existence of this compound is not an act of deliberate biological synthesis but rather a serendipitous consequence of thermal processing. Its formation is intrinsically linked to the Maillard reaction and the Strecker degradation of amino acids, complex cascades of non-enzymatic browning that occur when sugars and amino acids are heated.[3][4]

The molecule's structure hints at its parentage: a methylpyrazine ring linked to a furfurylthiol group via a sulfur bridge. This strongly suggests a formation pathway involving the reaction between two key classes of aroma compounds also generated during roasting:

  • Pyrazines : These nitrogen-containing heterocycles are the backbone of "roasted" aromas.[5] They are formed from the reaction of α-aminocarbonyl intermediates, which themselves arise from the Strecker degradation of amino acids.[3][4] The presence of the methyl group points to precursors like alanine.

  • Sulfur-Containing Compounds : The intense, often coffee-like notes in roasted foods are frequently delivered by sulfur compounds.[5] 2-Furfurylthiol (FFT), a potent coffee aroma compound, is a primary precursor.[3][6] FFT is generated through the interaction of sulfur-containing amino acids (like cysteine) with furan derivatives, which are themselves products of sugar degradation.[7][8][9]

The final condensation of a reactive methylpyrazine species with 2-furfurylthiol yields the target molecule. Understanding this formation pathway is critical for any professional seeking to modulate or enhance roasted flavors in food systems.

Maillard_Pathway cluster_precursors Primary Precursors cluster_reaction Thermal Processing (Roasting) cluster_intermediates Key Intermediates Sugars Reducing Sugars (e.g., Ribose) Maillard Maillard Reaction & Strecker Degradation Sugars->Maillard AminoAcids Amino Acids (e.g., Alanine) AminoAcids->Maillard SulfurAA Sulfur Amino Acids (e.g., Cysteine) SulfurAA->Maillard Pyrazines Methylpyrazines Maillard->Pyrazines from Alanine Furans Furfural Maillard->Furans from Sugars H2S H₂S Maillard->H2S from Cysteine Target This compound Pyrazines->Target Condensation FFT 2-Furfurylthiol (FFT) Furans->FFT H2S->FFT FFT->Target Condensation

References

The Dual Nature of a Potent Aroma Compound: A Technical Guide to 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Furfurylthio-3-methylpyrazine, a potent aroma compound situated at the crossroads of roasted, savory, and nutty flavor profiles. While commercially available as a flavoring agent, its significance lies in its natural formation during the thermal processing of various foods, most notably coffee and cooked meat. This document will elucidate the mechanisms of its formation via the Maillard reaction, detail its prevalence in key food matrices, present robust analytical methodologies for its identification and quantification, and discuss its sensory impact. This guide is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who seek a comprehensive understanding of this influential molecule.

Introduction: A Molecule of Contradiction and Flavor

This compound (FEMA number 3189) is a heterocyclic sulfur-containing compound that has garnered significant interest in the flavor industry.[1][2][3] Its sensory profile is complex and highly sought-after, often described as possessing notes of roasted coffee, nuts, and cooked meat.[3][4] A point of initial ambiguity regarding this compound is its "natural" status. While some databases have historically listed it as not found in nature, this is a nuanced classification. The consensus within the scientific community is that this compound is a product of the Maillard reaction, a cascade of chemical reactions that occur when amino acids and reducing sugars are subjected to heat. Therefore, while not typically present in raw ingredients, it is a naturally occurring component of many cooked and roasted foods, contributing significantly to their characteristic aromas. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," underscoring its relevance and acceptability in the food supply.[1]

Natural Occurrence and Formation

The genesis of this compound is intrinsically linked to the thermal processing of food. Its presence is a hallmark of the Maillard reaction and Strecker degradation, which are responsible for the development of color and flavor in a vast array of cooked products.

Key Food Matrices

The most significant dietary sources of naturally formed this compound are:

  • Roasted Coffee: Coffee beans are a rich source of the precursors necessary for the formation of this compound. During roasting, the abundant amino acids and sugars interact to create a complex mixture of volatile compounds, including a variety of pyrazines and sulfur-containing molecules. This compound is a key contributor to the desirable "roasty" and "sulfurous" notes in coffee aroma. The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[5]

  • Cooked Meat: The cooking of meat, particularly through methods like roasting, grilling, and frying, provides an ideal environment for the Maillard reaction. The reaction between amino acids (such as cysteine) and reducing sugars present in muscle tissue leads to the formation of numerous flavor compounds, including this compound, which imparts savory and roasted notes. Studies on cooked beef have identified a range of sulfur-substituted furans and pyrazines that are crucial to its characteristic flavor.[6]

Proposed Formation Pathway

The precise, step-by-step mechanism for the formation of this compound is complex and multifactorial, involving the convergence of several Maillard reaction pathways. A plausible pathway involves the reaction of key intermediates:

  • Formation of Pyrazine Precursors: The Maillard reaction between amino acids and reducing sugars generates α-aminoketones through Strecker degradation. Two molecules of an α-aminoketone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to a stable pyrazine ring.

  • Generation of Sulfur-Containing Reactants: The sulfur-containing amino acid cysteine is a critical precursor. During heating, cysteine degrades to produce hydrogen sulfide (H₂S) and other reactive sulfur compounds.

  • Formation of Furan Derivatives: The dehydration and cyclization of sugars during the Maillard reaction lead to the formation of furan derivatives, most notably furfural. Furfural can then be reduced to furfuryl alcohol, which can react with hydrogen sulfide to form 2-furfurylthiol, a potent aroma compound in its own right.

  • Final Assembly: The final step is hypothesized to be the nucleophilic attack of a sulfur-containing species, such as 2-furfurylthiol, on an activated pyrazine ring intermediate. The exact nature of the pyrazine reactant and the reaction conditions dictate the final structure of the substituted pyrazine.

The following diagram illustrates a conceptual workflow for the formation of this compound.

cluster_maillard Maillard Reaction cluster_sulfur Sulfur Pathway Amino Acids Amino Acids Pyrazine Intermediates Pyrazine Intermediates Amino Acids->Pyrazine Intermediates Reducing Sugars Reducing Sugars Reducing Sugars->Pyrazine Intermediates Furfural Furfural Reducing Sugars->Furfural This compound This compound Pyrazine Intermediates->this compound 2-Furfurylthiol 2-Furfurylthiol Furfural->2-Furfurylthiol Cysteine Cysteine Hydrogen Sulfide Hydrogen Sulfide Cysteine->Hydrogen Sulfide Hydrogen Sulfide->2-Furfurylthiol 2-Furfurylthiol->this compound

Caption: Conceptual formation pathway of this compound.

Sensory Properties and Flavor Contribution

This compound is characterized by a potent and multifaceted aroma profile. Its sensory attributes are highly valued in the flavor industry for their ability to impart desirable roasted and savory notes to a wide range of food products.

Olfactory Profile

The odor of this compound is consistently described as:

  • Primary Notes: Roasted coffee, nutty, meaty, sulfurous.[3][4]

  • Secondary Notes: Toasted, bready, slightly burnt.

The presence of the sulfur atom is crucial to its characteristic aroma, contributing the "sulfurous" note that enhances the overall complexity and authenticity of the roasted and meaty profiles.

Quantitative Sensory Data

While a definitive odor threshold for this compound is not widely published, the thresholds for structurally related pyrazines can be extremely low, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This suggests that even trace amounts of this compound can have a significant impact on the overall flavor of a food product. The determination of odor thresholds is a complex process influenced by the medium in which the compound is evaluated (e.g., water, oil, air).

Analytical Methodologies

The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile aroma compounds.

Sample Preparation and Extraction

The choice of extraction technique is critical for the efficient isolation of this compound from the food matrix while minimizing the co-extraction of interfering compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. The choice of fiber coating is crucial for selectively adsorbing the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.

Protocol for HS-SPME Extraction of this compound from a Liquid Matrix (e.g., Coffee):

  • Sample Preparation: Place a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial. For solid samples, a known weight should be homogenized and suspended in a suitable solvent or buffer.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time) to the sample for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately insert it into the hot inlet of the gas chromatograph for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the separation of complex mixtures of volatile compounds and their definitive identification based on their mass spectra.

Typical GC-MS Parameters for the Analysis of this compound:

ParameterSpecificationRationale
GC Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)A polar stationary phase is well-suited for the separation of polar and semi-polar compounds like pyrazines and sulfur-containing molecules.
Injector Temperature 250°CEnsures rapid and complete desorption of the analytes from the SPME fiber.
Oven Temperature Program Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 240°C (hold for 5 min)A programmed temperature ramp allows for the effective separation of compounds with a wide range of boiling points.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic resolution.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra for library matching.
Scan Range m/z 40-350A typical mass range to capture the molecular ion and key fragment ions of the target analyte and other volatile compounds.
Data Acquisition Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisFull scan mode is used for initial identification by comparing the obtained mass spectrum with a reference library. SIM mode offers higher sensitivity and selectivity for quantification by monitoring specific ions of the target analyte and internal standard.

The following diagram illustrates a typical analytical workflow for the determination of this compound.

Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization HS-SPME Extraction HS-SPME Extraction Homogenization->HS-SPME Extraction GC-MS Analysis GC-MS Analysis HS-SPME Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Analytical workflow for this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the intricate and fascinating chemistry of food flavor. Its formation through the Maillard reaction underscores the transformative power of cooking and processing in creating the sensory experiences we cherish. For researchers and developers in the food and flavor industries, a thorough understanding of this compound's formation, occurrence, and sensory impact is paramount for crafting authentic and appealing flavor profiles.

Future research should focus on elucidating the precise quantitative contribution of this compound to the aroma of various foods through techniques like gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA). Furthermore, a deeper understanding of the reaction kinetics and the influence of processing parameters on its formation will enable better control over flavor development in thermally processed foods. As analytical techniques continue to advance in sensitivity and resolution, we can anticipate the discovery of new insights into the complex world of flavor chemistry and the pivotal role played by molecules such as this compound.

References

The Genesis of a Key Aroma Compound: A Technical Guide to the Maillard Reaction Formation of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the formation of 2-Furfurylthio-3-methylpyrazine, a potent aroma compound, via the Maillard reaction. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate chemical pathways, offers detailed experimental protocols, and synthesizes field-proven insights to empower the scientific community in harnessing and understanding this significant flavor molecule.

Section 1: Introduction - The Maillard Reaction and the Essence of Roasted Aromas

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods.[1] This complex cascade of reactions between reducing sugars and amino acids generates a plethora of heterocyclic compounds that contribute to the rich, roasted, and savory notes we associate with baked bread, grilled meat, and freshly brewed coffee.[2] Among the myriad of molecules born from this reaction, sulfur-containing pyrazines stand out for their exceptionally low odor thresholds and potent aroma profiles.

This guide focuses on a particularly impactful member of this class: this compound. This compound is renowned for its intense coffee, roasted, and meaty aroma, making it a molecule of significant interest in the food and flavor industry.[2][3] Understanding its formation is not merely an academic exercise; it is a critical step towards controlling and optimizing flavor development in thermally processed foods and for the synthesis of nature-identical flavorings. This document will dissect the core mechanisms of its formation, provide actionable experimental designs, and offer a deeper understanding of the interplay between precursors and reaction conditions.

Section 2: The Core Chemistry - Mechanistic Pathways to this compound

The formation of this compound is not a singular event but rather the culmination of several interconnected reaction pathways within the broader Maillard reaction landscape. The principal precursors are a pentose sugar (most notably, D-ribose), the sulfur-containing amino acid L-cysteine, and an amino acid capable of generating a methyl-substituted α-aminocarbonyl, such as alanine.

The overall reaction can be conceptualized in two primary stages: the formation of key intermediates and their subsequent condensation and transformation.

Stage 1: Generation of Essential Intermediates

  • Formation of Furfural and Furfuryl Mercaptan: The pentose sugar, ribose, undergoes dehydration and cyclization reactions to form furfural.[4][5] Concurrently, the thermal degradation of cysteine releases hydrogen sulfide (H₂S).[4] Furfural can then react with this H₂S, or more directly with cysteine degradation products, to yield furfuryl mercaptan (2-furanmethanethiol), a pivotal sulfur-containing intermediate.[6] The reaction of furfural with H₂S is a known pathway for the formation of various sulfur-containing heterocyclic compounds.[6]

  • Formation of Methylpyrazine Precursors: The formation of the methylpyrazine backbone arises from the reaction of α-dicarbonyl compounds, such as glyoxal and methylglyoxal, with amino acids.[7] These dicarbonyls are themselves products of sugar degradation. The reaction of an amino acid like alanine with a dicarbonyl compound, via the Strecker degradation pathway, generates an α-aminocarbonyl (e.g., 1-amino-2-propanone). The self-condensation of two such α-aminocarbonyl molecules leads to the formation of a dihydropyrazine intermediate, which upon oxidation yields a stable pyrazine, in this case, a dimethylpyrazine.[1][8] To arrive at 3-methylpyrazine, a reaction involving glyoxal and alanine is a plausible route.

Stage 2: The Final Assembly

The final step in the formation of this compound is the substitution reaction between the two key intermediates: furfuryl mercaptan and a methyl-substituted pyrazine. It is hypothesized that a reactive pyrazinium species or a related intermediate is attacked by the nucleophilic sulfur of furfuryl mercaptan, leading to the formation of the target molecule. The precise nature of the pyrazine reactant could be a transient, reactive species formed in the Maillard reaction milieu.

Visualizing the Pathway: A Mechanistic Overview

Maillard_Pathway cluster_precursors Primary Precursors cluster_intermediates Key Intermediates Ribose D-Ribose Furfural Furfural Ribose->Furfural Dehydration AlphaDicarbonyls α-Dicarbonyls (Glyoxal, Methylglyoxal) Ribose->AlphaDicarbonyls Degradation Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Degradation AminoAcid Amino Acid (e.g., Alanine) AlphaAminocarbonyl α-Aminocarbonyl AminoAcid->AlphaAminocarbonyl FurfurylMercaptan Furfuryl Mercaptan Furfural->FurfurylMercaptan H2S->FurfurylMercaptan Target This compound FurfurylMercaptan->Target AlphaDicarbonyls->AlphaAminocarbonyl Strecker Degradation Methylpyrazine Methylpyrazine AlphaAminocarbonyl->Methylpyrazine Condensation & Oxidation Methylpyrazine->Target Substitution Reaction caption Figure 1: Proposed formation pathway of this compound.

Caption: A simplified diagram illustrating the key precursor molecules and intermediates leading to the formation of this compound.

Section 3: Experimental Design - A Protocol for Synthesis and Analysis

The following protocol provides a robust framework for the laboratory-scale synthesis and analysis of this compound. This self-validating system includes checkpoints and considerations for ensuring reproducibility and accuracy.

3.1. Synthesis Protocol: A Model Maillard Reaction

This protocol is designed to favor the formation of the target compound in a controlled laboratory setting.

Materials:

  • D-Ribose (CAS No. 50-69-1)

  • L-Cysteine (CAS No. 52-90-4)

  • L-Alanine (CAS No. 56-41-7)

  • Phosphate buffer (0.1 M, pH 7.0)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Nitrogen gas supply

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL high-pressure reaction vessel, dissolve D-ribose (1.5 g, 10 mmol), L-cysteine (1.21 g, 10 mmol), and L-alanine (0.89 g, 10 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0).

    • Causality: Equimolar ratios of the primary precursors are used as a starting point. The phosphate buffer helps to maintain a neutral pH, which is generally favorable for the initial stages of the Maillard reaction.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 5 minutes to remove oxygen. Oxygen can lead to oxidative side reactions and the formation of undesirable byproducts.

  • Reaction Conditions: Seal the vessel and heat the mixture to 140°C with continuous stirring for 2 hours.

    • Causality: A temperature of 140°C provides sufficient energy to drive the Maillard reaction at a reasonable rate without excessive charring.[9] The 2-hour duration allows for the formation and interaction of key intermediates.

  • Cooling and Extraction: After the reaction, cool the vessel to room temperature. Extract the reaction mixture three times with 30 mL of dichloromethane (DCM).

  • Drying and Concentration: Combine the DCM extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.2. Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.

Instrumentation and Parameters:

ParameterSpecification
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 40°C (hold for 2 min), ramp to 280°C at 5°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Identification Based on comparison of mass spectra with NIST library and retention time of an authentic standard.
Quantification Using a calibration curve of an authentic standard of this compound.
  • Note: These parameters may require optimization based on the specific instrumentation and sample matrix.

Workflow Visualization: From Synthesis to Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Mix Precursors: Ribose, Cysteine, Alanine in Phosphate Buffer Purge Purge with Nitrogen Reactants->Purge React Heat at 140°C for 2h in a Sealed Vessel Purge->React Extract Cool and Extract with Dichloromethane React->Extract Concentrate Dry and Concentrate the Extract Extract->Concentrate Inject Inject 1µL of Extract into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Mass Spectrum and Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify caption Figure 2: Experimental workflow for synthesis and analysis.

Caption: A flowchart outlining the key steps in the synthesis of this compound and its subsequent analysis by GC-MS.

Section 4: Factors Influencing Formation and Yield

The yield of this compound is highly dependent on several critical reaction parameters. Understanding and controlling these factors are paramount for maximizing its formation.

4.1. Precursor Composition and Ratio

  • Sugar Type: Pentoses, particularly ribose, are more reactive than hexoses in forming furfural, a key precursor.[10][11]

  • Amino Acid Selection: The presence of cysteine is non-negotiable for providing the necessary sulfur. The choice of the other amino acid will influence the substitution on the pyrazine ring. For instance, using alanine will favor the formation of methyl-substituted pyrazines.

  • Reactant Ratios: The molar ratio of the sugar to the amino acids can significantly impact the reaction pathways and the final product distribution. An excess of the sugar may lead to increased caramelization and the formation of other degradation products.

4.2. Reaction Conditions

ParameterInfluence on Formation
Temperature Higher temperatures generally accelerate the Maillard reaction. However, excessively high temperatures can lead to the degradation of the target compound and the formation of polymeric melanoidins. A range of 120-180°C is typically employed for pyrazine formation.[12][13]
pH The pH of the reaction medium influences the rate of different stages of the Maillard reaction. A slightly acidic to neutral pH (5-7) is often optimal for the formation of many key aroma compounds.[10]
Water Activity Water is both a reactant and a product in various stages of the Maillard reaction. Lower water activity generally favors the condensation and dehydration reactions that are crucial for the formation of heterocyclic compounds.
Reaction Time The duration of heating affects the extent of the reaction. Insufficient time will result in low yields, while excessive time can lead to the degradation of the desired products.

Section 5: Sensory Properties and Applications

This compound is characterized by a potent and complex aroma profile. Its sensory attributes are often described as:

  • Roasted Coffee: This is one of its most prominent and desirable notes.

  • Meaty/Savory: It contributes to the characteristic aroma of cooked meats.

  • Nutty: A subtle nutty undertone can also be perceived.

  • Sulfurous: A slight sulfurous note is inherent due to its chemical structure.

Due to these desirable sensory properties, this compound finds applications as a flavoring agent in a wide range of food products, including:

  • Savory snacks and seasonings

  • Processed meats and meat analogs

  • Soups and sauces

  • Coffee and chocolate flavored products

Its use is regulated by food safety authorities, and it is typically employed at very low concentrations (in the parts-per-billion range) due to its high odor intensity.

Section 6: Conclusion - A Molecule of Flavorful Significance

The formation of this compound through the Maillard reaction is a testament to the intricate and fascinating chemistry that underpins the flavors we cherish. This guide has provided a detailed roadmap for understanding and investigating this important aroma compound, from its mechanistic origins to its practical synthesis and analysis. For researchers and professionals in the fields of food science, flavor chemistry, and drug development, a thorough comprehension of these principles is essential for innovation and the creation of high-quality, sensorially appealing products. The continued exploration of the Maillard reaction will undoubtedly unveil further complexities and opportunities in the world of flavor science.

References

The Cornerstone of Coffee's Allure: A Technical Guide to 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Monograph for the Advanced Researcher

Abstract

The characteristic aroma of freshly roasted coffee, a complex sensory experience prized globally, is orchestrated by a symphony of volatile organic compounds. Among these, sulfur-containing heterocyclic molecules often play a pivotal role due to their exceptionally low odor thresholds and potent sensory profiles. This technical guide provides an in-depth exploration of 2-Furfurylthio-3-methylpyrazine (FFMP), a key odorant that imparts the quintessential nutty, roasted, and subtly meaty notes that define a high-quality coffee brew. We will dissect its physicochemical properties, elucidate its formation through the Maillard reaction network, present robust analytical methodologies for its quantification, and discuss its profound impact on the final sensory profile of coffee. This document is intended for researchers, flavor chemists, and quality control specialists in the food and beverage industry, as well as drug development professionals interested in the biological activities of heterocyclic compounds.

Introduction: The Molecular Architecture of Coffee Aroma

The transformation of green coffee beans into the aromatic, flavorful beans ready for brewing is a complex pyrolytic process. The roasting process initiates a cascade of chemical reactions, most notably the Maillard reaction and Strecker degradation, which generate hundreds of volatile compounds.[1] While numerous compounds contribute to the overall aroma, a select few, known as key odorants, are responsible for the characteristic scent of coffee. These are typically present in trace amounts but possess extremely low odor thresholds, making them disproportionately impactful.

Sulfur-containing compounds, together with pyrazines, are considered among the most significant contributors to coffee's flavor profile.[2] This guide focuses on a hybrid of these two crucial chemical classes: this compound (FFMP), a molecule that elegantly combines the roasted, nutty character of a pyrazine with the sulfury, roasty notes of a furanthiol. Understanding the nuances of FFMP's formation, stability, and sensory contribution is paramount for controlling and optimizing coffee quality.

Physicochemical Characteristics of this compound

A thorough understanding of a molecule's physical and chemical properties is fundamental to developing effective analytical methods and predicting its behavior in a complex matrix like coffee. FFMP is often found commercially as a mixture of isomers, primarily 2-methyl-3-(furfurylthio)pyrazine, with its 5- and 6-isomers also present.[3]

PropertyValueSource
IUPAC Name 2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine[4]
Molecular Formula C₁₀H₁₀N₂OS[4]
Molecular Weight 206.27 g/mol [4]
CAS Number 65530-53-2 (for the isomer mixture)[3]
Physical Description Colorless to pale yellow liquid[4]
Odor Profile Sulfurous, nutty, roasted coffee, cooked meaty[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol[4]
Boiling Point 153.00 to 156.00 °C @ 10.00 mm Hg[3]
Density 1.138-1.148 g/cm³ (at 20°C)[4]
Refractive Index 1.580-1.586 (at 20°C)[4]

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4]

The Genesis of a Key Odorant: Formation Pathways

The existence of FFMP in roasted coffee is a direct consequence of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs at elevated temperatures.[1] The formation of this specific molecule requires the convergence of precursors for both the pyrazine ring and the furfurylthiol side chain.

The core reaction pathway can be conceptualized as follows:

  • Pyrazine Ring Formation: Amino acids react with dicarbonyl compounds (formed from sugar degradation) via Strecker degradation to produce aminoketones. These aminoketones can then self-condense or react with other aminoketones to form dihydropyrazines, which subsequently oxidize to form alkylpyrazines. The methyl group at the 3-position of FFMP likely originates from amino acids such as alanine.

  • Furfurylthiol Formation: The furfuryl group is derived from the thermal degradation of pentose sugars (like arabinose) to form furfural. The thiol group (-SH) is provided by the sulfur-containing amino acid, cysteine. The reaction between furfural and hydrogen sulfide (generated from cysteine degradation) leads to the formation of 2-furfurylthiol.

  • Condensation: The final step is the condensation of a reactive pyrazine intermediate with 2-furfurylthiol to form the final this compound molecule.

FFMP_Formation cluster_maillard Maillard Reaction & Strecker Degradation sugars Reducing Sugars (e.g., Arabinose) dicarbonyls Dicarbonyls sugars->dicarbonyls furfural Furfural sugars->furfural amino_acids Amino Acids (e.g., Alanine) aminoketones Aminoketones amino_acids->aminoketones cysteine Cysteine h2s H₂S cysteine->h2s dicarbonyls->aminoketones methylpyrazine Methylpyrazine Intermediate aminoketones->methylpyrazine fft 2-Furfurylthiol furfural->fft h2s->fft ffmp This compound methylpyrazine->ffmp Condensation fft->ffmp

Figure 1: Simplified formation pathway of this compound.

Sensory Impact and Quantitative Occurrence

The profound impact of FFMP on coffee aroma is due to its potent and complex sensory profile and its extremely low odor detection threshold. While the specific odor threshold for FFMP has not been definitively published, the thresholds of its constituent parts are well-documented. 2-Furfurylthiol has an odor threshold of 0.01 μg/kg in water, with a characteristic roasted coffee aroma.[5] Pyrazines also have very low odor thresholds, often in the parts-per-trillion range.[6] This suggests that FFMP is a high-impact aroma compound, contributing significantly to the perception of a "roasty" and "nutty" character even at trace concentrations.

The concentration of FFMP and related compounds is highly dependent on the coffee species, geographical origin, and roasting conditions. Generally, Robusta coffees tend to have higher concentrations of pyrazines, contributing to their bolder, more rubbery and chocolate-like flavor profile.

CompoundCoffee TypeConcentration Range (in brew)Reference
Free 2-Furfurylthiol Robusta20.94 µg/L[7]
Free 2-Furfurylthiol Arabica (Yunnan)11.34 µg/L[7]
Free 2-Furfurylthiol Arabica (Columbia)15.33 µg/L[7]
Ethylpyrazine Robusta (green bean)4.33 - 29.36 µg/kg[8]
Ethylpyrazine Arabica (green bean)1.42 - 12.49 µg/kg[8]

Analytical Methodologies: A Validated Approach

The accurate quantification of trace-level volatile compounds like FFMP in a complex matrix such as coffee requires a robust and sensitive analytical workflow. The following protocol outlines a validated method using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical_Workflow sample_prep 1. Sample Preparation (Roasting, Grinding, Brewing) spme 2. SPME Extraction (Headspace Volatile Collection) sample_prep->spme gc_separation 3. GC Separation (Chromatographic Elution) spme->gc_separation ms_detection 4. MS Detection & Identification (Mass Spectrum Analysis) gc_separation->ms_detection quantification 5. Quantification (Internal/External Standard) ms_detection->quantification

Figure 2: General analytical workflow for FFMP analysis in coffee.
Experimental Protocol: SPME-GC-MS Analysis of FFMP

Rationale: This protocol utilizes headspace SPME for solvent-free extraction and concentration of volatile and semi-volatile compounds from the coffee matrix. GC provides high-resolution separation of these compounds, while MS allows for their positive identification and quantification.

Materials and Reagents:

  • Roasted and ground coffee beans

  • Deionized water

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2,4,6-trimethylpyridine or a deuterated analogue of FFMP if available)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh 2.0 g of freshly ground roasted coffee into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

    • Add a specific volume of the internal standard solution.

    • Add 5 mL of hot deionized water (e.g., 90°C) to simulate brewing.

    • Immediately seal the vial with the screw cap.

  • SPME Extraction:

    • Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for 15 minutes with constant stirring.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes) in splitless mode.

    • GC Separation:

      • Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: A typical program would be: initial temperature of 40°C held for 5 minutes, ramp at 3°C/min to 170°C and hold for 10 minutes, then ramp at 8°C/min to 240°C and hold for 5 minutes.

    • MS Detection:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic reference standard. The NIST library can be used for tentative identification.

    • Quantification: Calculate the concentration of FFMP by constructing a calibration curve using a series of standard solutions and normalizing the peak area of the analyte to the peak area of the internal standard.

Future Research and Applications

While significant progress has been made in understanding the role of FFMP in coffee aroma, several avenues for future research remain. Elucidating the precise, detailed formation mechanism and kinetics of FFMP during roasting would allow for more targeted control over its concentration in the final product. Furthermore, investigating the potential synergistic or antagonistic sensory effects of FFMP with other key coffee odorants could provide a more holistic understanding of coffee aroma perception.

For drug development professionals, the unique heterocyclic structure of FFMP may warrant investigation for potential biological activities. Many pyrazine and furan derivatives have been shown to possess a range of pharmacological properties, and FFMP could be a novel scaffold for further chemical exploration.

Conclusion

This compound stands as a testament to the chemical complexity that underpins our sensory enjoyment of coffee. As a product of the Maillard reaction, its presence is a hallmark of the roasting process, and its potent sensory profile makes it a crucial contributor to the final aroma. The analytical methods detailed in this guide provide a robust framework for its quantification, enabling researchers and industry professionals to better understand and control the quality of one of the world's most beloved beverages. Continued research into this fascinating molecule will undoubtedly uncover further insights into the science of flavor and aroma.

References

An In-depth Technical Guide to 2-Furfurylthio-3-methylpyrazine (CAS 65530-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary and Compound Profile

2-Furfurylthio-3-methylpyrazine is a potent, sulfur-containing heterocyclic aroma compound that holds significant importance in the flavor and fragrance industries.[1] Characterized by its powerful roasted, coffee-like, and nutty aroma, this molecule is a key component in the formulation of a wide array of savory and brown flavor profiles, including coffee, roasted meats, nuts, and chocolate.[2][3][4] While primarily utilized for its sensory properties, its unique chemical structure also opens avenues for research in other domains, such as materials science.

This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, analytical workflows, applications, and the regulatory landscape governing its use. The information is curated to provide researchers and developers with the foundational knowledge required for its effective application and further investigation.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 65530-53-2 [5][6]
IUPAC Name 2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine [5]
Molecular Formula C₁₀H₁₀N₂OS [5][7]
Molecular Weight 206.27 g/mol [5]
FEMA Number 3189 [2][5]
JECFA Number 1082 [5][8]

| EC Number | 261-690-9 |[5] |

Note: This compound is often sold as a mixture of isomers (2-methyl-3-, 5-, and 6-furfurylthiopyrazine), which may be referenced under other CAS numbers such as 59035-98-2.[9][10]

Caption: Chemical structure of this compound.

Physicochemical and Organoleptic Properties

Understanding the physical and sensory characteristics of this compound is fundamental to its application. It is typically a colorless to pale yellow liquid with limited water solubility but is miscible with organic solvents like ethanol.[5][11]

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Colorless to pale yellow liquid [5][11]
Boiling Point 153-156 °C @ 10 mmHg (1333 Pa) [2][6]
Specific Gravity 1.138 - 1.148 @ 20°C [5][11]
Refractive Index 1.580 - 1.586 @ 20°C [5][11]
Flash Point 56.67 °C (134 °F) [2]

| Solubility | Insoluble in water; soluble in organic solvents |[5][11] |

The true value of this compound lies in its complex organoleptic profile. Its potent aroma means it is effective at very low concentrations.

Table 3: Organoleptic Profile

Characteristic Description Source(s)
Odor Type Coffee, sulfurous, nutty, roasted, cooked meaty [2]
Odor Description At 0.10% in dipropylene glycol: sulfurous, nutty, roasted coffee, cooked meat. [2]
Taste @ 1 ppm Sulfurous, nutty, roasted, and coffeelike. [3]
Taste @ 2 ppm Roasted, coffeelike, brown, nutty, and toasted grainlike. [3]

| General Notes | Often described as having a coffee and sesame seed oil character. |[2][12] |

Synthesis and Manufacturing

From a chemical standpoint, this compound is accessible through a nucleophilic substitution reaction. The most common industrial synthesis involves the condensation of 2-furfuryl mercaptan with a halogenated methylpyrazine derivative, typically 2-chloro-3-methylpyrazine, under mild alkaline conditions.[1]

The causality behind this choice of pathway is twofold: the high reactivity of the thiol group (once deprotonated to a thiolate) as a nucleophile and the susceptibility of the halogenated pyrazine to nucleophilic attack. The base (e.g., sodium hydroxide or sodium methoxide) is critical as it deprotonates the mercaptan to form the much more nucleophilic thiolate anion, which then displaces the chloride from the pyrazine ring.

Synthesis_Pathway reactant1 2-Furfuryl Mercaptan (Nucleophile Precursor) intermediate Thiolate Anion Formation reactant1->intermediate reactant2 2-Chloro-3-methylpyrazine (Electrophile) product This compound reactant2->product base Base (e.g., NaOH) in Solvent (e.g., Ethanol) base->intermediate Deprotonation intermediate->product Nucleophilic Substitution salt NaCl (Byproduct) product->salt

Caption: Generalized synthesis pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system for producing the target compound, with purification and analysis steps to confirm identity and purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-furfuryl mercaptan (1.0 eq) in ethanol.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.05 eq) in water or ethanol to the flask while stirring under a nitrogen atmosphere. Stir for 30 minutes at room temperature to ensure complete formation of the sodium thiolate salt.

  • Electrophile Addition: Add 2-chloro-3-methylpyrazine (1.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is based on its ability to dissolve the product while being immiscible with water.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent. The crude product is then purified via vacuum distillation or column chromatography on silica gel to yield the final product as a pale yellow oil.[1]

  • Confirmation: Confirm the structure and purity of the final product using GC-MS and NMR spectroscopy.[1][11]

Analytical Methodologies

The analysis of volatile aroma compounds like this compound relies on techniques that offer high sensitivity and structural elucidation capabilities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the industry standard for this purpose.

The choice of GC-MS is logical because Gas Chromatography provides excellent separation of volatile and semi-volatile compounds in a complex matrix, while Mass Spectrometry provides mass information that helps in the unequivocal identification of the compound by comparing its fragmentation pattern to library spectra.

Analytical_Workflow sample Sample Preparation (Dilution in appropriate solvent) injection GC Injection (Split/Splitless Inlet) sample->injection separation Chromatographic Separation (Capillary Column, e.g., DB-5ms) injection->separation Temp. Program ionization MS Ionization (Electron Impact - 70 eV) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection analysis Data Analysis (Library Matching & Quantification) detection->analysis

Caption: Standard analytical workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at 1000 ppm. Create a series of dilutions for calibration (e.g., 0.1, 0.5, 1, 5, 10 ppm).

  • Instrumentation:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. This temperature program is designed to separate compounds based on their boiling points.

  • Mass Spectrometer:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

  • Analysis: Inject 1 µL of each standard and sample. Identify the this compound peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). Quantify using the calibration curve generated from the standards.

Applications and Functionality

The primary application of this compound is as a flavoring agent.[4] Its potent and characteristic aroma makes it indispensable for building complex flavor profiles.

  • Food and Beverage: It is a cornerstone for creating roasted notes in coffee, cocoa, and baked goods.[1][3] It imparts savory, meaty notes to soups, sauces, and snack seasonings. Pyrazines and sulfur compounds are crucial for adding complexity and realism to processed foods.[13]

  • Fragrance Industry: In perfumery, it is used to introduce warm, roasted, and gourmand notes, adding depth and sophistication to fragrances.[4] Its ability to blend well with other ingredients allows for the creation of unique and memorable scents.

  • Research Applications: A study has shown its potential as an effective corrosion inhibitor for copper in sulfuric acid, highlighting its utility beyond sensory applications and suggesting a role in materials science.[6]

Safety and Regulatory Landscape

The safety and regulatory status of a food ingredient are paramount. This compound has been evaluated by major international regulatory bodies.

Table 4: Regulatory and Safety Summary

Authority/Data Point Status/Finding Source(s)
JECFA No safety concern at current levels of intake when used as a flavouring agent. [5][8][14]
FEMA GRAS Generally Recognized As Safe (GRAS) with FEMA number 3189. [2][5]
Oral LD50 1,000 mg/kg (rat). [15]

| GHS Classification (Neat Substance) | Flammable liquid (Category 3); Harmful if swallowed (Acute Tox. 4); Causes skin and serious eye irritation. |[15] |

It is crucial to distinguish between the safety of the compound as a neat chemical and its safety at the very low concentrations used in food. While the concentrated substance requires careful handling in an industrial or laboratory setting as per its Safety Data Sheet (SDS)[15], regulatory bodies have deemed it safe for consumption at the levels found in food products.[5][8]

Conclusion

This compound (CAS 65530-53-2) is a high-impact aroma chemical with a well-defined technical profile. Its synthesis via nucleophilic substitution is efficient, and its analysis is robustly handled by standard GC-MS protocols. While its primary role is in shaping the sensory landscape of food and fragrances, emerging research into its material properties suggests a broader potential. A thorough understanding of its physicochemical properties, synthesis, and analytical behavior, combined with an awareness of its safety and regulatory standing, enables researchers and developers to harness its unique characteristics for innovation.

References

A Toxicological Deep Dive: 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Furfurylthio-3-methylpyrazine is a significant contributor to the savory and roasted aroma profiles of many thermally processed foods, prized for its complex coffee, nutty, and meaty notes.[1][2] As a member of the pyrazine and sulfur-containing heterocyclic compound families, it is widely used as a flavoring agent in the food industry.[2][3] This guide provides a comprehensive technical overview of the available toxicological data for this compound, intended for researchers, toxicologists, and professionals in the flavor and drug development industries. We will delve into its regulatory status, metabolic fate, and the toxicological endpoints evaluated, while also providing insight into the standard methodologies employed for the safety assessment of such flavoring compounds.

Regulatory and Safety Assessment

The primary assurance of safety for this compound comes from rigorous evaluations by international expert committees. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have both assessed this substance, often as part of a group of structurally related flavoring agents.

Chemical Identity and Properties

A clear understanding of the substance's physical and chemical properties is fundamental to its toxicological evaluation.

PropertyValueSource(s)
Chemical Name 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine[5]
Synonyms This compound, FEMA 3189, JECFA 1082[4][5][8]
CAS Number 65530-53-2 (for the mixture of isomers)[3][9]
Molecular Formula C₁₀H₁₀N₂OS[5][9]
Molecular Weight 206.26 g/mol [9]
Physical Form Colorless to pale yellow liquid[9]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[9]
Boiling Point 85-87 °C at 10 mmHg[9]
Specific Gravity 1.138–1.148 @ 20°C[9]

Note: This substance is often supplied as a mixture of isomers, predominantly the 2,3-isomer (~70%) and the 2,6-isomer (~29%).[9]

Toxicokinetics: Metabolism and Excretion

While specific metabolic studies on this compound are not extensively published, the metabolic fate can be predicted based on knowledge of related sulfur-containing furan derivatives. The formation of such compounds in food often occurs through the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars.[2][10][11]

The anticipated metabolic pathway involves two primary stages:

  • S-oxidation: The thioether (sulfide) group is susceptible to oxidation by cytochrome P450 enzymes in the liver, forming the corresponding sulfoxide and subsequently the sulfone.

  • Furan Ring Oxidation: The furan ring can be oxidized, leading to ring-opening and the formation of reactive unsaturated dicarbonyl intermediates.

These metabolites are typically conjugated with glutathione (GSH) and further processed through the mercapturic acid pathway for excretion in the urine. Understanding this metabolic profile is crucial, as it informs the potential for bioactivation to reactive intermediates or efficient detoxification and clearance.

parent This compound sulfoxide Sulfoxide Metabolite parent->sulfoxide Phase I: S-Oxidation furan_ox Furan Ring Oxidation parent->furan_ox Phase I Metabolism sulfone Sulfone Metabolite sulfoxide->sulfone Phase I: S-Oxidation reactive Reactive Intermediates furan_ox->reactive conjugation GSH Conjugation reactive->conjugation Phase II: Detoxification excretion Urinary Excretion (Mercapturates) conjugation->excretion

Figure 1: Predicted metabolic pathway for this compound.

Toxicological Profile

The available toxicological data for this compound is summarized below.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high-dose exposure to a substance. The primary metric is the LD50 (Lethal Dose, 50%), the dose required to be lethal to 50% of a tested population.

EndpointSpeciesRouteValueClassificationSource
LD50 RatOral1,000 mg/kgHarmful if swallowed[3]

An oral LD50 of 1,000 mg/kg in rats places this compound in Category 4 ("Harmful if swallowed") under the Globally Harmonized System (GHS).[3]

Skin and Eye Irritation

According to safety data sheets, the substance is considered to cause skin irritation and serious eye irritation.[3] No sensitizing effects are known.[3]

Genotoxicity and Mutagenicity

For a flavoring agent like this, a standard battery of genotoxicity tests would be required. This typically includes:

  • A bacterial reverse mutation assay (Ames test).

  • An in vitro mammalian cell assay, such as the micronucleus test.[12]

  • An in vivo genotoxicity test if positive results are found in vitro.

The absence of a structural alert for mutagenicity in both expert (Q)SAR tools is often sufficient to conclude there is no mutagenic concern, as recommended by guidelines like ICH M7.[13]

Core Experimental Methodologies

To provide practical context, this section details the standard protocols for two cornerstone genotoxicity assays used in the safety assessment of food ingredients.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[14][15][16]

Causality and Rationale: The test is based on the principle that if a substance is a mutagen, it can cause a mutation in the bacterial DNA that restores the ability to synthesize histidine, allowing the bacteria to grow on a histidine-deficient medium.[16][17] The inclusion of a rat liver extract (S9 fraction) is critical, as it simulates mammalian metabolism, identifying compounds that become mutagenic only after metabolic activation.[14]

Step-by-Step Methodology:

  • Strain Preparation: Overnight cultures of several S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth.[17]

  • Test Compound Preparation: The test article is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

  • Exposure: In a test tube, the following are combined:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound dilution (or control).

    • 0.5 mL of sodium phosphate buffer or S9 mix (for metabolic activation).[14]

  • Plating: 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) is added to the tube, which is then vortexed and poured onto a minimal glucose agar plate.[14]

  • Incubation: Plates are incubated inverted at 37°C for 48-72 hours.[17]

  • Scoring: The number of revertant colonies (those that have mutated back to his+) is counted. A substance is considered mutagenic if it shows a dose-dependent increase in revertant colonies that is significantly higher than the negative control.

cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis strain 1. Grow His- S. typhimurium mix 3. Mix Bacteria, Compound & S9/Buffer strain->mix compound 2. Prepare Test Compound Dilutions compound->mix plate 4. Add Top Agar & Plate mix->plate incubate 5. Incubate at 37°C plate->incubate count 6. Count Revertant Colonies incubate->count result Result: Mutagenic or Non-Mutagenic count->result

Figure 2: Standard workflow for the Ames Test.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in cultured mammalian cells.[18] It is a key component of the regulatory testing battery.

Causality and Rationale: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes left behind during cell division (mitosis).[18] Their presence indicates that the test substance has interfered with the chromosomes or the mitotic apparatus. The use of Cytochalasin B, an actin polymerization inhibitor, is a common modification that blocks cytokinesis (cell separation), resulting in binucleated cells.[18][19] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have successfully completed one round of nuclear division during or after exposure to the test substance.[19][20]

Step-by-Step Methodology:

  • Cell Culture: Human peripheral blood lymphocytes or suitable cell lines (e.g., TK6, CHO) are cultured.[12][21]

  • Exposure: Cells are treated with at least three concentrations of the test substance for a short period (3-4 hours) with and without S9 metabolic activation, and for a longer period (~24 hours) without S9.[12]

  • Cytochalasin B Addition: After the initial exposure period, Cytochalasin B is added to the culture medium to block cytokinesis.

  • Harvesting and Staining: Cells are harvested, fixed onto microscope slides, and stained with a DNA-specific dye (e.g., Giemsa).[12]

  • Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[19][20]

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[12]

Conclusion

References

The Thermal Degradation of 2-Furfurylthio-3-methylpyrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furfurylthio-3-methylpyrazine is a pivotal sulfur-containing heterocyclic compound, renowned for its significant contribution to the desirable roasted, nutty, and savory aromas in a plethora of thermally processed foods and beverages.[1][2] Its thermal instability is fundamental to the generation of these characteristic flavor profiles. This technical guide provides an in-depth exploration of the thermal degradation of this compound, delineating its core decomposition pathways, the array of volatile compounds formed, and the state-of-the-art analytical methodologies employed for its investigation. By synthesizing current scientific understanding, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to predict and control the formation of key aroma compounds, thereby optimizing flavor development in food products and ensuring the stability and safety of related chemical entities.

Introduction: The Dual Nature of this compound

This compound, a member of the pyrazine family, is a potent aroma compound with a low odor threshold, making it a crucial component in the flavor industry.[1][2] It is primarily utilized as a flavoring agent in a wide variety of products, including baked goods, coffee, and meat products, where it imparts characteristic roasted and savory notes.[1][2] The molecule itself is a hybrid structure, comprising a pyrazine ring, a furan ring, and a thioether linkage. This unique constitution dictates its chemical reactivity and, most importantly, its behavior under thermal stress.

The thermal processing of food, such as roasting, baking, and frying, provides the necessary energy to initiate a cascade of chemical reactions, including the Maillard reaction and Strecker degradation, which are key pathways for the formation of flavor compounds.[3][4] Within this complex chemical milieu, this compound can be both a product of these reactions and a precursor to other volatile aroma compounds upon further heating. Understanding its thermal degradation is therefore paramount for controlling and modulating the final sensory profile of thermally processed foods.

Core Thermal Degradation Pathways

The thermal degradation of this compound is a complex process involving the cleavage of its weakest bonds and subsequent rearrangement and fragmentation of the resulting intermediates. The primary degradation pathways are dictated by the relative stabilities of the pyrazine and furan rings and the lability of the carbon-sulfur bonds in the thioether linkage.

Initial Bond Cleavage

The initial and most probable fragmentation event during the thermal degradation of this compound is the homolytic cleavage of the C-S bonds, which are generally weaker than the C-C, C-N, and C-O bonds within the heterocyclic rings. Two primary cleavage points are anticipated:

  • Cleavage of the Pyrazinyl C-S Bond: This would result in the formation of a 3-methyl-2-pyrazinyl radical and a furfurylthio radical.

  • Cleavage of the Furfuryl C-S Bond: This is considered the more likely initial step due to the benzylic-like stability of the resulting furfuryl radical. This cleavage yields a 2-furfuryl radical and a 3-methyl-2-pyrazinylthio radical.

Secondary Fragmentation and Rearrangement

The highly reactive radical species generated from the initial C-S bond cleavage undergo a series of secondary reactions, leading to the formation of a diverse array of volatile compounds.

  • From the 2-Furfuryl Radical: The 2-furfuryl radical is a key intermediate that can undergo further fragmentation of the furan ring, leading to the formation of smaller volatile compounds such as furan, 2-methylfuran, and various carbonyl compounds.

  • From the 3-Methyl-2-pyrazinylthio Radical: This radical can undergo further fragmentation and rearrangement. The C-S bond can cleave, releasing elemental sulfur or hydrogen sulfide. The pyrazine ring itself can also undergo fragmentation, although it is generally more stable than the furan ring.

The Maillard Reaction Context

It is crucial to consider that the thermal degradation of this compound in food systems often occurs within the complex matrix of the Maillard reaction. This reaction between reducing sugars and amino acids generates a plethora of reactive intermediates, such as dicarbonyl compounds, which can interact with the degradation products of this compound, leading to the formation of a wider range of flavor compounds. For instance, hydrogen sulfide released from the degradation can react with dicarbonyls to form various sulfur-containing heterocycles.

Key Volatile Compounds Formed

The thermal degradation of this compound is expected to generate a complex mixture of volatile compounds that contribute to the overall aroma profile. Based on the proposed degradation pathways and studies of related compounds, the following classes of compounds are anticipated:

Compound ClassSpecific ExamplesAssociated Aroma Descriptors
Sulfur Compounds Hydrogen sulfide, Methanethiol, Dimethyl disulfide, Furfuryl mercaptanSulfurous, Meaty, Cabbage, Roasted, Coffee
Pyrazines 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2-Ethyl-3-methylpyrazineNutty, Roasted, Cocoa, Earthy
Furans Furan, 2-Methylfuran, Furfural, Furfuryl alcoholCaramel, Sweet, Bready, Almond
Other Volatiles Acetaldehyde, Propanal, Acetic acidPungent, Green, Sour

Analytical Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for studying the thermal degradation of non-volatile and complex materials. It allows for the rapid heating of a sample to a specific temperature, followed by the separation and identification of the resulting volatile degradation products.

Experimental Protocol for Py-GC-MS Analysis

The following is a representative, self-validating protocol for the analysis of the thermal degradation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 µg of pure this compound into a pyrolysis sample cup.
  • For studies in a food matrix, a known concentration of the compound can be spiked into a model food system (e.g., a solution of glucose and an amino acid) and freeze-dried prior to pyrolysis.

2. Pyrolysis Conditions:

  • Pyrolyzer: A micro-furnace pyrolyzer is recommended for precise temperature control.
  • Pyrolysis Temperature: A range of temperatures should be investigated to simulate different cooking conditions, for example, 200 °C, 250 °C, and 300 °C.
  • Heating Rate: A rapid heating rate, such as 20 °C/ms, is often used to minimize secondary reactions.
  • Pyrolysis Time: A short pyrolysis time, typically 15-30 seconds, is sufficient to ensure complete degradation of the sample.
  • Carrier Gas: Helium at a constant flow rate.

3. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating a wide range of volatile compounds.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 5 °C/minute.
  • Final hold: Hold at 280 °C for 10 minutes.
  • Injector Temperature: 250 °C.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 400.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

5. Data Analysis:

  • Identification of the degradation products is achieved by comparing their mass spectra with those in a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).
  • Confirmation of identification can be performed by comparing the retention indices of the compounds with those of authentic standards.

Visualization of Degradation and Analytical Workflow

Proposed Thermal Degradation Pathway

G This compound This compound Initial C-S Bond Cleavage Initial C-S Bond Cleavage This compound->Initial C-S Bond Cleavage Heat Thermal Energy Thermal Energy 2-Furfuryl Radical 2-Furfuryl Radical Initial C-S Bond Cleavage->2-Furfuryl Radical 3-Methyl-2-pyrazinylthio Radical 3-Methyl-2-pyrazinylthio Radical Initial C-S Bond Cleavage->3-Methyl-2-pyrazinylthio Radical Furan Ring Fragmentation Furan Ring Fragmentation 2-Furfuryl Radical->Furan Ring Fragmentation Pyrazine Ring Fragmentation & S-expulsion Pyrazine Ring Fragmentation & S-expulsion 3-Methyl-2-pyrazinylthio Radical->Pyrazine Ring Fragmentation & S-expulsion Volatile Furans Volatile Furans Furan Ring Fragmentation->Volatile Furans Volatile Pyrazines Volatile Pyrazines Pyrazine Ring Fragmentation & S-expulsion->Volatile Pyrazines Sulfur Compounds (H2S, etc.) Sulfur Compounds (H2S, etc.) Pyrazine Ring Fragmentation & S-expulsion->Sulfur Compounds (H2S, etc.)

Caption: Proposed thermal degradation pathway of this compound.

Py-GC-MS Analytical Workflow

G cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Introduction Sample Introduction Rapid Heating Rapid Heating Sample Introduction->Rapid Heating Thermal Degradation Thermal Degradation Rapid Heating->Thermal Degradation Volatile Products Volatile Products Thermal Degradation->Volatile Products Injection Injection Volatile Products->Injection Separation on Column Separation on Column Injection->Separation on Column Separated Analytes Separated Analytes Separation on Column->Separated Analytes Ionization Ionization Separated Analytes->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Data Acquisition Data Acquisition Detection->Data Acquisition

References

Spectroscopic Profile of 2-Furfurylthio-3-methylpyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Furfurylthio-3-methylpyrazine (CAS No. 65530-53-2), a significant flavor and aroma compound.[1] Intended for researchers, scientists, and professionals in drug development and food chemistry, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. Due to the limited availability of public experimental spectra, this guide synthesizes predicted and inferred spectroscopic data based on the analysis of its constituent functional groups and available data for analogous structures. Methodologies for spectral acquisition and interpretation are also discussed to provide a holistic understanding of the structural elucidation of this molecule.

Introduction

This compound is a volatile organic compound characterized by a pyrazine ring substituted with a methyl group and a furfurylthio group.[2] Its distinct roasted, nutty, and coffee-like aroma makes it a valuable component in the flavor and fragrance industry.[3] The compound is often found as a mixture of isomers, primarily the 2,3-, 2,5-, and 2,6-isomers, which adds a layer of complexity to its analytical characterization.[1][3] A thorough understanding of its spectroscopic properties is paramount for quality control, structural verification, and for studying its interactions in various chemical and biological systems.

This guide will systematically explore the expected spectroscopic signature of this compound across three key analytical techniques: NMR, IR, and MS. The subsequent sections will detail the predicted spectral data, the rationale behind these predictions, and the experimental protocols for acquiring such data.

Molecular Structure and Isomerism

The core structure of this compound consists of a methyl-substituted pyrazine ring linked to a furan ring through a thioether bridge. The IUPAC name for the primary isomer is 2-((furan-2-ylmethyl)thio)-3-methylpyrazine.[4]

Molecular Formula: C₁₀H₁₀N₂OS[4]

Molecular Weight: 206.27 g/mol [4]

CAS Number: 65530-53-2[1]

It is crucial to note that commercial samples of this compound are often a mixture of isomers, with the 2,3-isomer being the most abundant, followed by the 2,6- and a trace amount of the 2,5-isomer.[3] This isomeric distribution will be reflected in the complexity of the acquired spectra, particularly in NMR.

Fragmentation_Pathway M [C10H10N2OS]+• m/z = 206 F1 [C5H5O]+• m/z = 81 (Furfuryl cation) M->F1 α-cleavage F2 [C5H5N2S]+• m/z = 125 (Methyl-pyrazinyl-thio radical) M->F2 α-cleavage F3 [C9H7N2OS]+• m/z = 191 ([M-CH3]+) M->F3 Loss of CH3 radical F4 [C4H3O]+• m/z = 67 F1->F4 Loss of CO F5 [C4H3N2S]+• m/z = 111 F2->F5 Loss of CH2

References

Methodological & Application

GC-MS analysis of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Furfurylthio-3-methylpyrazine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical volatile heterocyclic compound that imparts characteristic roasted, nutty, and coffee-like aromas in various food products.[1][2][3] The protocol herein is designed for researchers, quality control scientists, and professionals in the food, flavor, and fragrance industries, providing a validated framework from sample preparation to data interpretation. We delve into the causality behind experimental choices, ensuring technical accuracy and field-proven insights for reliable and reproducible analysis.

Introduction: The Significance of this compound

This compound (C₁₀H₁₀N₂OS) is an organosulfur, heteroaromatic compound known for its potent sensory impact.[1] It belongs to the pyrazine family, a class of compounds widely used as food additives and flavorants due to their intense and varied roasted aromas.[4] Its presence, even at trace levels, can significantly influence the flavor profile of products like coffee, baked goods, and cooked meats.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for the analysis of volatile and semi-volatile compounds in complex matrices.[7][8] Its high sensitivity and specificity, combined with the separating power of gas chromatography and the definitive identification capabilities of mass spectrometry, make it an indispensable tool for flavor and fragrance analysis.[6][7] This application note provides a complete workflow, including an optimized sample preparation protocol, validated GC-MS parameters, and a detailed guide to interpreting the resulting mass spectral data.

Analyte Profile: this compound
PropertyValueReference
IUPAC Name 2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine[9]
CAS Number 65530-53-2[1][5]
Molecular Formula C₁₀H₁₀N₂OS[1][9]
Molecular Weight 206.26 g/mol [1][9]
Appearance Colorless to pale yellow liquid[1][5]
Odor Profile Roasted coffee, nutty, sulfurous, cooked meat[1][2][3]
Boiling Point 153-156 °C (at 10 mmHg)[3][5]
Solubility Soluble in alcohol; slightly soluble in water[10]

Experimental Methodology

The successful analysis of trace flavor compounds is contingent upon a meticulously executed experimental plan. This section outlines a validated protocol, from initial sample handling to instrumental analysis.

Part A: Sample Preparation Protocol (HS-SPME)

For volatile analytes like this compound embedded in complex food matrices, sample preparation is a critical step to isolate the compound of interest and minimize matrix interference.[6][11] We recommend Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free, sensitive, and efficient technique that combines sampling, extraction, and concentration into a single step.[11]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Homogenization:

    • For solid samples (e.g., baked goods, coffee beans), cryogenically grind to a fine, uniform powder.

    • Liquid samples (e.g., coffee brew, beverages) can be used directly.

  • Aliquoting:

    • Accurately weigh 2.0 g of homogenized solid sample or pipette 5.0 mL of liquid sample into a 20 mL headspace vial.

    • Rationale: Consistent sample size is crucial for quantitative reproducibility.

  • Matrix Modification:

    • Add 5 mL of a saturated NaCl solution to each vial.

    • Rationale: Salting-out effect. The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic analytes and promoting their partition into the headspace for more efficient extraction.[12]

  • Internal Standard Spiking (for Quantification):

    • Spike each sample, calibration standard, and blank with a known concentration of a suitable internal standard (e.g., 2-Methyl-3-(methyldisulfanyl)furan-d3 or a similar stable isotope-labeled analog).

    • Rationale: An internal standard corrects for variations in extraction efficiency and injection volume, which is essential for accurate quantification.[8]

  • Equilibration:

    • Seal the vials immediately with a PTFE/silicone septum cap.

    • Place the vials in an autosampler tray or heating block set to 60°C for 15 minutes with gentle agitation.

    • Rationale: This step allows the volatile analytes to partition from the sample matrix into the headspace, reaching a state of equilibrium for consistent extraction.[12]

  • Extraction:

    • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes at 60°C.

    • Rationale: The CAR/PDMS fiber coating is effective for adsorbing a wide range of volatile and semi-volatile compounds, including sulfur-containing pyrazines.[12]

  • Desorption:

    • Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for desorption for 5 minutes in splitless mode.

    • Rationale: The high temperature of the GC inlet ensures the rapid and complete transfer of analytes from the SPME fiber onto the analytical column.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Homogenize 1. Homogenize Sample Aliquot 2. Aliquot into Vial Homogenize->Aliquot Add_Salt 3. Add Saturated NaCl Aliquot->Add_Salt Spike_IS 4. Spike Internal Standard Add_Salt->Spike_IS Equilibrate 5. Equilibrate (60°C, 15 min) Spike_IS->Equilibrate Extract 6. Extract with SPME Fiber (30 min) Equilibrate->Extract Desorb 7. Desorb in GC Inlet (250°C) Extract->Desorb Analyze 8. GC-MS Analysis Desorb->Analyze

Caption: HS-SPME workflow for volatile compound extraction.

Part B: GC-MS Instrumental Parameters

The choice of instrumental parameters is critical for achieving good chromatographic separation and sensitive detection. The following parameters are recommended for the analysis of this compound.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Inlet Split/Splitless, 250°CHigh temperature ensures efficient desorption from the SPME fiber.
Injection Mode Splitless, 5 minMaximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good separation efficiency.[4]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing excellent separation for a wide range of volatile and semi-volatile compounds.[12]
Oven Program 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting temperature below the analyte's boiling point ensures good peak focusing. The ramp rate provides a balance between resolution and analysis time.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns and enabling library matching.
MS Source Temp. 230°CStandard temperature for robust EI performance.[4]
MS Quad Temp. 150°CStandard temperature for stable mass filtering.[4]
Acquisition Mode Full Scan (m/z 40-350) & SIM (optional)Full scan mode is used for identification and qualitative analysis. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring ions like m/z 206, 125, and 81.
Part C: Method Validation

Method validation ensures that the analytical procedure is fit for its intended purpose.[8][13] Validation should be performed according to international guidelines, such as those from CODEX.[14]

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze calibration standards at 5-7 concentration levels. Plot response vs. concentration.Coefficient of Determination (R²) > 0.99
Accuracy Spike blank matrix samples at low, medium, and high concentrations (n=5). Calculate percent recovery.70-120% recovery[14][15]
Precision (RSD) Analyze spiked replicates (n=5) on the same day (repeatability) and on three different days (intermediate precision).Repeatability RSD ≤ 15%; Intermediate Precision RSD ≤ 20%[15]
LOD & LOQ Determined from the standard deviation of the response and the slope of the calibration curve or signal-to-noise ratio (S/N).LOD: S/N ≥ 3; LOQ: S/N ≥ 10. The LOQ must be below any regulatory limits.

Data Analysis and Interpretation

Part A: Analyte Identification

Identification of this compound is achieved through a two-tiered confirmation process:

  • Retention Time (RT): The RT of the analyte peak in a sample chromatogram must match that of a certified reference standard analyzed under identical conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match (>85%) to the spectrum from a reference standard or a validated spectral library (e.g., NIST, Wiley).

Part B: Mass Spectral Fragmentation Pathway

Under electron ionization (EI) at 70 eV, molecules undergo fragmentation in a predictable and reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint".[16][17] The fragmentation of this compound is driven by the cleavage of its key structural bonds, primarily the C-S and C-C bonds adjacent to the heteroatoms and aromatic rings.

Proposed Fragmentation of this compound (m/z 206):

The molecular ion [M]⁺ at m/z 206 is expected to be clearly visible. The most probable fragmentation pathways involve:

  • Alpha-Cleavage: The most favorable cleavage occurs at the benzylic-like C-S bond, leading to the formation of the highly stable furfuryl cation.[17]

  • McLafferty Rearrangement (if applicable): While less common for this structure, rearrangement reactions can sometimes occur.

  • Ring Cleavage: Fragmentation of the pyrazine or furan rings can also occur, though these fragments are typically of lower abundance.

Fragmentation_Pathway cluster_path1 Pathway 1: C-S Cleavage cluster_path2 Pathway 2: Benzylic Cleavage mol_ion [C₁₀H₁₀N₂OS]⁺˙ m/z = 206 (Molecular Ion) frag1 Furfuryl Cation [C₅H₅O]⁺ m/z = 81 (Base Peak) mol_ion->frag1 - C₅H₅N₂S˙ frag2 [C₅H₅N₂S]⁺˙ m/z = 125 mol_ion->frag2 - C₅H₅O˙ frag3 [C₉H₇N₂S]⁺ m/z = 175 mol_ion->frag3 - CH₃˙

Caption: Proposed EI fragmentation of this compound.

Table of Expected Key Ions:

m/zProposed Ion StructureFragment IdentitySignificance
206 [C₁₀H₁₀N₂OS]⁺˙Molecular IonConfirms the molecular weight of the analyte.
175 [C₉H₇N₂S]⁺[M - CH₃]⁺Loss of the methyl group from the pyrazine ring.
125 [C₅H₅N₂S]⁺˙[M - C₅H₅O]⁺˙Cleavage of the C-S bond, loss of the furfuryl radical.
81 [C₅H₅O]⁺Furfuryl CationAlpha-cleavage of the C-S bond. Often the base peak due to its stability.

Conclusion

This application note provides a comprehensive and validated GC-MS method for the analysis of the key flavor compound this compound. The protocol emphasizes a robust HS-SPME sample preparation technique to ensure high sensitivity and minimal matrix effects, coupled with optimized instrumental parameters for reliable separation and identification. By explaining the rationale behind key procedural steps and providing a detailed interpretation of mass spectral fragmentation, this guide serves as an authoritative resource for scientists in food safety, quality control, and flavor research. The methodology is designed to be readily implemented, delivering the accuracy and precision required for both qualitative and quantitative applications.

References

Application Note: Quantification of 2-Furfurylthio-3-methylpyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Essence of Roasty Aromas

2-Furfurylthio-3-methylpyrazine (FFMP) is a potent, sulfur-containing heterocyclic compound that plays a pivotal role in the characteristic aroma of many thermally processed foods.[1] It imparts desirable "roasty," "nutty," "meaty," and "coffee-like" sensory notes.[1][2] Formed during the Maillard reaction, trace amounts of this compound can be detected in roasted coffee, cocoa, baked goods, and some roasted meats.[1] The accurate quantification of this compound is essential for food scientists and manufacturers for several reasons:

  • Flavor Profiling: Understanding the concentration of key aroma compounds like FFMP allows for the detailed characterization of a product's flavor profile.

  • Quality Control: Monitoring FFMP levels can ensure batch-to-batch consistency in products where roasting or high-temperature processing is a critical step.

  • Process Optimization: By quantifying the impact of process variables (e.g., roasting time, temperature) on FFMP formation, manufacturers can fine-tune their processes to achieve a target flavor profile.[3]

  • New Product Development: It serves as a key analytical target when developing new food products or reformulating existing ones to meet consumer preferences.

This application note provides a comprehensive guide for the quantification of this compound in complex food matrices, focusing on a robust and sensitive method using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analyte Overview: Chemical & Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂OS[1][4]
Molecular Weight 206.26 g/mol [1][4]
CAS Number 65530-53-2[1][4][5]
Appearance Colorless to pale yellow liquid[1][5]
Odor Profile Roasted coffee, nutty, sulfurous[1][2]
Boiling Point ~153-156 °C at 1333Pa[5]
Solubility Soluble in alcohol; sparingly soluble in water[1][6]

Principle of Analysis: From Sample to Result

The quantification of a volatile flavor compound from a complex food matrix involves three primary stages: extraction of the analyte from the sample, separation and detection via instrumentation, and finally, data analysis and quantification. HS-SPME is an ideal extraction technique as it is solvent-free and concentrates volatile and semi-volatile analytes from the headspace above the sample, minimizing matrix interference. GC-MS provides high-resolution separation and definitive identification based on both retention time and mass spectral data.[7][8]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Aliquot Aliquot to Vial Spike Spike with Internal Standard Salt Add Saturated NaCl Incubate Incubation / Equilibration Salt->Incubate Extract HS-SPME Fiber Exposure Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Separation & Detection Desorb->GCMS Identify Peak Identification GCMS->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification via Calibration Integrate->Quantify

Caption: General workflow for FFMP quantification.

Methodology Part 1: Sample Preparation via HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is a powerful technique for the extraction of volatile and semi-volatile compounds from food.[9] The choice of fiber and optimization of extraction parameters are critical for achieving high sensitivity and reproducibility.

Rationale for Parameter Selection:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad-range affinity for compounds of varying polarities and molecular weights, making it highly effective for complex aroma profiles.[8][10]

  • Sample Homogenization: Grinding solid samples increases the surface area, facilitating the release of the analyte into the headspace.

  • Salting Out: The addition of a saturated salt solution (e.g., NaCl) to the sample matrix increases the ionic strength of the aqueous phase.[11] This reduces the solubility of organic analytes like FFMP, promoting their partition into the headspace and enhancing extraction efficiency.[12]

  • Equilibration Temperature and Time: Incubation at an elevated temperature (e.g., 60-80°C) increases the vapor pressure of the analyte, driving more of it into the headspace.[9][13] The equilibration time ensures that a state of equilibrium is reached between the sample and the headspace before the fiber is exposed.

Protocol: HS-SPME Extraction

  • Sample Preparation: For solid samples (e.g., coffee beans, baked goods), cryo-mill to a fine, consistent powder. For liquid samples (e.g., brewed coffee), use directly.

  • Aliquot: Accurately weigh 1-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.[10][11]

  • Internal Standard (IS): Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-methylpyrazine-d6) to correct for variations in extraction and injection.[14]

  • Salting Out: Add 5 mL of saturated sodium chloride (NaCl) solution to the vial. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation: Place the vial in the autosampler tray. Incubate the sample at 60°C for 20 minutes with agitation to facilitate the release of volatiles and establish equilibrium.[13]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes at 60°C.

Methodology Part 2: Instrumental Analysis via GC-MS

Gas Chromatography-Mass Spectrometry is the definitive technique for the analysis of FFMP, providing both chromatographic separation and structural confirmation.[1][7]

Rationale for Parameter Selection:

  • GC Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), provides excellent separation for a wide range of volatile and semi-volatile compounds found in food aromas.[11]

  • Injection: The SPME fiber is thermally desorbed in the heated GC inlet. A splitless injection mode ensures the complete transfer of the extracted analytes to the GC column, maximizing sensitivity.

  • Temperature Program: A programmed temperature ramp allows for the separation of compounds with different boiling points, starting at a low temperature to focus analytes at the head of the column and gradually increasing to elute higher-boiling compounds.

  • Mass Spectrometry: Electron Ionization (EI) is a standard, robust ionization technique that produces repeatable fragmentation patterns, which are crucial for library matching and compound identification. Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly improves the signal-to-noise ratio and lowers detection limits compared to full scan mode.

Protocol: GC-MS Parameters

ParameterRecommended Setting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Injection SPME thermal desorption, Splitless mode, 250°C
Desorption Time 3 minutes
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min
MS Transfer Line 270°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Target Ions for FFMP m/z 206 (Molecular Ion), 97, 81 (Fragments)
Internal Standard Ions Dependent on IS used (e.g., for 2-methylpyrazine-d6, m/z 114)

Methodology Part 3: Method Validation & Quantification

A robust analytical method requires thorough validation to ensure that the results are accurate, reliable, and fit for purpose.[15] Validation should be performed according to established guidelines, such as those from the FDA or FAO.[16][17][18]

Key Validation Parameters

ParameterDefinition & ProcedureTypical Acceptance Criteria
Linearity & Range The ability of the method to elicit test results that are directly proportional to the analyte concentration.[15] Prepare a multi-point calibration curve (min. 5 levels) in a representative blank matrix. Plot the response ratio (Analyte Area / IS Area) vs. concentration.Coefficient of determination (R²) ≥ 0.995
Accuracy (Recovery) The closeness of the test results to the true value. Analyze a blank matrix spiked with known concentrations of the analyte at low, medium, and high levels. Calculate recovery as (Measured Conc. / Spiked Conc.) x 100.70 - 120% recovery
Precision (RSD) The degree of agreement among individual test results. Expressed as Relative Standard Deviation (RSD). Repeatability (Intra-day): Analyze spiked replicates on the same day. Reproducibility (Inter-day): Analyze spiked replicates on different days.RSD ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1.Reportable value
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] Typically determined as a signal-to-noise ratio of 10:1 or the lowest point on the calibration curve meeting accuracy/precision criteria.Reportable value with acceptable accuracy/precision
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[15] Assured by the combination of GC retention time and the presence of characteristic mass spectral ions.No interfering peaks at the retention time of the analyte.

Consolidated Quantification Protocol

This protocol integrates the optimized sample preparation and instrumental analysis steps for the routine quantification of this compound.

G cluster_prep 1. Preparation cluster_spike 2. Spiking & Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Cal Prepare Calibration Standards (0.1 - 50 ng/mL in blank matrix) Cal_Curve Generate Calibration Curve (Response Ratio vs. Concentration) Cal->Cal_Curve Sample Homogenize/Weigh 2g Sample into 20mL HS Vial Spike_IS Spike Sample with Internal Standard (e.g., 10 µL of 1 µg/mL 2-methylpyrazine-d6) Sample->Spike_IS Add_Salt Add 5 mL Saturated NaCl Solution Spike_IS->Add_Salt Seal Immediately Seal Vial Add_Salt->Seal Extract Incubate (60°C, 20 min) Expose SPME Fiber (60°C, 30 min) Seal->Extract Desorb Desorb SPME Fiber in GC Inlet (250°C, 3 min) Extract->Desorb Analyze Run GC-MS Method (as per parameters table) Desorb->Analyze Integrate Integrate Peak Areas for: - FFMP (m/z 206, 97) - IS (e.g., m/z 114) Analyze->Integrate Calculate Calculate FFMP Concentration in Sample using Regression Equation Integrate->Calculate

Caption: Detailed step-by-step quantification workflow.

Conclusion

This application note details a validated and robust method for the quantification of the key aroma compound this compound in various food matrices. The use of Headspace Solid-Phase Microextraction provides clean, concentrated extracts without the need for organic solvents, while Gas Chromatography-Mass Spectrometry offers the high selectivity and sensitivity required for confident quantification at trace levels. By implementing this protocol and adhering to good validation practices, researchers and quality control professionals can obtain accurate and reliable data to better understand and control the flavor profiles of their products.

References

The Isolation of a Key Coffee Aroma Compound: A Guide to Extraction Methods for 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Essence of Coffee's Allure

The rich, roasted, and nutty aroma of freshly brewed coffee is a complex symphony of hundreds of volatile organic compounds. Among these, 2-Furfurylthio-3-methylpyrazine stands out as a significant contributor to the characteristic savory and roasted notes that define a quality coffee experience.[1][2] For researchers, scientists, and professionals in drug development exploring flavor chemistry, food science, or the bioactivity of coffee constituents, the effective extraction of this potent odorant from the intricate matrix of coffee beans is a critical first step.

This comprehensive guide provides a detailed exploration of the primary methods for extracting this compound from coffee beans. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights honed from field experience to ensure that each protocol is a self-validating system. We will examine three principal techniques: Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavour Evaporation (SAFE), and Simultaneous Distillation-Extraction (SDE), providing detailed protocols and a comparative analysis to guide your selection of the most appropriate method for your research objectives.

Understanding the Target: Physicochemical Properties of this compound

A successful extraction strategy is predicated on a thorough understanding of the target analyte's chemical and physical properties. This compound is a sulfur-containing pyrazine, and its characteristics dictate its behavior during extraction.

PropertyValueSignificance for Extraction
Molecular Weight 206.27 g/mol Influences volatility and diffusion rates.
Boiling Point 311-313 °C at 760 mmHgIndicates relatively low volatility, which has implications for headspace-based methods.
Vapor Pressure 0.001 mmHg at 25 °CLow vapor pressure suggests that thermal assistance may be necessary for efficient headspace extraction.
Polarity Semi-polarAffects the choice of solvent for liquid extraction and the stationary phase for SPME.
Solubility Soluble in organic solvents, slightly soluble in waterGuides the selection of appropriate extraction solvents.

Extraction Methodologies: A Comparative Overview

The choice of extraction method is a critical decision that will profoundly impact the qualitative and quantitative results of your analysis. Each technique offers a unique balance of efficiency, selectivity, and potential for artifact formation.

Method Principle Advantages Disadvantages Best Suited For
HS-SPME Adsorption of volatile and semi-volatile compounds from the headspace onto a coated fiber.Solvent-free, simple, and easily automated.Competitive adsorption can occur, and fiber selection is critical. May have lower recovery for less volatile compounds.Rapid screening, analysis of volatile and semi-volatile profiles, and high-throughput applications.
SAFE High-vacuum distillation of a solvent extract at low temperatures.Gentle extraction minimizes thermal degradation and artifact formation.[3][4] High recovery of a wide range of volatiles.Requires specialized glassware and a high-vacuum system. More time-consuming than SPME.Comprehensive and accurate quantitative analysis of a broad spectrum of volatile and semi-volatile compounds, including thermally labile ones.
SDE Continuous steam distillation of the sample with simultaneous extraction of the distillate by an organic solvent.Efficient for extracting a wide range of volatiles.High temperatures can lead to thermal degradation of sensitive compounds and the formation of artifacts.[5]Analysis of thermally stable compounds and when a comprehensive but less gentle extraction is acceptable.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a powerful and convenient technique for the analysis of volatile and semi-volatile compounds in coffee. The selection of the appropriate fiber coating is paramount for the effective capture of this compound. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of coffee volatiles, including pyrazines and sulfur compounds.[6]

Materials and Equipment:

  • Roasted coffee beans

  • Coffee grinder

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Heating block or water bath

  • Gas chromatograph with a mass spectrometer (GC-MS)

Step-by-Step Protocol:

  • Sample Preparation: Grind roasted coffee beans to a consistent particle size. Immediately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

  • Vial Sealing: Securely seal the vial with a magnetic screw cap.

  • Incubation/Equilibration: Place the vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 20 minutes to facilitate the release of volatile compounds into the headspace.

  • Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for 30 minutes at 60°C.

  • Desorption: After extraction, immediately transfer the SPME fiber to the injection port of the GC-MS, which is set to 250°C. Desorb the analytes for 5 minutes in splitless mode.

  • Analysis: Initiate the GC-MS analysis.

Causality Behind Experimental Choices:

  • Grinding: Grinding the beans immediately before analysis is crucial to minimize the loss of volatile compounds.

  • Incubation Temperature and Time: The incubation step at an elevated temperature increases the vapor pressure of semi-volatile compounds like this compound, enhancing their concentration in the headspace for more efficient extraction by the SPME fiber.

  • Fiber Choice: The DVB/CAR/PDMS fiber has a mixed-mode stationary phase that effectively traps a wide range of compounds with varying polarities and molecular weights, making it well-suited for the complex aroma profile of coffee.

  • Desorption Temperature: A high desorption temperature ensures the complete transfer of all analytes from the SPME fiber to the GC column.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Grind Grind Coffee Beans Weigh Weigh into Vial Grind->Weigh Seal Seal Vial Weigh->Seal Incubate Incubate (60°C, 20 min) Seal->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Desorb in GC Inlet (250°C, 5 min) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS

HS-SPME Workflow for Coffee Aroma Analysis.
Protocol 2: Solvent-Assisted Flavour Evaporation (SAFE)

SAFE is a gentle extraction technique that utilizes high vacuum and low temperatures to isolate volatile compounds, thereby minimizing the risk of thermal degradation.[3][4] This method is particularly advantageous for the accurate quantification of thermally labile compounds.

Materials and Equipment:

  • Roasted coffee beans, finely ground

  • Dichloromethane (CH₂Cl₂), high purity

  • Anhydrous sodium sulfate (Na₂SO₄)

  • SAFE apparatus

  • High-vacuum pump

  • Rotary evaporator

  • Vigreux column

  • Nitrogen gas supply for gentle evaporation

  • GC-MS

Step-by-Step Protocol:

  • Initial Solvent Extraction:

    • Suspend 50 g of finely ground coffee in 250 mL of dichloromethane.

    • Stir the suspension for 1 hour at room temperature.

    • Filter the mixture to separate the coffee grounds from the solvent extract.

  • SAFE Distillation:

    • Introduce the solvent extract into the dropping funnel of the SAFE apparatus.

    • Apply a high vacuum (approximately 10⁻⁵ mbar) to the system.

    • Gently heat the water bath of the SAFE apparatus to 40°C.

    • Slowly add the extract dropwise into the distillation flask. The volatiles will evaporate and be collected in the cooled traps.

  • Drying and Concentration:

    • Dry the collected distillate over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract to approximately 1-2 mL using a rotary evaporator with a water bath temperature of 40°C.

    • Further concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Causality Behind Experimental Choices:

  • Dichloromethane: This solvent is effective at dissolving a wide range of organic compounds, including pyrazines, and has a low boiling point, which facilitates its removal during the concentration steps.

  • SAFE Conditions: The combination of high vacuum and low temperature allows for the distillation of volatile and semi-volatile compounds at temperatures well below their atmospheric boiling points, preserving their chemical integrity.

  • Two-Step Concentration: The initial concentration with a rotary evaporator efficiently removes the bulk of the solvent, while the final, gentle nitrogen stream provides precise control over the final volume without significant loss of the most volatile analytes.

SAFE_Workflow cluster_extraction Solvent Extraction cluster_distillation SAFE Distillation cluster_concentration Concentration cluster_analysis Analysis Grind Grind Coffee Extract_Solvent Extract with Dichloromethane Grind->Extract_Solvent Filter_Grounds Filter Extract_Solvent->Filter_Grounds SAFE_App Introduce Extract into SAFE Filter_Grounds->SAFE_App Distill Distill under High Vacuum (40°C) SAFE_App->Distill Dry Dry with Na₂SO₄ Distill->Dry Rotovap Rotary Evaporation Dry->Rotovap Nitrogen Nitrogen Evaporation Rotovap->Nitrogen GCMS GC-MS Analysis Nitrogen->GCMS SDE_Workflow cluster_setup Apparatus Setup cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Setup Assemble SDE Apparatus Add_Sample Add Coffee & Water to Sample Flask Setup->Add_Sample Add_Solvent Add Solvent to Solvent Flask Setup->Add_Solvent Heat Heat Both Flasks to Boiling Add_Sample->Heat Add_Solvent->Heat Distill_Extract Simultaneous Distillation & Extraction (2-3 hours) Heat->Distill_Extract Cool Cool Apparatus Distill_Extract->Cool Collect Collect Solvent Extract Cool->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

References

Application Note: A Detailed Protocol for the Synthesis of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Furfurylthio-3-methylpyrazine, a significant flavor compound with characteristic nutty and roasted notes. The synthesis is approached through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This guide is designed to be a self-validating system, offering not just the procedural steps but also the underlying chemical principles, from the preparation of starting materials to the final product characterization. It is intended to equip researchers in flavor chemistry, food science, and drug discovery with the necessary details to replicate and adapt this synthesis for their specific applications.

Introduction

Pyrazine derivatives are a critical class of heterocyclic compounds that contribute significantly to the aroma and flavor profiles of a vast array of cooked and roasted foods.[1][2] Their presence is often indicative of the Maillard reaction, a key process in the browning of food and the development of its characteristic savory flavors. This compound, in particular, is a potent aroma compound with desirable nutty, coffee, and meaty notes, making it a valuable ingredient in the flavor and fragrance industry.[3][4] Its synthesis is of considerable interest for creating nature-identical flavor compositions and for investigating the structure-activity relationships of pyrazine-based flavor molecules.

This document outlines a robust and reproducible protocol for the synthesis of this compound. The synthetic strategy is centered on the nucleophilic aromatic substitution of a halogenated pyrazine precursor with a sulfur nucleophile. This approach is widely applicable in heterocyclic chemistry for the formation of carbon-sulfur bonds.[5][6]

Reaction Scheme

The overall synthesis can be depicted as a two-step process: the preparation of the key sulfur nucleophile, furfuryl mercaptan, followed by its reaction with 2-chloro-3-methylpyrazine.

Step 1: Synthesis of Furfuryl Mercaptan

Furan-2-ylmethanol (Furfuryl Alcohol) reacts with Thiourea in the presence of a strong acid to form an isothiouronium salt intermediate, which is then hydrolyzed with a base to yield Furfuryl Mercaptan.

Step 2: Synthesis of this compound

2-Chloro-3-methylpyrazine undergoes a nucleophilic aromatic substitution reaction with Furfuryl Mercaptan in the presence of a base to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Furfuryl Mercaptan (2-Furanmethanethiol)

This procedure is adapted from a well-established method described in Organic Syntheses, known for its reliability and detailed instructions.

Materials:

  • Furfuryl alcohol (Reagent grade)

  • Thiourea (ACS grade)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) (for drying)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Stirring plate with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, combine furfuryl alcohol (1.0 mol), thiourea (1.1 mol), and 200 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.2 mol) with continuous stirring. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.5 mol) in 200 mL of water to the stirred mixture, keeping the temperature below 20 °C. This will hydrolyze the intermediate isothiouronium salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude furfuryl mercaptan.

  • The product can be further purified by vacuum distillation.

Part 2: Synthesis of this compound

This protocol is based on the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.[5][6]

Materials:

  • 2-Chloro-3-methylpyrazine (Commercially available or synthesized)

  • Furfuryl Mercaptan (Synthesized in Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

  • Two-neck or three-neck round-bottom flask

  • Stirring plate with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • To the flask, add anhydrous DMF or THF (50 mL) and sodium hydride (1.1 eq, 60% dispersion in mineral oil), if using. If using potassium carbonate (2.0 eq), it can be added directly.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of furfuryl mercaptan (1.0 eq) in a small amount of the reaction solvent to the stirred suspension. The formation of the sodium thiolate will be indicated by the evolution of hydrogen gas if using NaH. Stir for 30 minutes at 0 °C.

  • To this mixture, add a solution of 2-chloro-3-methylpyrazine (1.0 eq) in the reaction solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile and semi-volatile compounds like pyrazines.[1][2]

  • Expected Molecular Ion (M+): m/z = 206.05 g/mol for C10H10N2OS.[7]

  • Fragmentation Pattern: The mass spectrum is expected to show characteristic fragments corresponding to the pyrazine and furan moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy will confirm the structure of the final product.

  • 1H NMR (predicted):

    • Signals corresponding to the methyl group on the pyrazine ring.

    • Aromatic protons of the pyrazine and furan rings.

    • A singlet for the methylene protons of the furfuryl group.

  • 13C NMR (predicted):

    • Signals for the methyl carbon.

    • Aromatic carbons of both the pyrazine and furan rings.

    • A signal for the methylene carbon.

Physical Properties
PropertyValueReference
Molecular FormulaC10H10N2OS[7]
Molecular Weight206.27 g/mol [7]
AppearanceColorless to pale yellow liquid[8]
OdorRoasted, nutty, coffee-like[3][4]

Discussion of the Causality Behind Experimental Choices

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the thiol to form the thiolate, which is a much more potent nucleophile. Potassium carbonate is a milder, solid base that can also be used, often requiring slightly longer reaction times or elevated temperatures. The choice depends on the scale and desired reaction rate.

  • Choice of Solvent: Anhydrous polar aprotic solvents like DMF or THF are chosen because they are excellent at solvating the ionic intermediate (the thiolate) and do not participate in the reaction. The anhydrous condition is crucial when using a reactive base like NaH to prevent its decomposition.

  • Inert Atmosphere: The use of an inert atmosphere is particularly important when working with sodium hydride to prevent its reaction with atmospheric moisture and oxygen. It also helps to prevent the oxidation of the thiol.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the product from any unreacted starting materials or byproducts.

Workflow and Pathway Diagrams

Experimental Workflow

Synthesis_Workflow cluster_part1 Part 1: Furfuryl Mercaptan Synthesis cluster_part2 Part 2: this compound Synthesis p1_start Mix Furfuryl Alcohol & Thiourea p1_acid Add HCl p1_start->p1_acid p1_reflux Reflux p1_acid->p1_reflux p1_hydrolysis Hydrolyze with NaOH p1_reflux->p1_hydrolysis p1_extraction Extract with Organic Solvent p1_hydrolysis->p1_extraction p1_drying Dry & Concentrate p1_extraction->p1_drying p1_purification Vacuum Distillation p1_drying->p1_purification p1_product Pure Furfuryl Mercaptan p1_purification->p1_product p2_start Prepare Thiolate p2_reaction Add 2-Chloro-3-methylpyrazine p2_start->p2_reaction p2_stir Stir at Room Temp. p2_reaction->p2_stir p2_quench Quench Reaction p2_stir->p2_quench p2_extraction Extract with Ethyl Acetate p2_quench->p2_extraction p2_drying Dry & Concentrate p2_extraction->p2_drying p2_purification Column Chromatography p2_drying->p2_purification p2_product Pure this compound p2_purification->p2_product SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Loss of Leaving Group Reactants 2-Chloro-3-methylpyrazine + Furfurylthiolate Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Slow Intermediate_2 Meisenheimer Complex Product This compound + Cl⁻ Intermediate_2->Product Fast

References

Introduction: The Role of 2-Furfurylthio-3-methylpyrazine in Modern Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-Furfurylthio-3-methylpyrazine, a potent flavoring agent for the food and beverage industry.

This compound is a potent, synthetic heterocyclic compound that plays a pivotal role in creating complex and desirable flavor profiles in a wide array of processed foods.[1] Belonging to the pyrazine family, which is renowned for imparting roasted, toasted, and nutty notes, this specific molecule also incorporates a sulfur-containing furfurylthio group, contributing significant savory, meaty, and coffee-like aromatic characteristics.[2] While not found in nature, its structure is representative of compounds formed during the thermal processing of food through the Maillard reaction, the cornerstone of browning and flavor development in cooked products.[2][3][4][5]

This guide serves as a comprehensive technical resource for researchers, food scientists, and product developers. It details the compound's physicochemical properties, sensory attributes, regulatory status, and provides validated protocols for its application and analysis. The objective is to equip professionals with the foundational knowledge and practical methodologies required to effectively leverage this compound in creating innovative and appealing food products.

Compound Profile: Physicochemical Properties

A thorough understanding of the physical and chemical properties of a flavoring agent is critical for its effective handling, storage, and application in diverse food matrices. This compound is typically supplied as a colorless to pale yellow liquid or solid, and its solubility characteristics dictate the choice of carrier solvents for creating stock solutions.[5][6]

PropertyValueReference
Chemical Name 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine[7]
Synonyms 2-Methyl-3-(furfurylthio)pyrazine, FEMA 3189[2][7]
CAS Number 65530-53-2[6][8]
Molecular Formula C₁₀H₁₀N₂OS[7][9]
Molecular Weight 206.27 g/mol [7][9]
Appearance Colorless to pale yellow liquid/solid[5][6]
Boiling Point 153-156 °C @ 10 mmHg[2]
Flash Point 56.67 °C (134 °F) - 143.89 °C (291 °F)[2][10]
Specific Gravity ~1.21 g/cm³ @ 20°C[8][10]
Refractive Index ~1.596 - 1.600 @ 20°C[10]
Solubility Soluble in alcohol; sparingly soluble in water (~198 mg/L @ 25°C)[2][10]

Sensory Profile and Flavor Contribution

The unique flavor profile of this compound is its most defining characteristic. It is a powerful aroma chemical with an extremely low odor threshold, meaning trace amounts can significantly impact the final flavor of a product.

  • Primary Notes : The dominant characteristics are often described as roasted coffee, nutty (specifically sesame), and savory.[2][8]

  • Secondary & Nuanced Notes : Depending on the concentration and food matrix, it can also impart cooked meat, sulfurous, and earthy undertones.[2]

  • Flavor Synergy : This compound is rarely used in isolation. Its true value lies in its ability to round out and add complexity to existing flavor systems.[1] For example, in a savory application, it can bridge the gap between top notes from herbs and spices and the foundational taste of the base ingredients, creating a more authentic "cooked" or "roasted" sensation. In coffee or chocolate applications, it enhances the perception of freshly roasted beans.

Mechanism of Formation: The Maillard Reaction Context

This compound is a classic example of a flavor compound generated via the Maillard reaction. This complex cascade of non-enzymatic browning reactions occurs between reducing sugars and amino acids upon heating. Understanding this pathway is crucial for food scientists aiming to generate similar flavors naturally during processing or to comprehend the compound's role in a flavor formulation.

The formation involves several key steps:

  • Sugar-Amine Condensation : A reducing sugar (e.g., glucose) reacts with an amino acid to form a glycosylamine.

  • Intermediate Formation : This intermediate rearranges to form α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal).[11]

  • Strecker Degradation : The α-dicarbonyls react with other amino acids, leading to the formation of Strecker aldehydes (which contribute to aroma) and α-aminocarbonyls.[12]

  • Pyrazine Ring Formation : Two α-aminocarbonyl molecules condense to form a dihydropyrazine ring, which is then oxidized to a stable pyrazine.[13]

  • Sulfur Contribution : The furfurylthio moiety originates from the reaction of sulfur-containing compounds (often derived from cysteine or methionine) with furan derivatives, which are themselves products of sugar degradation.[11][14]

Maillard_Pathway cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_products Flavor Products ReducingSugar Reducing Sugar (e.g., Glucose) Dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) ReducingSugar->Dicarbonyls Degradation Furans Furan Derivatives (from Sugar Degradation) ReducingSugar->Furans Degradation AminoAcid Amino Acid (e.g., Alanine) Aminocarbonyls α-Aminocarbonyls AminoAcid->Aminocarbonyls Strecker Rxn with Dicarbonyls SulfurSource Sulfur Source (e.g., Cysteine) H2S H₂S SulfurSource->H2S Degradation Pyrazine Alkylpyrazines (Roasted, Nutty) Aminocarbonyls->Pyrazine Condensation & Oxidation FFT 2-Furfurylthiol (Coffee, Roasted) Furans->FFT Reaction with H₂S Target This compound (Coffee, Meaty, Nutty) Pyrazine->Target Reaction with Furfurylthiol Derivative FFT->Target Reaction with Pyrazine Precursor Application_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_eval Evaluation Stock Prepare 1000 ppm Stock in Propylene Glycol Dose_Test Add 50µL Stock to Test (achieves 0.1 ppm) Stock->Dose_Test Gravy Prepare Base Gravy (Broth + Starch) Split Split Gravy: 500g Control, 500g Test Gravy->Split Split->Dose_Test Dose_Control Add 50µL PG to Control Split->Dose_Control Mix Mix & Equilibrate Dose_Test->Mix Dose_Control->Mix Sensory Conduct Sensory Panel (Paired Comparison) Mix->Sensory Analyze Analyze Results for Roasted & Savory Notes Sensory->Analyze Analytical_Workflow start Start prep Sample Prep: 5g sample + 5mL NaCl + Internal Std in vial start->prep incubate Incubation (e.g., 60°C for 20 min) prep->incubate extract HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate GC Separation (e.g., DB-5ms column) desorb->separate detect MS Detection (Scan or SIM mode) separate->detect quantify Data Analysis: Quantify vs. Calib. Curve detect->quantify end End quantify->end

References

Application of 2-Furfurylthio-3-methylpyrazine in Savory Flavors: A Technical Guide for Researchers and Product Developers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Furfurylthio-3-methylpyrazine, a potent sulfur-containing pyrazine, and its application in creating and enhancing savory flavor profiles. Intended for researchers, scientists, and professionals in the food and flavor industry, this document details the compound's sensory characteristics, its formation through the Maillard reaction, and practical, validated protocols for its effective use in various food systems.

Introduction to this compound

This compound (FEMA number 3189) is a heterocyclic aromatic compound recognized for its significant contribution to the flavor of a wide array of cooked and roasted foods.[1][2] Its complex and powerful aroma profile makes it a valuable tool for flavorists aiming to impart authentic and impactful savory notes.

Sensory Profile: The organoleptic properties of this compound are characterized by a potent combination of roasted, nutty, and savory notes.[1] At varying concentrations, it can evoke the aroma of freshly brewed coffee, roasted nuts, or savory cooked meat, making it a versatile ingredient in flavor creation.[2]

Chemical and Physical Properties: This compound exists as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and propylene glycol, but insoluble in water.[3][4] Its high boiling point and complex structure contribute to its lingering aroma and stability in certain food applications.[4]

The Genesis of Flavor: Maillard Reaction Pathway

The characteristic flavor of this compound is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. Understanding this formation pathway is crucial for controlling and optimizing its generation in food systems.

The formation of this compound involves the interaction of sulfur-containing amino acids, such as cysteine, with furan derivatives that are also formed during the Maillard reaction. The pathway can be conceptualized as follows:

cluster_0 Maillard Reaction cluster_1 Intermediate Formation cluster_2 Pyrazine Ring Formation cluster_3 Final Product Synthesis Reducing Sugars Reducing Sugars Furfural & Furan Derivatives Furfural & Furan Derivatives Reducing Sugars->Furfural & Furan Derivatives Degradation Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Amino Acids (e.g., Cysteine)->Hydrogen Sulfide (H2S) Strecker Degradation Heat Heat Heat->Reducing Sugars Heat->Amino Acids (e.g., Cysteine) Furfuryl Mercaptan Furfuryl Mercaptan Furfural & Furan Derivatives->Furfuryl Mercaptan + H2S α-Dicarbonyls α-Dicarbonyls Amino Acids Amino Acids α-DicarbonylsAmino Acids α-DicarbonylsAmino Acids Aminoketones Aminoketones α-DicarbonylsAmino Acids->Aminoketones Dihydropyrazine Intermediate Dihydropyrazine Intermediate Aminoketones->Dihydropyrazine Intermediate Condensation Methylpyrazine Methylpyrazine Dihydropyrazine Intermediate->Methylpyrazine Oxidation Furfuryl MercaptanMethylpyrazine Furfuryl MercaptanMethylpyrazine This compound This compound Furfuryl MercaptanMethylpyrazine->this compound Substitution Reaction

Figure 1: Simplified pathway of this compound formation.

Application Protocols in Savory Flavors

The successful application of this compound hinges on precise dosage and proper incorporation into the food matrix. Due to its potency, it is typically used at very low concentrations, often in the parts-per-million (ppm) range.

Preparation of Stock Solutions

Given its insolubility in water, a stock solution in a suitable solvent is necessary for accurate dosing. Propylene glycol (PG) is a preferred solvent for this purpose.

Protocol for 1% Stock Solution in Propylene Glycol:

  • Materials:

    • This compound (liquid)

    • Propylene Glycol (food grade)

    • Calibrated analytical balance

    • Glass beaker and magnetic stirrer

    • Volumetric flask (e.g., 100 mL)

    • Amber glass storage bottle

  • Procedure:

    • Tare the glass beaker on the analytical balance.

    • Carefully weigh 1.0 g of this compound into the beaker.

    • Add approximately 50 mL of propylene glycol to the beaker and place it on a magnetic stirrer.

    • Stir at a moderate speed until the this compound is completely dissolved.

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with small portions of propylene glycol and add the rinsings to the volumetric flask.

    • Bring the final volume to 100 mL with propylene glycol.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to a labeled amber glass bottle for storage.

  • Storage: Store the stock solution in a cool, dark place. The shelf life of the solution is typically one year when stored properly.[5]

Dosage Recommendations

The optimal concentration of this compound varies significantly depending on the food matrix and the desired flavor profile. The following table provides starting-point recommendations for various savory applications.

Food ApplicationRecommended Concentration (ppm in final product)Notes
Soups and Broths 0.1 - 0.5Enhances meaty and roasted notes. Start at the lower end and adjust to taste.
Gravies and Sauces 0.2 - 1.0Provides a rich, savory, and roasted character.
Processed Meats 0.5 - 2.0Boosts the perception of roasted and grilled notes in products like sausages and burgers.
Meat Marinades 1.0 - 5.0 (in the marinade)Infuses a deep, savory flavor into the meat during marination.
Savory Snacks 0.5 - 1.5Adds a roasted and nutty complexity to crackers, chips, and extruded snacks.
Baked Goods up to 1.0Contributes to a savory, toasted flavor in breads and savory pastries.[4]
Non-alcoholic Beverages up to 1.0Can be used in savory beverage applications to add depth and complexity.[4]

Note: These are starting recommendations. It is crucial to conduct sensory evaluations to determine the optimal level for each specific product.

Incorporation into Food Matrices

Proper dispersion is key to achieving a consistent flavor profile.

  • For water-based systems (soups, broths, sauces): Add the stock solution during the final stages of cooking with adequate mixing to ensure even distribution.

  • For fat-based systems (marinades, processed meats): The stock solution can be incorporated into the fat or oil phase with high-speed mixing to create a stable emulsion.

  • For dry applications (snack seasonings): The stock solution can be sprayed onto a carrier, such as maltodextrin or salt, and then blended with the other seasoning ingredients.

Sensory Evaluation Protocols

Sensory analysis is essential to validate the impact of this compound on the final product. A trained sensory panel is recommended for descriptive analysis.

Experimental Workflow for Sensory Evaluation

A Product Formulation (with and without 2-F-3-MP) B Sample Preparation (coded and randomized) A->B C Sensory Panel Evaluation (trained panelists) B->C D Data Collection (descriptive analysis) C->D E Statistical Analysis D->E F Interpretation and Reporting E->F

Figure 2: Workflow for sensory evaluation of products containing this compound.

Descriptive Analysis Protocol
  • Objective: To identify and quantify the sensory attributes of a savory product with and without the addition of this compound.

  • Panelists: A trained panel of 8-12 individuals with demonstrated ability to identify and scale savory flavor attributes.

  • Sample Preparation: Prepare a control sample (without this compound) and one or more test samples with varying concentrations of the flavor compound. All samples should be prepared under identical conditions and presented in a randomized, blind-coded manner.

  • Evaluation: Panelists will evaluate the samples for key sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong"). Key attributes may include:

    • Aroma: Roasted, nutty, meaty, coffee-like, sulfurous.

    • Flavor: Savory (umami), roasted, nutty, meaty, coffee-like, bitter.

    • Aftertaste: Lingering roasted or savory notes.

  • Data Analysis: The collected data should be analyzed using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between the control and test samples.

Stability and Handling

While pyrazines are generally stable compounds, sulfur-containing molecules can be susceptible to degradation under certain conditions.

  • pH: The flavor profile of sulfur-containing compounds can be influenced by pH. It is advisable to evaluate the performance of this compound at the target pH of the final product.

  • Heat Processing: While formed at high temperatures, excessive or prolonged heat treatment, such as in retort processing, may lead to some degradation or interaction with other matrix components. Stability studies under specific processing conditions are recommended.

  • Storage: Store the pure compound and stock solutions in airtight, light-resistant containers in a cool, dark place to minimize degradation.

Conclusion

This compound is a powerful and versatile tool for the creation of authentic and impactful savory flavors. A thorough understanding of its sensory properties, formation pathways, and application principles is essential for its effective use. By following the detailed protocols and recommendations outlined in this guide, researchers and product developers can harness the unique characteristics of this compound to create innovative and appealing savory food products.

References

The Pivotal Role of 2-Furfurylthio-3-methylpyrazine in Crafting Authentic Meat Flavors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Authentic Meat Flavor

The recreation of authentic and satisfying meat flavors is a paramount objective in the food industry, driven by the rising demand for plant-based alternatives, savory snacks, and convenience foods. The characteristic aroma of cooked meat is a complex symphony of hundreds of volatile compounds generated primarily through the Maillard reaction and lipid degradation.[1][2][3][4][5][6] Among these, sulfur-containing heterocyclic compounds are critical in imparting the desirable savory, roasted, and meaty notes.[7][8][9][10] This guide focuses on a particularly potent and versatile molecule in the flavorist's arsenal: 2-Furfurylthio-3-methylpyrazine.

This compound (FEMA number 3189) is a key aroma compound known for its roasted, nutty, coffee-like, and distinctly meaty aroma profile.[11] Its multifaceted sensory characteristics make it an invaluable component in the formulation of a wide range of savory flavors, particularly those designed to mimic beef, chicken, and pork.[12] This document provides a comprehensive overview of the application of this compound in meat flavor formulations, intended for researchers, scientists, and product development professionals. We will delve into its physicochemical properties, provide detailed protocols for its use in model systems, discuss analytical methodologies for its quantification, and outline sensory evaluation techniques to assess its impact.

Physicochemical Properties and Sensory Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in flavor formulations.

PropertyValueReference
Chemical Name This compound[13]
Synonyms 2-Methyl-3-(furfurylthio)pyrazine, FEMA 3189[13]
CAS Number 65530-53-2[11]
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Roasted, nutty, coffee, meaty, sulfurous[11]
Solubility Soluble in organic solvents, insoluble in water

Application in Meat Flavor Formulations: A Step-by-Step Guide

The successful incorporation of this compound into a meat flavor formulation requires careful consideration of dosage, solvent systems, and interactions with other flavor components.

Protocol 1: Preparation of a Stock Solution

Due to its potent aroma, this compound is typically used at very low concentrations. Therefore, the preparation of an accurate stock solution is the first critical step.

Objective: To prepare a standardized stock solution of this compound for accurate dosing in laboratory-scale flavor development.

Materials:

  • This compound (high purity)

  • Propylene glycol (PG) or ethanol (food grade)

  • Volumetric flasks (various sizes)

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Propylene glycol is a common and effective solvent for many flavor compounds and is a good starting point. Ethanol can also be used, depending on the final application and potential interactions with other ingredients.

  • Preparation of a 1% (w/w) Stock Solution:

    • Tare a clean, dry volumetric flask (e.g., 10 mL) on an analytical balance.

    • Carefully add 0.1 g of this compound to the flask.

    • Record the exact weight.

    • Add the chosen solvent (e.g., propylene glycol) to the flask until the total weight is 10.0 g.

    • Stopper the flask and mix thoroughly until the compound is completely dissolved.

  • Preparation of a 1000 ppm (µg/mL) Stock Solution:

    • Pipette 1 mL of the 1% stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • This will result in a 1000 ppm solution.

  • Further Dilutions: Subsequent dilutions can be made from the 1000 ppm stock solution to achieve the desired working concentrations for your experiments.

  • Storage: Store the stock solutions in tightly sealed amber glass vials at 4°C to minimize degradation from light and heat.

Logical Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent (e.g., PG) weigh->dissolve dilute1 Create 1% Stock Solution dissolve->dilute1 dilute2 Create 1000 ppm Stock Solution dilute1->dilute2 store Store in Amber Vial at 4°C dilute2->store

Caption: Workflow for preparing stock solutions of this compound.

Protocol 2: Maillard Reaction Model System for Beef Flavor

A model system is an invaluable tool for studying the contribution of individual components to the overall flavor profile. This protocol outlines a basic Maillard reaction model for generating a foundational beef flavor, into which this compound can be introduced.

Objective: To create a reproducible Maillard reaction-based beef flavor model system for evaluating the sensory impact of this compound.

Materials:

  • Cysteine (amino acid)

  • Glycine (amino acid)

  • Glucose (reducing sugar)

  • Phosphate buffer (pH 6.0)

  • Reaction vessel (e.g., pressure reactor or sealed glass tube)

  • Heating source (e.g., oil bath or heating block)

  • This compound stock solution (from Protocol 1)

Procedure:

  • Precursor Solution Preparation:

    • In a 100 mL volumetric flask, dissolve 0.1 M Cysteine, 0.1 M Glycine, and 0.2 M Glucose in the phosphate buffer (pH 6.0).

  • Reaction Setup:

    • Transfer 20 mL of the precursor solution into the reaction vessel.

  • Introduction of this compound (Experimental Group):

    • Add a calculated volume of the this compound stock solution to achieve the desired final concentration (e.g., 0.1, 0.5, and 1.0 ppm).

    • Prepare a control sample without the addition of this compound.

  • Maillard Reaction:

    • Seal the reaction vessel.

    • Heat the vessel at a controlled temperature (e.g., 120-140°C) for a specific duration (e.g., 30-60 minutes). The exact time and temperature can be varied to modulate the flavor profile.[3][4][5]

  • Cooling and Extraction:

    • After the reaction, cool the vessel rapidly in an ice bath to stop the reaction.

    • The resulting liquid contains the generated meat flavor. This can be used directly for sensory evaluation or extracted for analytical purposes.

Maillard Reaction Model System Workflow

G cluster_maillard Maillard Reaction Model System precursors Prepare Precursor Solution (Cysteine, Glycine, Glucose) add_test_compound Add this compound (Experimental Group) precursors->add_test_compound control Control Group (No addition) precursors->control react Heat Reaction Vessel (e.g., 120°C for 30 min) add_test_compound->react control->react cool Cool to Stop Reaction react->cool evaluate Sensory & Analytical Evaluation cool->evaluate

Caption: Workflow for the Maillard reaction model system to evaluate flavor compounds.

Dosage and Synergistic Effects

The optimal concentration of this compound is highly dependent on the desired flavor profile and the food matrix. Based on its potency, typical usage levels in the final food product are in the parts-per-billion (ppb) to low parts-per-million (ppm) range.

ApplicationSuggested Starting Concentration (in final product)Notes
Beef Broth 100 - 500 ppbEnhances savory and roasted notes.
Grilled Beef Flavor 0.5 - 1.0 ppmContributes to a more authentic, charred character.
Roasted Chicken Flavor 50 - 200 ppbAdds depth and a dark meat character.[14]
Pork Sausage Flavor 200 - 700 ppbComplements the fatty and savory notes.

Synergistic Interactions:

This compound rarely acts in isolation. Its true potential is unlocked through synergistic interactions with other key meat flavor compounds.

  • With other Sulfur Compounds: It blends exceptionally well with other sulfur-containing molecules like 2-methyl-3-furanthiol (meaty, beefy) and 2-furfurylthiol (coffee-like, roasted).[8][14][15][16][17][18] A balanced combination of these can create a more complex and authentic meat flavor than any single compound alone. For a robust beef flavor, a starting ratio of 2:1 of 2-methyl-3-furanthiol to this compound can be explored.

  • With Pyrazines: The nutty and roasted notes of pyrazines (e.g., 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine) are enhanced by the addition of this compound, leading to a more well-rounded "browned" flavor profile.[1][12][19]

  • With Aldehydes: Certain aldehydes, such as 2-methylbutanal, contribute to the malty and savory notes in meat. This compound can help to round out the harshness of some aldehydes and integrate them more seamlessly into the overall flavor.[20]

Analytical Methods for Quantification

Accurate quantification of this compound in a food matrix is essential for quality control and for understanding its contribution to the final flavor. The method of choice is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace or solid-phase microextraction (SPME) sample preparation technique.[21][22][23][24][25]

Protocol 3: Quantitative Analysis by HS-SPME-GC-MS

Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., broth).

Materials and Equipment:

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Heated magnetic stirrer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., d4-furan or a suitable deuterated pyrazine)

Procedure:

  • Sample Preparation:

    • Place 5 g of the liquid sample into a 20 mL headspace vial.

    • Add a known concentration of the internal standard.

    • Seal the vial tightly.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in the heated magnetic stirrer (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while stirring.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes.

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 206, 97, 81) and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound with the internal standard.

    • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Sensory Evaluation Protocols

Ultimately, the success of a flavor formulation is determined by its sensory perception. A trained sensory panel is crucial for evaluating the impact of this compound.[26][27][28][29][30]

Protocol 4: Descriptive Sensory Analysis

Objective: To characterize and quantify the sensory attributes of a meat flavor containing this compound.

Panel: A trained panel of 8-12 individuals with demonstrated ability to identify and scale the intensity of meat flavor attributes.

Sample Preparation:

  • Prepare the meat flavor samples (e.g., from the model system in Protocol 2) and present them in a neutral carrier such as a low-sodium broth.

  • Samples should be served at a consistent temperature (e.g., 60°C).

  • Code the samples with random three-digit numbers to avoid bias.[29]

Procedure:

  • Attribute Generation: In initial sessions, the panel should come to a consensus on a list of sensory attributes that describe the samples. For a beef flavor, these might include:

    • Aroma: Roasted, savory, beefy, brothy, sulfurous, nutty, coffee-like.

    • Taste/Flavor: Umami, salty, beefy, roasted, lingering aftertaste.

  • Intensity Rating:

    • Panelists individually evaluate each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between the control and the samples containing this compound.

Sensory Evaluation Workflow

G cluster_sensory Sensory Evaluation Workflow panel Trained Sensory Panel attribute_gen Attribute Generation panel->attribute_gen sample_prep Sample Preparation & Coding rating Intensity Rating sample_prep->rating attribute_gen->rating analysis Statistical Data Analysis rating->analysis

Caption: A typical workflow for the descriptive sensory analysis of meat flavors.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the creation of authentic and impactful meat flavors. Its unique combination of roasted, nutty, and meaty notes allows for the development of complex and satisfying sensory experiences. By understanding its physicochemical properties and employing systematic approaches to its application, including the use of model systems, precise analytical techniques, and rigorous sensory evaluation, researchers and product developers can effectively harness its potential.

Future research should focus on further elucidating the synergistic and antagonistic interactions of this compound with a wider range of flavor compounds. Additionally, exploring its formation pathways in different food matrices and under various processing conditions will provide deeper insights into optimizing its generation in situ for even more authentic and nuanced meat flavors. The continued exploration of such potent aroma chemicals will be instrumental in the future of savory flavor creation.

References

Application Note: Quantitative Analysis of 2-Furfurylthio-3-methylpyrazine using a Stable Isotope Dilution Assay (SIDA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly accurate method for the quantification of 2-Furfurylthio-3-methylpyrazine (2-FMP), a key aroma compound, in complex matrices. The methodology is based on a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This approach ensures high precision and accuracy by utilizing a synthesized, stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response. Detailed protocols for the synthesis of the internal standard, sample preparation, and GC-MS/MS analysis are provided, along with guidelines for data analysis and method validation. This guide is intended for researchers, scientists, and quality control professionals in the food, beverage, and flavor industries.

Introduction: The Significance of this compound (2-FMP)

This compound (2-FMP) is a potent sulfur-containing pyrazine that contributes significantly to the desirable roasted, savory, and nutty aromas of many thermally processed foods, including coffee, roasted meats, and certain baked goods.[1] Its extremely low odor threshold means that even trace amounts can have a profound impact on the overall flavor profile.[2] Accurate quantification of 2-FMP is therefore critical for quality control, product development, and flavor research in the food and beverage industry.

However, the analysis of volatile sulfur compounds like 2-FMP is notoriously challenging.[3] Their low concentration, high reactivity, and the complexity of food matrices can lead to significant analytical variability.[4] Traditional quantification methods using external or even structural analog internal standards often fail to adequately compensate for analyte loss during sample preparation or for matrix-induced signal suppression or enhancement in the mass spectrometer.

The Principle of Stable Isotope Dilution Assay (SIDA)

To overcome these challenges, a Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate quantification of trace compounds in complex samples.[5][6] The core principle of SIDA lies in the use of an internal standard that is an isotopically labeled version of the analyte of interest.[4] In this case, a deuterated or ¹³C-labeled 2-FMP is added to the sample at the very beginning of the analytical workflow.

Because the stable isotope-labeled standard is chemically and physically almost identical to the native analyte, it experiences the same losses during extraction, concentration, and injection.[7] It also co-elutes chromatographically and experiences identical ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the known amount of added labeled standard, a highly accurate and precise quantification can be achieved, irrespective of sample loss or matrix effects.[8]

Proposed Synthesis of an Isotopically Labeled 2-FMP Internal Standard

The availability of a high-purity, isotopically labeled internal standard is a prerequisite for any SIDA.[6] While a commercial standard for labeled 2-FMP may not be readily available, a plausible synthetic route can be devised based on established organic chemistry principles. Here, we propose a synthetic pathway for [D₃]-2-Furfurylthio-3-methylpyrazine, where the deuterium labels are on the methyl group of the pyrazine ring.

Synthesis Pathway

The proposed synthesis involves a two-step process:

  • Synthesis of [D₃]-2-chloro-3-methylpyrazine: This can be achieved through various published methods for pyrazine synthesis, utilizing a deuterated methylating agent.

  • Nucleophilic Aromatic Substitution (SNAr) with 2-Furfurylthiol: The deuterated chloromethylpyrazine is then reacted with 2-furfurylthiol to yield the desired labeled product. The reaction of thiols with chloroazines is a well-established transformation.[9]

cluster_0 Step 1: Synthesis of Labeled Chloropyrazine cluster_1 Step 2: Thiolation Precursors Amino Acid Precursors + [D₃]-Methylating Agent D_Pyrazine [D₃]-2-hydroxy-3-methylpyrazine Precursors->D_Pyrazine Cyclization D_Chloro_Pyrazine [D₃]-2-chloro-3-methylpyrazine D_Pyrazine->D_Chloro_Pyrazine Chlorination (e.g., POCl₃) D_Chloro_Pyrazine_2 [D₃]-2-chloro-3-methylpyrazine Thiol 2-Furfurylthiol Final_Product [D₃]-2-Furfurylthio-3-methylpyrazine (Internal Standard) Thiol->Final_Product D_Chloro_Pyrazine_2->Final_Product SNAr Reaction

Caption: Proposed synthesis of [D₃]-2-Furfurylthio-3-methylpyrazine.

Note: This is a proposed synthetic route. The synthesis and purification of the internal standard should be performed by qualified organic chemists, and its chemical identity and isotopic enrichment must be confirmed by NMR and mass spectrometry.

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the quantification of 2-FMP in a liquid matrix (e.g., coffee brew). Optimization will be required for other matrices.

Materials and Reagents
  • Sample: Coffee brew, filtered and cooled to room temperature.

  • Native Standard: this compound (≥98% purity).

  • Internal Standard: Synthesized [D₃]-2-Furfurylthio-3-methylpyrazine solution of known concentration.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade.

  • Salts: Sodium chloride (NaCl), analytical grade.

  • HS-SPME Assembly: Manual or autosampler SPME holder with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Experimental Workflow

G A Sample Collection (e.g., 5 mL coffee brew) B Internal Standard Spiking (Add known amount of [D₃]-2-FMP) A->B C Matrix Modification (Add 1.5 g NaCl) B->C D Equilibration (Incubate at 60°C for 15 min with agitation) C->D E HS-SPME Extraction (Expose DVB/CAR/PDMS fiber for 30 min at 60°C) D->E F Thermal Desorption (Inject into GC-MS/MS inlet at 250°C) E->F G GC Separation & MS/MS Detection (MRM Mode) F->G H Data Analysis (Calculate Analyte/IS Ratio) G->H I Quantification (Determine concentration from calibration curve) H->I

Caption: Analytical workflow for 2-FMP quantification.
Step-by-Step Procedure

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a precise volume of the [D₃]-2-FMP internal standard solution to achieve a final concentration in a similar range to the expected native analyte concentration.

    • Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with continuous agitation.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[10]

  • GC-MS/MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

    • Utilize a suitable capillary column for the separation of volatile sulfur compounds (e.g., a DB-WAX or equivalent polar column).

    • Employ a temperature program that provides good separation of 2-FMP from other matrix components.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[11]

GC-MS/MS Parameters
ParameterSettingRationale
GC System
Injector Temperature250°CEnsures efficient thermal desorption of the analyte from the SPME fiber.
Injection ModeSplitless (for 5 min)Maximizes the transfer of the analyte onto the column for trace analysis.
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Columne.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film)A polar column is well-suited for the separation of polar and semi-polar volatile compounds like pyrazines and thiols.[4]
Oven Program40°C (hold 3 min), ramp at 5°C/min to 240°C, hold 5 minA typical program for separating a wide range of volatile flavor compounds. This should be optimized for the specific matrix.
MS/MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ion Source Temperature230°CA standard temperature to maintain analyte integrity and prevent contamination.
Transfer Line Temperature240°CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[12]
MRM Transitions
2-FMP (Native)Q1: 206.1 -> Q3: 97.1 (Quantifier), 81.1 (Qualifier)Based on typical fragmentation of the furfurylthio moiety. These transitions must be empirically determined and optimized.
[D₃]-2-FMP (IS)Q1: 209.1 -> Q3: 97.1 (Quantifier), 81.1 (Qualifier)Assuming fragmentation occurs on the unlabeled part of the molecule. These transitions must be empirically determined and optimized.

Note: The exact m/z values for MRM transitions must be determined experimentally by infusing the pure native and labeled standards into the mass spectrometer.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards in a matrix that closely resembles the sample (or in a solvent if a blank matrix is unavailable). Each standard should contain a constant concentration of the internal standard ([D₃]-2-FMP) and varying concentrations of the native 2-FMP.

  • Ratio Calculation: For each calibration standard and sample, integrate the peak areas of the quantifier MRM transitions for both the native 2-FMP and the [D₃]-2-FMP internal standard. Calculate the peak area ratio (Area of Native Analyte / Area of Internal Standard).

  • Regression Analysis: Plot the peak area ratio against the concentration of the native 2-FMP for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Sample Quantification: Using the peak area ratio calculated for the unknown sample, determine its concentration using the equation from the calibration curve.

Method Validation: Ensuring Trustworthiness

For the method to be considered reliable and fit for purpose, it must undergo a thorough validation process.[13] Key validation parameters, as outlined by regulatory bodies, should be assessed.

Validation ParameterAcceptance Criteria (Typical)Description
Linearity R² ≥ 0.995 over the expected concentration range.The ability of the method to produce results that are directly proportional to the concentration of the analyte.[13]
Accuracy (Recovery) 80-120% recovery in spiked matrix samples.The closeness of the measured value to the true value. Assessed by analyzing samples spiked with a known amount of the analyte.
Precision (RSD) Repeatability (intra-day) RSD ≤ 15% Reproducibility (inter-day) RSD ≤ 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD).
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest concentration of the analyte that can be reliably detected by the instrument.
Limit of Quantitation (LOQ) S/N ≥ 10, with acceptable accuracy and precision.The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Selectivity No interfering peaks at the retention time of the analyte.The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

The Stable Isotope Dilution Assay detailed in this application note provides a highly reliable, accurate, and precise method for the quantification of the critical aroma compound this compound. By incorporating a stable isotope-labeled internal standard, the method effectively mitigates the challenges posed by complex matrices and multi-step sample preparation. The combination of HS-SPME and GC-MS/MS in MRM mode ensures high sensitivity and selectivity. Proper method validation is essential to guarantee that the generated data is trustworthy and fit for its intended purpose in research, development, and quality control applications.

References

Application Note: Quantitative Analysis of 2-Furfurylthio-3-methylpyrazine in Food Matrices by Headspace-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Furfurylthio-3-methylpyrazine (FFM) is a potent aroma compound, imparting characteristic roasty, coffee-like, and nutty notes crucial to the sensory profile of many thermally processed foods, most notably coffee.[1] Its quantification is essential for quality control, flavor profile development, and process optimization. This document provides a comprehensive guide for the analysis of this compound using a robust and sensitive Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will detail the underlying principles, a step-by-step protocol, and a framework for method validation to ensure data integrity and reproducibility.

Introduction and Scientific Principles

This compound is a volatile heterocyclic compound formed during the Maillard reaction in foods like coffee, roasted nuts, and grilled meats.[1] As a key aroma active compound, its concentration, even at trace levels, significantly influences the consumer's sensory experience. Therefore, a highly sensitive and selective analytical method is required for its accurate measurement.

Headspace (HS) analysis is the technique of choice for volatile organic compounds (VOCs) as it samples the vapor phase in equilibrium with the sample matrix, minimizing interference from non-volatile components.[2] Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from the headspace.[3] This method is favored for its simplicity, speed, and sensitivity.

Causality of Method Choice: The combination of HS-SPME with GC-MS provides a synergistic workflow.

  • HS-SPME: Selectively extracts and concentrates volatile and semi-volatile compounds like FFM from the complex food matrix headspace, enhancing detection limits.[4]

  • Gas Chromatography (GC): Offers high-resolution separation of FFM from other co-eluting volatile compounds based on their boiling points and affinity for the GC column's stationary phase.[5]

  • Mass Spectrometry (MS): Provides definitive identification based on the molecule's unique mass fragmentation pattern and enables accurate quantification, even at low concentrations.[6]

The selection of the SPME fiber is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes, including pyrazines.[7] The combination of different polymeric materials provides a mixed-polarity phase, ensuring efficient adsorption of a wide array of aroma compounds, including the target analyte.[8]

Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for calibration and quality control to ensure the trustworthiness of the results.

Materials and Reagents
  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • HS-SPME Autosampler

    • Analytical Balance (4 decimal places)

  • Consumables:

    • SPME Fiber: 50/30 µm DVB/CAR/PDMS StableFlex (or equivalent)

    • GC Column: Mid-polarity column such as a DB-624 or wax-type column (e.g., SUPELCOWAX 10, 30 m x 0.25 mm, 0.25 µm) is recommended for pyrazine analysis.[6]

    • Headspace Vials: 20 mL, with PTFE/silicone septa screw caps.

  • Chemicals:

    • This compound standard (>95% purity)

    • Internal Standard (IS): (e.g., 2-Methyl-3-heptylpyrazine or deuterated FFM, if available)

    • Methanol (HPLC grade)

    • Sodium Chloride (ACS grade)

    • Deionized Water

Workflow Overview

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} dot Caption: HS-SPME-GC-MS workflow for FFM analysis.

Step-by-Step Procedure
  • Standard Preparation:

    • Prepare a 1000 µg/mL primary stock solution of FFM in methanol.

    • Perform serial dilutions in deionized water to create calibration standards ranging from 0.1 to 50 ng/mL (or a range appropriate for the sample).

    • Prepare an internal standard (IS) stock solution and spike a consistent amount into every standard and sample vial.

  • Sample Preparation:

    • Accurately weigh 2.0 ± 0.1 g of homogenized solid sample (e.g., ground coffee) or pipette 5.0 mL of liquid sample into a 20 mL headspace vial.[9]

    • Add 5 mL of deionized water to solid samples.

    • Rationale for Salting-Out: Add 1.0 g of NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of FFM and promoting its partition into the headspace, thereby increasing sensitivity.

    • Spike the vial with the internal standard.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME and GC-MS Analysis:

    • Place the vials in the autosampler tray.

    • Before the first analysis, condition the SPME fiber in the GC inlet as per the manufacturer's instructions (e.g., 270 °C for 30-60 min).

    • The system will then perform the following sequence for each sample automatically.

Instrument Parameters

The following tables provide recommended starting parameters. These must be optimized for the specific instrument and application.

Table 1: HS-SPME Autosampler Parameters

Parameter Recommended Value Rationale
Incubation Temperature 65 °C Balances volatility with preventing thermal degradation of the analyte or matrix.
Incubation Time 20 min Allows for sufficient time for the sample headspace to reach equilibrium.
Extraction Time 30 min Provides adequate time for analyte adsorption onto the fiber.

| Agitation | On (e.g., 250 rpm) | Speeds up the mass transfer of the analyte into the headspace. |

Table 2: GC-MS Parameters

Parameter Recommended Value Rationale
GC System
Inlet Temperature 250 °C Ensures rapid and complete thermal desorption of FFM from the SPME fiber.[10]
Inlet Mode Splitless (for 2 min) Maximizes the transfer of the analyte onto the GC column for higher sensitivity.[10]
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and MS performance.
Oven Program
Initial Temperature 40 °C, hold for 3 min Focuses analytes at the head of the column.
Ramp 1 5 °C/min to 180 °C Separates early eluting and target compounds.
Ramp 2 20 °C/min to 240 °C, hold 5 min Cleans the column of late-eluting compounds.
MS System
Transfer Line Temp 240 °C Prevents cold spots and analyte condensation.
Ion Source Temp 230 °C Standard temperature for electron ionization.[11]
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 40-300) & SIM Full scan for qualitative identification; Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

| SIM Ions for FFM | m/z 206 (M+), 109, 81 | m/z 206 is the molecular ion. Ions 109 and 81 are characteristic fragments for confirmation. |

Data Analysis and Method Validation

Identification and Quantification
  • Identification: The target compound, this compound, is identified by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should match the reference spectrum from a library (e.g., NIST). Unambiguous identification often requires the use of retention indices (RIs) in addition to mass spectral data.[6][11]

  • Quantification: Construct a calibration curve by plotting the ratio of the FFM peak area to the IS peak area against the concentration of the calibration standards. Apply a linear regression to determine the concentration of FFM in unknown samples.

Trustworthiness: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] For a method to be considered trustworthy, it must be validated for key performance characteristics.

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} dot Caption: Key performance parameters for method validation.

Table 3: Method Validation Performance Criteria

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Analyze 5-7 calibration points. The coefficient of determination (R²) should be ≥ 0.995.[13]
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments in a representative matrix at 3 levels. Mean recovery should be within 80-120%.[12]
Precision The degree of agreement among individual test results. Expressed as Relative Standard Deviation (%RSD). Repeatability (intra-day) and Intermediate Precision (inter-day) RSD should be ≤ 15%.
Selectivity The ability to assess the analyte in the presence of components that may be expected to be present. No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.

| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ). | Determined from the standard deviation of the response (e.g., LOD = 3.3σ/S, LOQ = 10σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve). |

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Peak Area Broken SPME fiber; GC inlet leak; Incorrect autosampler alignment.Visually inspect the fiber; Perform a leak check on the GC inlet; Verify autosampler syringe depth and alignment.
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Inlet temperature too low.Use a deactivated inlet liner; Increase inlet temperature; Break off a small piece from the front of the column.
High RSD% (Poor Precision) Inconsistent sample volume; Leaky vial septa; Fiber carryover.Ensure consistent sample preparation; Use high-quality septa and ensure proper sealing; Add a fiber bake-out step between injections.
Matrix Interference Co-eluting compounds from the sample matrix.Optimize GC oven temperature program for better separation; Select more specific SIM ions for quantification.

Conclusion

The Headspace-SPME-GC-MS method described provides a robust, sensitive, and reliable protocol for the quantitative analysis of the key aroma compound this compound in complex food matrices. By following the detailed steps and incorporating the principles of method validation, researchers and quality control professionals can generate high-quality, defensible data critical for understanding and controlling food flavor.

References

Sensory Evaluation of 2-Furfurylthio-3-methylpyrazine: A Comprehensive Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Sensory Profile of a Potent Aroma Chemical

2-Furfurylthio-3-methylpyrazine (FFMP) is a potent, sulfur-containing heterocyclic aroma compound that plays a significant role in the flavor profiles of a wide range of thermally processed foods.[1][2] Its characteristic aroma is often described as reminiscent of roasted coffee, nuts, and cooked meat, making it a key contributor to the desirable sensory attributes of these products.[1] Given its potency, the accurate and reproducible sensory evaluation of FFMP is paramount for its effective application in the food and fragrance industries. A comprehensive understanding of its sensory characteristics, including its odor and flavor detection thresholds and its specific aroma and taste profile, allows for precise dosage and the creation of well-balanced and appealing flavor formulations.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the sensory evaluation of this compound. It outlines protocols for panelist selection and training, sample preparation, and the execution of key sensory tests, including threshold determination and descriptive analysis. The methodologies described herein are grounded in established international standards and scientific literature to ensure technical accuracy and the generation of reliable and actionable sensory data.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of FFMP is essential for designing appropriate sensory evaluation protocols. These properties influence its volatility, solubility, and stability, which in turn affect how it is prepared and presented to sensory panelists.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂OS[2]
Molecular Weight 206.27 g/mol [2]
Appearance Colorless to pale yellow liquid/solid[3]
Odor Profile Roasted coffee, nutty, sulfurous, cooked meat[1]
Flavor Profile Savory[2]
CAS Number 65530-53-2[1]
Boiling Point 314.00 to 315.00 °C @ 760.00 mm Hg (est)[3]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (est)[3]
Solubility Soluble in alcohol; Insoluble in water[3]

PART 1: Sensory Panel Selection and Training

The reliability of sensory data is fundamentally dependent on the sensory acuity and training of the panelists. The selection and training process should adhere to established international standards to ensure consistency and minimize bias.

Panelist Recruitment and Screening

The initial step involves recruiting potential panelists who are interested, available, and have a positive attitude towards sensory evaluation. A preliminary screening should be conducted to assess their basic sensory abilities and health status. This can be achieved through questionnaires and basic sensory tests.

Panelist Training: A Foundation for Accurate Assessment

Selected panelists should undergo a comprehensive training program based on the principles outlined in ISO 8586:2012 - Sensory analysis -- General guidance for the selection, training and monitoring of assessors . The training should focus on:

  • Odor and Flavor Recognition: Familiarizing panelists with a wide range of aroma and taste standards relevant to the sensory profile of FFMP (e.g., coffee, nutty, roasted, sulfurous).

  • Intensity Scaling: Training panelists to use a standardized intensity scale (e.g., a 15-point scale) to rate the intensity of different sensory attributes consistently.

  • Descriptive Language Development: Guiding the panel in developing a consensus-based lexicon of descriptive terms for the aroma and flavor of FFMP. The World Coffee Research Sensory Lexicon can serve as an excellent starting point for developing relevant descriptors.[4][5][6][7]

  • Test Procedures: Familiarizing panelists with the specific sensory test methodologies that will be employed, such as threshold testing and descriptive analysis.

Panelist_Training_Workflow cluster_recruitment Recruitment & Screening cluster_training Training Program (ISO 8586) cluster_validation Performance Validation Recruit Recruit Potential Panelists Screen Screen for Sensory Acuity & Health Recruit->Screen Odor_Flavor Odor & Flavor Recognition Screen->Odor_Flavor Selected Candidates Intensity_Scaling Intensity Scaling Practice Odor_Flavor->Intensity_Scaling Lexicon_Dev Descriptive Lexicon Development Intensity_Scaling->Lexicon_Dev Test_Protocols Familiarization with Test Protocols Lexicon_Dev->Test_Protocols Performance_Eval Performance Evaluation & Monitoring Test_Protocols->Performance_Eval Trained Panelists

Diagram 1: Workflow for Sensory Panelist Selection and Training.

PART 2: Protocols for Sensory Evaluation

Determination of Odor and Flavor Detection Thresholds

Determining the detection threshold—the minimum concentration at which a substance can be perceived—is crucial for understanding the potency of an aroma chemical like FFMP. The following protocol is based on the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .

Given FFMP's low water solubility and high potency, careful preparation of a serial dilution series is critical.

  • Solvent Selection: Due to its insolubility in water, a suitable solvent must be chosen. For flavor threshold testing in an aqueous system, a solution of 5% ethanol in deodorized, distilled water is recommended to aid solubility. For odor threshold testing, propylene glycol or mineral oil can be used as a solvent, with the dilutions presented on smelling strips.

  • Serial Dilution: A geometric progression of concentrations should be prepared. A common approach is to use a dilution factor of 2 or 3. The starting concentration should be well below the expected threshold, and the series should extend to a concentration that is clearly perceivable by most panelists.

Example Serial Dilution Protocol (Factor of 3):

  • Stock Solution: Prepare a 1000 ppm (0.1%) stock solution of FFMP in the chosen solvent.

  • Intermediate Dilutions: Create a series of intermediate dilutions from the stock solution.

  • Final Dilutions: Prepare the final presentation samples by diluting the intermediate solutions. The concentration range should be broad enough to encompass the individual thresholds of all panelists.

  • Presentation: Present each panelist with a set of three samples, where one contains the FFMP dilution and the other two are blanks (solvent only). The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are instructed to smell (for odor threshold) or taste (for flavor threshold) each sample and identify the one that is different from the other two.

  • Ascending Concentration: The test begins with the lowest concentration and proceeds to higher concentrations in the series.

  • Data Collection: The concentration at which a panelist correctly identifies the odd sample in a specified number of consecutive presentations (e.g., two or three) is recorded as their individual threshold.

  • Group Threshold Calculation: The group threshold is typically calculated as the geometric mean of the individual thresholds.

Threshold_Testing_Protocol cluster_prep Sample Preparation cluster_test 3-AFC Test Procedure cluster_data Data Analysis Stock Prepare Stock Solution of FFMP Serial_Dilution Create Serial Dilutions (Ascending Concentrations) Stock->Serial_Dilution Present Present 3 Samples (1 FFMP, 2 Blanks) Serial_Dilution->Present Lowest Concentration Evaluate Panelist Identifies the 'Odd' Sample Present->Evaluate Ascend Proceed to Higher Concentration Evaluate->Ascend Correct Identification Ascend->Present Next Concentration in Series Record Record Individual Threshold Concentration Calculate Calculate Group Threshold (Geometric Mean) Record->Calculate

Diagram 2: Protocol for Odor/Flavor Threshold Determination.
Descriptive Sensory Analysis

Descriptive analysis provides a detailed sensory profile of FFMP, quantifying the intensity of its various aroma and flavor attributes.

As previously mentioned, the sensory panel, guided by a panel leader, will develop a specific lexicon to describe the sensory characteristics of FFMP. This process involves presenting the panelists with FFMP at a supra-threshold concentration and having them generate descriptive terms. The panel then discusses and agrees upon a final list of attributes and their definitions. Reference standards for each attribute should also be established to ensure consistent understanding and use of the terms.

Example Lexicon for this compound:

AttributeDefinitionReference Standard
Roasted Coffee The aroma associated with freshly roasted coffee beans.Freshly ground dark roast coffee beans.
Nutty The aroma and taste of roasted nuts, such as almonds or hazelnuts.Roasted, unsalted almonds.
Sulfurous/Meaty A savory, slightly sulfurous note reminiscent of cooked meat.A solution of beef broth powder.
Smoky A burnt, wood-smoke character.A dilute solution of liquid smoke.
Bitter A fundamental taste sensation, sharp and often unpleasant.A dilute solution of caffeine.
  • Sample Presentation: Prepare a solution of FFMP at a concentration that is clearly perceivable and allows for the evaluation of multiple attributes without causing sensory fatigue. The sample should be presented in a standardized manner (e.g., in coded, covered glass cups).

  • Attribute Evaluation: Panelists independently evaluate the sample and rate the intensity of each attribute from the developed lexicon on a standardized scale (e.g., 0-15, where 0 = not perceived and 15 = extremely intense).

  • Data Analysis: The data from the individual panelists are collected and analyzed to generate a sensory profile of FFMP. This is often visualized using a spider or radar plot, which provides a graphical representation of the intensity of each sensory attribute.

PART 3: Safety and Handling Precautions

As a concentrated aroma chemical, FFMP should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the neat compound or concentrated solutions.

  • Spill and Waste Disposal: Have appropriate spill containment materials readily available. Dispose of all waste in accordance with local regulations for chemical waste.

  • Panelist Safety: While the concentrations used for sensory evaluation are very low, it is crucial to ensure that all prepared samples are safe for human consumption (for flavor analysis). All procedures should be reviewed and approved by an institutional review board or ethics committee.[8]

Conclusion

The sensory evaluation of this compound requires a systematic and scientifically rigorous approach. By implementing standardized protocols for panelist selection and training, threshold determination, and descriptive analysis, researchers and industry professionals can obtain reliable and reproducible sensory data. This information is invaluable for understanding the sensory impact of FFMP, ensuring its effective and safe use in food and fragrance applications, and ultimately contributing to the development of high-quality consumer products.

References

The Dual Nature of 2-Furfurylthio-3-methylpyrazine: From Roasted Aromas to Potential Pharmacological Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furfurylthio-3-methylpyrazine is a potent aroma compound, renowned for its complex sensory profile that evokes notes of roasted coffee, nuts, and savory, meaty undertones.[1][2] While its primary application lies within the flavor and fragrance industry as a key component in creating rich, roasted aromas, the inherent heterocyclic structure, combining both a pyrazine and a furan moiety, presents an intriguing scaffold for broader scientific investigation. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and analytical protocols. Furthermore, it delves into the largely unexplored potential of this and related pyrazine structures in the realm of drug development, drawing on the known biological activities of the pyrazine class of compounds. This document is intended to serve as a technical resource for researchers in fields ranging from food science to medicinal chemistry, providing both practical methodologies and a forward-looking perspective on the applications of this versatile molecule.

Introduction: A Molecule of Two Worlds

Pyrazine derivatives are a cornerstone of the flavor industry, largely formed during the Maillard reaction—the complex series of chemical interactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[3][4] These heterocyclic compounds are responsible for a wide array of desirable aromas, including nutty, roasted, and baked notes.[3] Within this class, sulfur-containing pyrazines, such as this compound, are particularly prized for their potent and complex aroma profiles, contributing significantly to the characteristic notes of coffee and roasted meats.[1][5]

Beyond its organoleptic properties, the pyrazine ring is a well-established pharmacophore, present in numerous clinically approved drugs and biologically active compounds.[6] Pyrazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[6] This dual identity of this compound—as both a potent fragrance ingredient and a potential building block for novel therapeutics—makes it a subject of considerable interest for a multidisciplinary scientific audience. This guide aims to bridge the gap between these two fields, providing detailed protocols for its synthesis and analysis, while also exploring the scientific rationale for its potential application in drug discovery and development.

Physicochemical and Organoleptic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in both research and industrial settings.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-((furan-2-ylmethyl)thio)-3-methylpyrazine[7]
Synonyms 2-Methyl-3-(furfurylthio)pyrazine, FEMA 3189[7]
CAS Number 65530-53-2 (for mixture of isomers)[7]
Molecular Formula C₁₀H₁₀N₂OS[7]
Molecular Weight 206.27 g/mol [7]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 153-156 °C at 10 mmHg[8]
Density 1.138-1.148 g/cm³ at 20°C[7]
Refractive Index 1.580-1.586 at 20°C[7]
Solubility Insoluble in water; soluble in organic solvents like ethanol.[7]
Organoleptic Profile: The Science of Scent

The aroma of this compound is its most defining characteristic in the flavor and fragrance industry. It is described as having a complex profile with the following notes:

  • Roasted and Coffee-like: This is its most prominent feature, making it a key ingredient in coffee and chocolate flavor formulations.[1]

  • Nutty and Savory: It imparts a roasted, nutty character that is also valuable in savory applications.[1]

  • Meaty: At certain concentrations, it can contribute to a cooked, meaty aroma, likely due to the presence of the sulfur-containing pyrazine moiety.[1][5]

The commercial product is often a mixture of isomers, primarily the 2,3- and 2,6- isomers, with the 2,3- isomer being the most significant contributor to the characteristic aroma.[8]

Synthesis and Characterization: From Precursors to Pure Compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following sections provide a detailed protocol for its laboratory-scale synthesis, starting from readily available precursors.

Synthesis Workflow

The overall synthetic strategy involves the preparation of a key intermediate, furfuryl mercaptan, followed by its reaction with a suitable methylpyrazine derivative.

Synthesis_Workflow A Furfuryl Alcohol C Furfuryl Mercaptan A->C HCl B Thiourea B->C NaOH (hydrolysis) E This compound C->E Base (e.g., NaH) D 2-Chloro-3-methylpyrazine D->E

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of Furfuryl Mercaptan

This protocol is adapted from the established procedure for the synthesis of mercaptans from alcohols via an isothiouronium salt intermediate.[9]

Materials:

  • Furfuryl alcohol

  • Thiourea

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine furfuryl alcohol and thiourea in a round-bottom flask.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture while cooling in an ice bath. The reaction is exothermic.

  • Reflux: Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, carefully add a solution of sodium hydroxide to the reaction mixture until it is strongly basic (pH > 12). This will hydrolyze the intermediate S-furfurylisothiouronium salt to the mercaptan.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude furfuryl mercaptan can be purified by vacuum distillation.

Causality: The use of thiourea and acid converts the alcohol into a good leaving group (as the isothiouronium salt), which is then nucleophilically attacked by the sulfur of another thiourea molecule. The final basic hydrolysis cleaves the C-S bond of the isothiouronium salt to yield the desired mercaptan.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution reaction between furfuryl mercaptan and 2-chloro-3-methylpyrazine.

Materials:

  • Furfuryl mercaptan (from Protocol 1)

  • 2-Chloro-3-methylpyrazine

  • Sodium hydride (NaH) or another suitable base (e.g., sodium ethoxide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Thiolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfuryl mercaptan in anhydrous THF.

  • Deprotonation: Cool the solution in an ice bath and slowly add sodium hydride portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium thiolate.

  • Nucleophilic Substitution: Slowly add a solution of 2-chloro-3-methylpyrazine in anhydrous THF to the thiolate solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtering, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The strong base (NaH) deprotonates the thiol to form the more nucleophilic thiolate. This thiolate then displaces the chloride from the electron-deficient pyrazine ring in a nucleophilic aromatic substitution reaction to form the desired thioether linkage.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight and provide a characteristic fragmentation pattern for identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show characteristic absorption bands for the functional groups present in the molecule.

Analytical Protocols for Quantification

Accurate quantification of this compound in complex matrices such as food, beverages, or fragrance formulations is crucial for quality control, flavor profiling, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Protocol 3: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is a general guideline for the analysis of this compound in a liquid matrix (e.g., a beverage) and can be adapted for other sample types.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Internal standard (e.g., a structurally similar, stable isotope-labeled pyrazine or another sulfur-containing pyrazine not present in the sample)

  • Sodium chloride

Procedure:

  • Sample Preparation: Place a known volume or weight of the sample into a headspace vial. For aqueous samples, add sodium chloride to "salt out" the volatile analytes, increasing their concentration in the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrant, and quality control sample.

  • Incubation and Extraction: Place the vial in the SPME autosampler. Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific time to allow the analytes to equilibrate into the headspace. Then, expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.[3]

  • Desorption and GC-MS Analysis: The fiber is then retracted and injected into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.

  • Data Acquisition and Processing: The analytes are separated on the GC column and detected by the mass spectrometer. The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

GC-MS Parameters (Example):

ParameterSetting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Scan Range 40-350 m/z

Causality: HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile compounds from a sample matrix. The choice of fiber coating is critical for efficiently trapping the analytes of interest. The use of an internal standard corrects for variations in extraction efficiency and injection volume, leading to more accurate and precise quantification.

Applications in Fragrance and Flavor

The primary commercial application of this compound is as a flavoring agent.[7] Its powerful and complex aroma makes it a valuable component in a wide range of products.

Flavor Formulations
  • Coffee and Chocolate: It is used to enhance and impart a freshly roasted coffee or rich cocoa flavor.

  • Savory and Meat Products: Its meaty and savory notes make it suitable for use in soups, sauces, processed meats, and vegetarian meat analogues.[5][10]

  • Baked Goods and Nuts: It can be used to create or enhance the aroma of roasted nuts and baked goods.

Fragrance Compositions

While less common than in flavors, its unique roasted and nutty character can be used in perfumery to create warm, gourmand, and sophisticated fragrances.

Potential Applications in Drug Development: An Emerging Frontier

The presence of the pyrazine ring in this compound suggests potential for biological activity, making it and its derivatives interesting candidates for investigation by drug development professionals.

The Pyrazine Scaffold in Medicine

The pyrazine nucleus is a key structural motif in a number of approved drugs, including:

  • Pyrazinamide: A first-line medication for the treatment of tuberculosis.

  • Acipimox: A lipid-lowering agent.

  • Zopiclone: A nonbenzodiazepine hypnotic agent used to treat insomnia.

The biological activity of pyrazine derivatives is diverse and well-documented, with studies reporting anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties.[6]

Postulated Biological Activities of this compound

While specific biological studies on this compound are limited, its structural features allow for informed hypotheses about its potential activities.

Biological_Activities A This compound B Antimicrobial Activity A->B Sulfur moiety C Antioxidant Activity A->C Thioether & Furan D Anti-inflammatory Activity A->D Pyrazine core E Anticancer Activity A->E Pyrazine core

Caption: Postulated biological activities of this compound.

  • Antimicrobial Activity: Sulfur-containing compounds are known for their antimicrobial properties. The thioether linkage in this molecule could contribute to antibacterial or antifungal activity. Studies on other pyrazine-containing thiazolines have shown significant antimicrobial effects.[11]

  • Antioxidant Activity: Both furan and sulfur-containing compounds can exhibit antioxidant properties by scavenging free radicals. The thioether moiety can be oxidized, thus protecting other cellular components from oxidative damage.

  • Anti-inflammatory and Anticancer Activity: The pyrazine ring itself is a key feature in many compounds with demonstrated anti-inflammatory and anticancer effects.[6] Further investigation into the potential of this compound to modulate inflammatory pathways or exhibit cytotoxicity against cancer cell lines is warranted.

Safety and Toxicology

This compound is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its use as a flavoring ingredient.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7]

Metabolism

The metabolism of pyrazine derivatives in humans is generally efficient. The primary metabolic pathways for alkylpyrazines involve oxidation of the side chains to form carboxylic acids, which are then excreted.[12] For sulfur-containing pyrazines, metabolism can also involve oxidation of the sulfur atom to sulfoxides and sulfones.[13] The furan ring can also be metabolized, potentially through oxidation to reactive intermediates.[14] However, for most furan-containing compounds used in food, these pathways are minor at typical exposure levels.[15]

Toxicological Data

The acute oral toxicity of this compound is low. While comprehensive toxicological data for this specific compound is not publicly available, the extensive safety evaluations of pyrazine derivatives as a class support its safety under the conditions of its intended use in food.[12]

Conclusion and Future Directions

This compound is a molecule with a well-established role in the flavor and fragrance industry and an intriguing, yet largely unexplored, potential in the field of medicinal chemistry. Its robust and desirable aroma profile ensures its continued importance in the creation of consumer products. The detailed protocols for its synthesis and analysis provided in this guide offer a practical resource for researchers working with this compound.

Looking forward, the most exciting opportunities for this compound lie in the investigation of its biological activities. The convergence of the pharmacologically active pyrazine core with a sulfur-containing furan moiety suggests that this compound and its derivatives could be a fruitful starting point for the design of novel therapeutic agents. Further research is needed to systematically evaluate its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Such studies could unlock the full potential of this fascinating molecule, transitioning it from a simple flavoring agent to a valuable scaffold in the development of new medicines.

References

The Role and Analysis of 2-Furfurylthio-3-methylpyrazine in Tobacco Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application and analysis of 2-Furfurylthio-3-methylpyrazine (FFMP) in tobacco products. As a potent flavoring agent, FFMP imparts characteristic roasted, nutty, and coffee-like sensory notes. This guide details its chemical properties, its strategic use in modulating the sensory profile of tobacco, and validated protocols for its quantification and sensory evaluation. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.

Introduction to this compound (FFMP)

This compound is a heterocyclic organic compound containing both a pyrazine and a furan ring linked by a thioether bridge.[1] It is recognized for its powerful and distinctive aroma, which is often described as reminiscent of roasted coffee and nuts.[2][3][4] While not reported to occur naturally, FFMP is synthesized for use as a flavoring agent in various food products and is of significant interest to the tobacco industry.[3][5]

Pyrazines as a class are among the most important compounds that characterize the flavor and aroma of tobacco and tobacco smoke, contributing what are often called "brown notes" like cocoa and nutty flavors.[6] These compounds can be formed naturally during the curing and processing of tobacco through Maillard reactions.[7][8] However, the tobacco industry has also developed methods to add specific pyrazines to their products to enhance flavor, reduce the harshness of nicotine, and increase product appeal, particularly in "low-tar" cigarettes.[6][7] FFMP, with its potent sensory profile, is a key tool in the flavorist's palette for creating a specific, desirable smoke character.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of FFMP is essential for its effective application and analysis.

PropertyValueSource
CAS Number 65530-53-2[1][2]
Molecular Formula C₁₀H₁₀N₂OS[1][9]
Molecular Weight 206.27 g/mol [9]
Appearance Colorless to pale yellow liquid[1][2]
Odor Profile Roasted coffee, nutty, sulfurous, meaty[3][4]
Boiling Point 153-156 °C at 1333 Pa[2]
Refractive Index ~1.5970[2]
Solubility Soluble in alcohol; sparingly soluble in water[10]

Application in Tobacco Products

The primary application of FFMP in tobacco is to act as a flavor enhancer. Its potent aroma allows for its use at very low concentrations to achieve significant sensory effects.

Causality of Use:

  • Flavor Enhancement: The addition of FFMP imparts desirable roasted, nutty, and savory notes to the tobacco blend, creating a richer and more complex flavor profile. This is particularly important in modern "light" or low-yield cigarettes, where the manufacturing process can strip out some of the natural flavors.[6]

  • Masking Harshness: Like other pyrazines, FFMP can help to mask the harsh and irritating sensations of nicotine and other smoke components in the airways, making the smoke seem smoother and easier to inhale.[6][7] This effect is critical for smoking initiation and maintaining user preference.

  • Cueing and Reinforcement: The distinct aroma of pyrazines can act as a sensory cue, which becomes associated with the pharmacological effects of nicotine. This learned association can enhance the craving and reinforcing properties of smoking, potentially contributing to addiction.[6]

Protocol 1: Quantitative Analysis of FFMP in a Tobacco Matrix

This protocol details a robust method for the extraction and quantification of this compound from a finished tobacco product using gas chromatography-mass spectrometry (GC-MS).

Principle

The method relies on solvent extraction of FFMP from the tobacco matrix, followed by separation, identification, and quantification using GC-MS. An internal standard (IS) is used to ensure accuracy and correct for any variations during sample preparation and injection.

Materials and Reagents
  • Analytical Standard: this compound (≥95% purity)

  • Internal Standard (IS): 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4) or similar, not expected to be present in the sample.

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Tobacco Sample: Conditioned, finely ground tobacco from cigarettes

  • Apparatus: Analytical balance, volumetric flasks, mechanical shaker, gas-tight syringes, GC-MS system.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of FFMP (1 mg/mL) in DCM.

    • Prepare a stock solution of the Internal Standard (1 mg/mL) in DCM.

    • Create a series of calibration standards by serial dilution of the FFMP stock solution, each containing a fixed concentration of the IS (e.g., 10 µg/mL). Recommended calibration points: 0.5, 1, 5, 10, 25, 50 µg/mL.

  • Sample Preparation and Extraction:

    • Accurately weigh 1.0 g of finely ground tobacco into a 50 mL glass centrifuge tube.

    • Spike the sample with 100 µL of a 100 µg/mL IS solution.

    • Add 20 mL of DCM to the tube.

    • Seal the tube and place it on a mechanical shaker for 60 minutes at room temperature.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the tobacco solids.

    • Carefully transfer the supernatant (DCM extract) to a clean vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector: Splitless mode, 250°C, 1 µL injection volume.

    • Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode from m/z 40-350 for identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for FFMP (e.g., m/z 206, 125, 81) and the IS.

  • Data Analysis and Quantification:

    • Identify the peaks for FFMP and the IS in the chromatogram based on their retention times and mass spectra, confirmed against the analytical standards.

    • Construct a calibration curve by plotting the ratio of the FFMP peak area to the IS peak area against the concentration of FFMP for the calibration standards.

    • Calculate the concentration of FFMP in the sample extract using the regression equation from the calibration curve.

    • Express the final concentration as µg of FFMP per gram of tobacco.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh 1.0g Tobacco P2 Spike with Internal Standard P1->P2 P3 Add 20mL Dichloromethane P2->P3 P4 Shake (60 min) & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject 1µL into GC-MS P5->A1 Sample Extract S1 Prepare Calibration Standards (FFMP + IS in DCM) D3 Construct Calibration Curve S1->D3 A2 Chromatographic Separation (DB-5ms column) A1->A2 A3 Mass Spectrometric Detection (EI, SIM/Scan Mode) A2->A3 D1 Identify Peaks (Retention Time & Mass Spectra) A3->D1 Raw Data D2 Calculate Peak Area Ratios (FFMP / IS) D1->D2 D4 Quantify FFMP in Sample D2->D4 D3->D4

Caption: Workflow for the quantitative analysis of FFMP in tobacco.

Protocol 2: Sensory Evaluation of FFMP in Tobacco Products

This protocol outlines a discriminative sensory test (Triangle Test) to determine if an organoleptic difference exists between a standard tobacco product and one treated with FFMP.

Principle

The triangle test is a forced-choice procedure where a panelist is presented with three samples (two are identical, one is different) and asked to identify the odd sample. The results are statistically analyzed to determine if a significant difference can be perceived.

Panelist Selection and Training
  • Select 20-30 panelists from a pool of experienced smokers.

  • Panelists should be screened for their ability to detect basic taste and aroma differences and be familiar with sensory evaluation procedures.

  • Conduct a training session to familiarize panelists with the evaluation process and terminology.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare two batches of cigarettes: a control batch (untreated) and a test batch (treated with a specific, low concentration of FFMP, e.g., 5-10 ppm).

    • Ensure the FFMP is applied evenly to the tobacco of the test batch.

    • Code all samples with random three-digit numbers.

  • Test Execution:

    • Present each panelist with a tray containing three coded cigarettes. Two will be from one batch and one from the other. The order of presentation should be randomized for each panelist.

    • Instruct panelists to smoke each cigarette in their usual manner, taking breaks with water and unsalted crackers between samples to cleanse the palate.

    • Ask panelists to identify which of the three samples is different from the other two.

  • Data Collection and Analysis:

    • Collect the responses from all panelists.

    • The total number of correct judgments is compared to a statistical table for the triangle test (or calculated using the binomial distribution).

    • The null hypothesis is that no perceptible difference exists. If the number of correct identifications is greater than or equal to the table value for a given significance level (e.g., p < 0.05), the null hypothesis is rejected, and it is concluded that a perceptible sensory difference exists.

Sensory Evaluation Workflow Diagram

G S1 Prepare Control (A) & Test (B) Cigarettes S2 Code all samples with random 3-digit numbers S1->S2 S3 Present panelists with sets of 3: (AAB, ABA, BAA, BBA, BAB, ABB) Randomized for each panelist S2->S3 S4 Panelists smoke and identify the 'odd' sample S3->S4 S5 Collect responses S4->S5 S6 Count number of correct identifications S5->S6 S7 Statistical Analysis: Compare to critical value (p < 0.05) S6->S7 S8 Conclusion: Significant difference detected (or not detected) S7->S8

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Furfurylthio-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complexities of quantifying this potent aroma compound. As a sulfur-containing heterocyclic molecule, this compound (C₁₀H₁₀N₂OS, MW: 206.27 g/mol )[1] presents a unique set of analytical challenges, including thermal instability, high reactivity, and susceptibility to matrix interferences, particularly at the trace levels where it often occurs in food and beverage products[2][3].

This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental workflow to help you achieve accurate and reproducible quantification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the method development process.

Q1: What is the most suitable analytical technique for quantifying this compound?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The compound's boiling point (153-156 °C at 10.00 mm Hg) makes it sufficiently volatile for GC analysis[4]. The mass spectrometer provides the high selectivity and sensitivity required for detection in complex matrices at trace levels. For even greater sensitivity and selectivity for sulfur compounds, a GC equipped with a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be used, though MS is essential for positive identification[2].

Q2: My chromatogram shows significant peak tailing for the analyte. What is the likely cause?

A: Peak tailing for sulfur compounds like this compound is typically caused by active sites within the GC system. The sulfur atom can interact with any non-inert surfaces in the sample flow path (e.g., injector liner, column, transfer line). This reversible adsorption leads to a smeared or "tailing" peak shape. Ensure all components are of an inert-coated type and perform regular maintenance, including injector cleaning and column trimming.

Q3: I am experiencing low and inconsistent recovery of my analyte. What are the potential sources of loss?

A: Low recovery can stem from several factors:

  • Adsorption: As mentioned in Q2, active sites can irreversibly bind the analyte, leading to its complete loss.

  • Thermal Degradation: The compound can degrade in a hot GC injector. The furan ring and the thioether linkage are thermally labile[5][6].

  • Inefficient Extraction: The chosen sample preparation method may not be effectively isolating the analyte from the matrix. Optimization of extraction parameters is crucial.

  • Matrix Effects: In complex samples, co-extracted matrix components can suppress the analyte's signal in the MS source, giving the appearance of low recovery[7].

Q4: How should I approach quantification in a very complex matrix, such as coffee or roasted meat?

A: Complex matrices are a primary challenge due to "matrix effects," where other compounds interfere with the ionization of the target analyte, causing either signal suppression or enhancement[8][9]. The best approach is to use a calibration strategy that compensates for these effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix effects.

  • Stable Isotope Dilution Analysis (SIDA): This is the gold standard. A stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is added to the sample at the very beginning of the workflow. This internal standard behaves almost identically to the native analyte through extraction and analysis, providing the most accurate compensation for analyte loss and matrix effects.

Section 2: Advanced Troubleshooting Guide

This section provides a deeper dive into resolving persistent analytical issues.

Problem: Poor Reproducibility and Inconsistent Signal Intensity

Potential Cause A: Thermal Degradation in the GC Inlet

  • Scientific Rationale: The thermal degradation of furan-containing compounds is a well-documented phenomenon[10]. For this compound, both the furan moiety and the C-S bond are susceptible to cleavage at high temperatures, leading to the formation of degradation products and a loss of the parent analyte signal[6]. This process can be inconsistent, especially if the injector liner becomes contaminated, leading to poor reproducibility.

  • Solutions:

    • Lower the Injector Temperature: Start with a lower injector temperature (e.g., 200-220 °C) and increase it incrementally only if peak shape for less volatile compounds is poor.

    • Use a Gentle Injection Technique: Employ a Programmable Temperature Vaporizing (PTV) inlet. This allows for a cool injection followed by a rapid temperature ramp, minimizing the analyte's residence time in the hot zone and reducing degradation.

    • Select an Appropriate Liner: Use a deactivated liner with glass wool. The glass wool can help trap non-volatile matrix components, protecting the column, but it must be thoroughly deactivated to prevent adsorption.

Potential Cause B: Uncompensated Matrix Effects

  • Scientific Rationale: The composition of a food matrix is never perfectly uniform from sample to sample. Variations in co-extracted compounds (e.g., fats, sugars, other flavor molecules) can cause the degree of ion suppression or enhancement to vary, resulting in poor reproducibility of your analyte signal[7][9].

  • Solutions:

    • Implement SIDA: As mentioned previously, using a stable isotope-labeled internal standard is the most robust solution.

    • Improve Sample Cleanup: Introduce a cleanup step after extraction, such as Solid Phase Extraction (SPE), to remove interfering matrix components before injection. A C18 SPE cartridge can be effective for cleaning up extracts[11].

    • Standard Addition: For single, critical samples, the method of standard additions can be used. The sample is divided into several aliquots, and increasing, known amounts of the analyte standard are added to each. By plotting the instrument response against the concentration added, the original concentration can be determined by extrapolation.

Problem: Inability to Reach Required Detection Limits

Potential Cause: Inefficient Extraction and Concentration

  • Scientific Rationale: As a potent aroma compound, this compound often contributes to flavor at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels[3]. A simple liquid-liquid extraction may not provide the necessary concentration factor to reach these levels.

  • Solutions:

    • Utilize Solid Phase Microextraction (SPME): SPME is an equilibrium-based, solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid or solid samples. It extracts and concentrates the analyte onto a coated fiber, which is then desorbed directly in the GC inlet[12].

    • Optimize SPME Parameters: The efficiency of SPME is highly dependent on several factors. A systematic optimization is required. Key parameters include:

      • Fiber Coating: A combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of flavor compounds, including thiols[12].

      • Incubation Temperature and Time: Gently heating the sample (e.g., 40-60 °C) increases the vapor pressure of the analyte, improving its transfer to the fiber.

      • Salt Addition: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength, which can "salt out" the analyte and improve its partitioning into the headspace for extraction.

Section 3: Validated Experimental Protocol: Quantification by Headspace SPME-GC-MS

This protocol provides a robust starting point for the quantification of this compound in a liquid matrix like a coffee beverage.

1. Principle The analyte is extracted from the headspace above the sample using an SPME fiber. The fiber is then transferred to the GC inlet, where the analyte is thermally desorbed, separated from other compounds on a capillary column, and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

2. Materials & Reagents

  • Analyte Standard: this compound (≥98% purity)

  • Internal Standard (Recommended): d3-2-Furfurylthio-3-methylpyrazine or another suitable analog.

  • Solvents: Methanol (HPLC grade), Ultrapure Water

  • Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber Assembly: Manual or autosampler-ready assembly with a DVB/CAR/PDMS fiber.

  • Other: Sodium chloride (ACS grade), analytical balance, volumetric flasks, pipettes.

3. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in methanol to create calibration standards ranging from 0.1 to 50 ng/mL.

  • Matrix-Matched Calibration Curve:

    • Obtain a blank matrix (e.g., a decaffeinated, unflavored coffee base).

    • Place 10 mL of the blank matrix into a series of headspace vials.

    • Spike each vial with a small, known volume (e.g., 10 µL) of the working standard solutions to create matrix-matched calibrators.

4. Sample Preparation & SPME Extraction

  • Sample Aliquoting: Pipette 10.0 mL of the sample into a 20 mL headspace vial.

  • Internal Standard: Add the internal standard to all samples and calibrators to a final concentration of 5 ng/mL.

  • Salting Out: Add 2.5 g of NaCl to the vial.

  • Equilibration & Extraction: Immediately cap the vial and place it in a temperature-controlled agitator (e.g., 50 °C for 15 minutes). After equilibration, expose the SPME fiber to the headspace for 30 minutes with continued agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

5. GC-MS Analysis

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides precise temperature and flow control.
Injector Splitless mode, 230 °CSplitless mode ensures efficient transfer of the analyte to the column. Temperature is a compromise to ensure desorption without excessive degradation.
Liner Deactivated, single-taper splitless linerInert surface minimizes analyte adsorption.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good general-purpose separation.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas.
Oven Program 40 °C (hold 2 min), ramp 8 °C/min to 250 °C (hold 5 min)Separates the target analyte from other volatile and semi-volatile compounds.
MS System Agilent 5977 or equivalentProvides sensitive and selective detection.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Source Temp. 230 °CStandard temperature for EI source.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions for the analyte.
Ions (m/z) Quantifier: 206, Qualifiers: 97, 109206: Molecular ion (M⁺). 97: Fragment corresponding to the pyrazine-thio moiety. 109: Fragment corresponding to the methylpyrazine ring.

6. Data Analysis & Quality Control

  • Calibration Curve: Plot the peak area ratio (analyte/internal standard) against the concentration for the matrix-matched calibrators. Perform a linear regression to obtain the calibration equation (y = mx + c) and verify the correlation coefficient (R² > 0.995).

  • Quantification: Calculate the peak area ratio for the unknown samples and determine their concentration using the calibration equation.

  • Quality Control:

    • Analyze a solvent blank and a matrix blank with each batch to check for contamination.

    • Analyze a continuing calibration verification (CCV) standard every 10-15 samples to ensure instrument stability.

    • Analyze a matrix spike (a blank matrix spiked with a known concentration) to assess method accuracy and recovery.

Section 4: Visualization of Workflows

Diagram 1: SPME-GC-MS Analytical Workflow This diagram illustrates the key steps from sample receipt to final data analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (10 mL into vial) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl (2.5 g) Add_IS->Add_Salt Equilibrate 4. Equilibrate (50°C, 15 min) Add_Salt->Equilibrate Extract 5. Expose Fiber (30 min) Equilibrate->Extract Desorb 6. Desorb in GC Inlet (230°C) Extract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. MS Detection (SIM Mode) Separate->Detect Integrate 9. Integrate Peaks Detect->Integrate Quantify 10. Quantify via Calibration Curve Integrate->Quantify

Caption: Workflow for this compound analysis.

Diagram 2: Troubleshooting Logic for Poor Peak Shape This decision tree helps diagnose the root cause of common chromatographic problems.

Troubleshooting_PeakShape Start Problem: Poor Peak Shape (Tailing, Broadening) Check_System Is the system recently maintained? Start->Check_System Yes_Maint Yes Check_System->Yes_Maint Yes No_Maint No Check_System->No_Maint No Check_Overload Is the analyte concentration very high? Yes_Maint->Check_Overload Maintain Action: - Trim column (10-20 cm) - Replace liner & septum - Check for leaks No_Maint->Maintain Yes_Overload Yes Check_Overload->Yes_Overload Yes No_Overload No Check_Overload->No_Overload No Dilute Action: - Dilute sample or - Reduce injection volume Yes_Overload->Dilute Check_Temp Is the oven starting temperature too high? No_Overload->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Lower_Temp Action: - Lower initial oven temp - Ensure solvent focusing Yes_Temp->Lower_Temp Final_Cause Root Cause Likely: Chemical Activity (Liner, Column Contamination) No_Temp->Final_Cause

Caption: Decision tree for troubleshooting poor peak chromatography.

References

Technical Support Center: Stabilization and Analysis of 2-Furfurylthio-3-methylpyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stabilization and analysis of 2-Furfurylthio-3-methylpyrazine. This resource is designed for researchers, scientists, and professionals in the food and fragrance industries who are working with this potent aroma compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to this compound

This compound is a key flavor compound known for its roasted, nutty, and coffee-like aroma.[1] It is a sulfur-containing pyrazine derivative that significantly contributes to the sensory profile of various cooked and roasted foods, including meat and coffee.[2][3] However, its thioether linkage and pyrazine ring make it susceptible to degradation, leading to loss of desired aroma and the potential formation of off-flavors. This guide provides practical solutions to enhance its stability in food matrices and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a food matrix?

A1: The degradation of this compound is primarily driven by oxidation.[4] The sulfur atom in the thioether linkage is particularly susceptible to oxidation, which can lead to the formation of less odorous or off-flavor compounds. While direct studies on this compound are limited, the degradation of the closely related compound 2-furfurylthiol (FFT) provides valuable insights. The primary degradation pathways are believed to be:

  • Oxidation: In the presence of oxygen, the thiol group in FFT can be oxidized to form difurfuryl disulfide. A similar disulfide formation from this compound is plausible. Reactive oxygen species (ROS) such as singlet oxygen, superoxide, and hydroxyl radicals can initiate and propagate these oxidative reactions.[4]

  • Fenton-Type Reactions: In the presence of transition metals like iron (Fe²⁺/Fe³⁺) and hydrogen peroxide, a Fenton-type reaction can generate highly reactive hydroxyl radicals, which can readily attack the this compound molecule.[4]

Below is a diagram illustrating the hypothetical degradation of a related thiol compound, 2-furfurylthiol, which provides a model for understanding the potential degradation of this compound.

2-Furfurylthiol 2-Furfurylthiol Thiol_Radical Thiol Radical 2-Furfurylthiol->Thiol_Radical Oxidation Degradation_Products Further Degradation Products 2-Furfurylthiol->Degradation_Products Attack by •OH Disulfide Difurfuryl Disulfide Thiol_Radical->Disulfide Dimerization Fenton_Reaction Fenton Reaction (Fe²⁺, H₂O₂) Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical

Caption: Hypothetical degradation pathways of 2-furfurylthiol.

Q2: Which environmental factors have the most significant impact on the stability of this compound?

A2: The stability of this compound is significantly influenced by several environmental factors:

  • Oxygen: As a primary driver of degradation, the presence of oxygen is a critical factor. Limiting oxygen exposure during processing and storage is crucial.

  • Temperature: Higher temperatures accelerate the rates of chemical reactions, including oxidation.[4] Therefore, minimizing heat exposure during processing and storing products at lower temperatures can enhance stability.

  • pH: The pH of the food matrix can influence the rate of degradation. For the related compound 2-furfurylthiol, degradation is more pronounced at higher pH values (5.0-7.0).[5] It is advisable to evaluate the stability of this compound across the relevant pH range of your specific food product.

  • Light: Exposure to light, particularly UV light, can promote the formation of free radicals, thereby accelerating oxidative degradation.[4] Opaque packaging can mitigate this effect.

  • Presence of Metal Ions: Transition metals such as iron and copper can act as catalysts in oxidation reactions, including Fenton-type reactions.[4] Chelating agents can be employed to sequester these metal ions and inhibit their catalytic activity.

Q3: What are the most effective strategies for stabilizing this compound in food products?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Use of Antioxidants: The addition of antioxidants can effectively quench free radicals and inhibit oxidative degradation. Sulfur-containing compounds themselves can exhibit antioxidant properties.[6][7][8] For enhanced protection, a synergistic approach using a combination of antioxidants is often more effective.[9][10]

    • Primary Antioxidants (Free Radical Scavengers): These donate a hydrogen atom to quench free radicals. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherols (Vitamin E), and ascorbic acid (Vitamin C).

    • Secondary Antioxidants (Oxygen Scavengers/Chelating Agents): These function by removing oxygen or chelating pro-oxidative metals. Examples include erythorbic acid, citric acid, and EDTA.

  • Microencapsulation: This technique involves entrapping the flavor compound within a protective matrix or wall material.[11][12] This creates a physical barrier against environmental factors like oxygen and light, and can also provide controlled release of the flavor.

    • Common Wall Materials: Maltodextrins, gum arabic, modified starches, and proteins are frequently used.

    • Encapsulation Techniques: Spray drying, coacervation, and extrusion are common methods.[13]

The following diagram illustrates the principle of microencapsulation for flavor stabilization.

cluster_0 Microcapsule cluster_1 External Environment Flavor_Core This compound (Core Material) Wall_Material Protective Wall Material (e.g., Maltodextrin) Oxygen Oxygen Oxygen->Wall_Material Blocked Light Light Light->Wall_Material Blocked Heat Heat Heat->Wall_Material Reduced Impact

Caption: Principle of microencapsulation for flavor protection.

Troubleshooting Guide: Analysis of this compound

Accurate quantification of this compound can be challenging due to its volatility, reactivity, and potential for matrix interference. This guide addresses common issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in the GC System Deactivate the System: Active sites in the inlet liner, column, or detector can cause peak tailing for polar and active compounds like sulfur-containing pyrazines. Use a deactivated inlet liner and a high-quality, inert GC column.[14]
Improper Column Installation Check Column Position: Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. An improper cut of the column can also lead to peak shape issues.[10]
Column Overload Dilute the Sample: Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample or increase the split ratio.
Incompatible Solvent Match Solvent and Stationary Phase: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.
Problem 2: Low or No Signal (Poor Sensitivity)
Potential Cause Troubleshooting Steps
Analyte Degradation Minimize Sample Preparation Time: this compound can degrade during sample preparation. Work quickly and keep samples cool. Check for Active Sites: Adsorption onto active sites in the GC system can lead to loss of analyte.
Inefficient Extraction Optimize SPME Parameters: For Solid Phase Microextraction (SPME), optimize the fiber type, extraction time, and temperature. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for volatile sulfur compounds.[15]
Matrix Effects Use Matrix-Matched Standards or Stable Isotope Dilution Analysis (SIDA): The food matrix can suppress or enhance the analyte signal.[16][17] Prepare calibration standards in a blank matrix that closely resembles the sample. For the highest accuracy, SIDA is the gold standard as the isotopically labeled internal standard co-elutes with the analyte and experiences the same matrix effects.[3][18]
Leaks in the GC System Perform a Leak Check: Leaks in the inlet or connections can lead to a loss of sample and poor sensitivity.
Problem 3: Ghost Peaks or Carryover
Potential Cause Troubleshooting Steps
Contaminated Syringe or SPME Fiber Thorough Cleaning: Ensure the syringe is thoroughly rinsed between injections. For SPME, bake out the fiber at the recommended temperature and time between analyses.
Inlet Contamination Regular Maintenance: Septum bleed or residue in the inlet liner can cause ghost peaks. Regularly replace the septum and inlet liner.[9]
Insufficient Bakeout Time Increase Bakeout Time/Temperature: After a temperature-programmed run, ensure the column is held at a high enough temperature for a sufficient time to elute any high-boiling compounds from previous injections.

Experimental Protocols

Protocol 1: General Procedure for SPME-GC-MS Analysis of this compound in a Meat Matrix

This protocol provides a starting point for method development. Optimization will be required for specific matrices and instrumentation.

  • Sample Preparation:

    • Homogenize 5 g of the cooked meat sample.

    • Weigh 2 g of the homogenate into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.

    • If using an internal standard (e.g., a deuterated analog of this compound for SIDA), spike the sample at this stage.

    • Seal the vial with a PTFE/silicone septum.

  • SPME Extraction:

    • Equilibrate the vial at 60°C for 15 minutes in a heating block with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Inlet: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a mid-polar to polar capillary column (e.g., DB-WAX or ZB-WAX) of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 240°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Transfer line temperature: 250°C.

      • Ion source temperature: 230°C.

      • Scan mode: Full scan from m/z 40-300 for initial identification.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification, using characteristic ions of this compound (e.g., m/z 206, 110, 81).

Below is a workflow diagram for the SPME-GC-MS analysis.

Sample_Prep Sample Preparation (Homogenization, Salting) SPME_Extraction SPME Headspace Extraction Sample_Prep->SPME_Extraction GC_Separation Gas Chromatography Separation SPME_Extraction->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for SPME-GC-MS analysis of volatile compounds.

References

Technical Support Center: Synthesis of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Furfurylthio-3-methylpyrazine. This guide is designed for researchers, scientists, and professionals in the drug development and flavor chemistry fields. Here, we address common challenges and off-flavor generation during the synthesis of this important flavor compound, providing in-depth troubleshooting advice and preventative measures based on established chemical principles.

Introduction: The Challenge of Purity in Flavor Synthesis

This compound is a highly sought-after compound for its characteristic roasted, nutty, and coffee-like aroma. However, its synthesis is often plagued by the formation of potent off-flavors that can render the final product unusable. These undesirable notes typically arise from side reactions and the degradation of sulfur-containing intermediates. This guide will help you navigate these challenges to achieve a high-purity product with the desired sensory profile.

Troubleshooting Guide & FAQs

Problem 1: My final product has a burnt rubber or garlic-like off-odor.

Q: What is causing the burnt rubber or garlic-like smell in my this compound?

A: This is a classic indicator of the presence of low molecular weight sulfur compounds, particularly mercaptans and disulfides. The most likely culprit is the formation of bis(furan-2-ylmethyl) disulfide through the oxidative coupling of two molecules of furfuryl mercaptan, a key intermediate or a potential degradation product. Mercaptans themselves can have pungent, unpleasant odors, and their oxidation to disulfides can result in persistent burnt rubber or garlic notes.[1][2]

Q: How can I prevent the formation of these disulfides during the synthesis?

A: Preventing the oxidation of furfuryl mercaptan is crucial. Here are several strategies:

  • Maintain an Inert Atmosphere: The presence of oxygen is a primary driver of disulfide formation.[1] Ensure your reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon) from start to finish. This includes degassing your solvents prior to use.

  • Control Reaction Temperature: Exposing the reaction mixture to excessive heat can promote the degradation of starting materials and intermediates, leading to the formation of unwanted byproducts. Monitor and control the reaction temperature carefully according to your established protocol.

  • Use of Antioxidants/Reducing Agents: The addition of a mild reducing agent or an antioxidant can help to keep the sulfur species in their desired thiol form. Ascorbic acid is a commonly used agent for this purpose in related fields like enology, where it helps to prevent the oxidation of desirable thiols and can even reduce disulfides back to their corresponding mercaptans.[1][3]

Visualizing the Problem: Disulfide Formation Pathway

G cluster_0 Undesired Side Reaction 2_Furfuryl_Mercaptan 2 x Furfuryl Mercaptan (Intermediate/Impurity) Oxidation Oxidation (O2, Heat) 2_Furfuryl_Mercaptan->Oxidation Exposure to Disulfide bis(furan-2-ylmethyl) disulfide (Burnt Rubber/Garlic Off-Flavor) Oxidation->Disulfide Leads to

Caption: Oxidation of furfuryl mercaptan to form bis(furan-2-ylmethyl) disulfide.

Problem 2: My purified product has a lingering "sulfurous" or "cabbage-like" note.

Q: I've removed the main disulfide, but a general sulfurous off-note remains. What could be the cause?

A: This suggests the presence of other volatile sulfur compounds (VSCs). Besides the primary disulfide, you might be dealing with:

  • Residual Mercaptans: Even in small quantities, unreacted furfuryl mercaptan can contribute to a sulfurous character.

  • Other Sulfides and Disulfides: Depending on the specific reagents and reaction conditions, other sulfide and disulfide byproducts may have formed. For instance, if there are other alkyl halides present as impurities, you could form other thioethers.

  • Hydrogen Sulfide (H₂S): In some cases, degradation can lead to the formation of H₂S, which has a characteristic rotten egg smell, though it is highly volatile.[2]

Q: What purification techniques are most effective for removing these residual sulfur compounds?

A: A multi-step purification approach is often necessary:

Purification MethodTarget ImpuritiesKey Considerations
Column Chromatography Polar impurities, disulfidesUse silica gel with a non-polar/moderately polar eluent system (e.g., hexane/ethyl acetate). This can be effective in separating the desired product from more polar impurities.[4][5]
Vacuum Distillation Volatile sulfur compoundsEffective for removing lower boiling point impurities. However, care must be taken to avoid thermal degradation of the product.
Activated Carbon Treatment Disulfides and other VSCsActivated carbon can adsorb a wide range of organic molecules, including disulfides.[1] However, it is non-specific and may also remove some of your desired product.[1] Use with caution and optimize the amount and contact time.
Copper Sulfate Wash Mercaptans (Thiols)A dilute solution of copper sulfate can be used to wash the organic phase. Copper ions react with mercaptans to form insoluble copper mercaptides, which can then be filtered off.[6] Caution: This method is not effective for disulfides.[6]

Experimental Protocol: Copper Sulfate Wash for Mercaptan Removal

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Prepare a dilute aqueous solution of copper sulfate (e.g., 1-5% w/v).

  • Wash the organic layer with the copper sulfate solution in a separatory funnel. A precipitate may form.

  • Separate the organic layer and wash it with brine to remove residual copper salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Problem 3: The reaction yields are low, and the product seems to degrade during workup.

Q: What reaction conditions are critical for maximizing yield and stability?

A: The stability of the furfurylthio moiety is a key factor. Consider the following:

  • pH Control: The reaction pH can significantly impact the stability of both reactants and products. Strongly acidic or basic conditions can lead to degradation. It is advisable to maintain a neutral or slightly basic pH during the reaction and workup.

  • Choice of Base: If a base is required for the reaction (e.g., to deprotonate a thiol), use a non-nucleophilic, sterically hindered base to minimize side reactions.

  • Solvent Selection: The choice of solvent can influence reaction rates and byproduct formation. Aprotic solvents are generally preferred to minimize side reactions involving the sulfur atom.

Q: Are there any specific reagents I should be cautious with?

A: Yes, be mindful of:

  • Strong Oxidizing Agents: Avoid any unnecessary exposure to oxidizing agents, as this will directly lead to the formation of disulfides and other oxidation byproducts.

  • Electrophilic Impurities: Impurities in your starting materials that are electrophilic can react with the nucleophilic sulfur atom, leading to unwanted byproducts. Ensure the purity of your starting materials.

Troubleshooting Workflow

G Start Off-Flavor Detected in This compound Odor_ID Identify Off-Flavor Profile Start->Odor_ID Burnt_Rubber Burnt Rubber / Garlic Odor_ID->Burnt_Rubber Sulfurous_Cabbage Sulfurous / Cabbage Odor_ID->Sulfurous_Cabbage Disulfide_Formation Likely Disulfide Formation (e.g., bis(furan-2-ylmethyl) disulfide) Burnt_Rubber->Disulfide_Formation VSC_Presence Residual Volatile Sulfur Compounds (VSCs) Sulfurous_Cabbage->VSC_Presence Prevention Implement Preventative Measures: - Inert Atmosphere - Temperature Control - Antioxidants (Ascorbic Acid) Disulfide_Formation->Prevention Purification Implement Purification Strategy: - Column Chromatography - Vacuum Distillation - Activated Carbon - Copper Sulfate Wash (for mercaptans) VSC_Presence->Purification Final_Product High-Purity Product Prevention->Final_Product Purification->Final_Product

Caption: A troubleshooting workflow for identifying and mitigating off-flavors.

Frequently Asked Questions (FAQs)

Q1: Can I use a mercaptan scavenger to clean up my reaction? A: Yes, mercaptan scavengers can be effective, particularly in industrial settings.[7][8][9] These are reagents designed to react with and neutralize mercaptans. They can be based on various chemistries, including aldehydes, amines, or metal salts.[10][11] However, for laboratory-scale synthesis of a high-purity flavor compound, it is often preferable to prevent the formation of mercaptan impurities in the first place and use selective purification techniques to remove any that do form. The addition of a scavenger introduces another component that may need to be removed later.

Q2: My final product is a mixture of isomers. Is this normal? A: Yes, the synthesis of this compound can often result in a mixture of isomers, including 2-furfurylthio-5-methylpyrazine and 2-furfurylthio-6-methylpyrazine.[12][13] The specific isomeric ratio will depend on the synthetic route and the starting materials used. It is important to characterize the isomeric composition of your final product, for example, by GC-MS, and to be aware that different isomers may have different sensory properties.

Q3: How can I confirm the identity of the off-flavor compounds? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for this purpose. By analyzing the crude reaction mixture and comparing the mass spectra of the impurity peaks to a library of known compounds, you can identify the specific off-flavor molecules. Gas Chromatography-Olfactometry (GC-O), where a human assessor sniffs the effluent from the GC column, can also be used to directly link specific peaks to the undesirable aromas.

Q4: Are there any specific safety precautions I should take when working with these sulfur compounds? A: Absolutely. Many volatile sulfur compounds are malodorous even at very low concentrations and can be harmful at higher concentrations. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Introduction: The Analytical Challenge of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Furfurylthio-3-methylpyrazine, a key compound in flavor and fragrance chemistry. This guide is structured as a technical support center, offering troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

This compound (C₁₀H₁₀N₂OS) is a vital aroma compound, lending its characteristic nutty, roasted coffee, and meaty notes to a variety of food products.[1][2][3] As a sulfur-containing heterocyclic pyrazine, its analysis via GC-MS presents a unique set of challenges. These include its potential for thermal degradation, interaction with active sites in the GC system, and the need for high sensitivity to detect trace amounts in complex matrices. This guide provides expert-driven solutions to common problems encountered during its analysis.

Part 1: Sample Preparation & Introduction Troubleshooting

This section addresses common issues that arise before the analyte even reaches the analytical column. Proper sample preparation is critical for robust and reproducible results.

Frequently Asked Questions (FAQs): Sample Handling

Question: My peak response for this compound is inconsistent or lower than expected. Could my sample preparation be the issue?

Answer: Absolutely. Inconsistent peak response is frequently traced back to the sample preparation and injection phase. Given that this compound is a volatile compound often found in complex food matrices, your extraction and concentration technique is paramount.[4][5]

  • Expertise & Causality: Sulfur compounds like this one can be reactive and prone to adsorption. The choice of solvent and extraction method can significantly impact recovery. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are often preferred as they are solvent-free and concentrate volatile analytes from the sample headspace, minimizing matrix interference.[6][7] For liquid-liquid extractions, ensure your chosen solvent (e.g., dichloromethane, hexane) is of high purity and volatile enough for GC-MS analysis.[8]

  • Troubleshooting Steps:

    • Evaluate Extraction Efficiency: If using LLE or SPE, perform a recovery study by spiking a blank matrix with a known concentration of your analyte to ensure your method is efficient.

    • Optimize SPME Parameters: For HS-SPME, factors like fiber type (e.g., PDMS/CAR/DVB), incubation temperature, and time are critical.[7] Higher temperatures can increase the volatility of the analyte but also risk thermal degradation or unwanted reactions within the matrix.[9]

    • Matrix Effects: Complex matrices can suppress the signal.[10] Consider using matrix-matched calibration standards or stable isotope-labeled internal standards (if available) to compensate for these effects and improve quantitative accuracy.[11][12]

Question: I'm observing "ghost peaks" or carryover from previous injections in my chromatograms. How can I resolve this?

Answer: Ghost peaks are typically caused by remnants of previous samples in the injection port or on the column. This compound, with a boiling point around 153-156 °C at reduced pressure, can be susceptible to carryover if the system is not properly cleaned between runs.[13]

  • Expertise & Causality: Carryover happens when analytes or non-volatile matrix components accumulate in the injector liner, on the septum, or at the head of the column.[14] Each subsequent injection can then carry some of this residue onto the column.

  • Troubleshooting Protocol:

    • Injector Maintenance: Regularly replace the injector liner and septum. An accumulation of non-volatile residue in the liner is a primary source of carryover.[14][15] Using a liner with glass wool can trap non-volatile residues but must be replaced frequently.

    • System Bake-out: Implement a post-run bake-out by holding the oven at a high temperature (below the column's maximum limit) for several minutes to elute any remaining compounds.[14]

    • Solvent Washes: Perform solvent blank injections between samples using a high-purity solvent to wash the syringe and injector path.[14]

Part 2: Gas Chromatography (GC) Parameter Optimization

The separation of this compound from other matrix components is governed by the GC parameters. Fine-tuning these settings is essential for achieving sharp peaks and good resolution.

Frequently Asked Questions (FAQs): GC Parameters

Question: What is the best type of GC column for analyzing this compound?

Answer: The choice of the GC column's stationary phase is one of the most critical decisions in method development.[16][17] For a compound like this compound, a mid-polarity column is often the best starting point.

  • Expertise & Causality: The molecule has both polar (pyrazine and furan rings) and non-polar characteristics. A non-polar column (like a 100% dimethylpolysiloxane, e.g., DB-1) separates primarily by boiling point, which may not be sufficient to resolve it from isomers or other similarly-sized flavor compounds.[18] A highly polar column (like a WAX phase) may retain it too strongly.

  • Recommendation & Validation: A 5% Phenyl-Methylpolysiloxane column (e.g., DB-5ms, TG-5MS) offers an excellent balance.[18] This phase provides separation based on boiling point with selectivity for aromatic compounds, which is ideal for this analyte. The "ms" designation indicates a low-bleed column, which is crucial for reducing baseline noise and improving sensitivity in MS detection.[19]

Column Phase Type Primary Separation Mechanism Suitability for this compound
100% Dimethylpolysiloxane (e.g., DB-1) Boiling PointGood for general screening, but may lack resolution for isomers.[20]
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) Boiling Point & some PolarityRecommended. Good balance of selectivity for aromatic/heterocyclic systems. Low bleed is ideal for MS.[18]
Polyethylene Glycol (WAX) (e.g., DB-WAX) Polarity (Hydrogen Bonding)High polarity may lead to excessive retention and peak tailing. Better for separating compounds like alcohols and aldehydes.[21]

Question: My chromatographic peaks are broad or tailing. What GC parameters should I adjust?

Answer: Broad or tailing peaks can indicate several issues, from incorrect injector settings to column activity or a suboptimal oven temperature program.

  • Expertise & Causality:

    • Injector Temperature: If the injector temperature is too low, the sample won't vaporize quickly and efficiently, leading to a slow, broad transfer of the analyte band to the column.[14] Conversely, if it's too high, thermally labile compounds can degrade.

    • Oven Program: A slow temperature ramp can cause peak broadening for later-eluting compounds. The initial oven temperature is also critical for focusing the analytes at the head of the column, especially in splitless injection mode.[22]

    • Column Activity: Sulfur compounds can interact with active sites (e.g., exposed silanols) in the injector liner or on the column itself, causing peak tailing.[15]

  • Troubleshooting Workflow:

    GCTroubleshooting cluster_inlet Injector Troubleshooting cluster_column Column & Oven Troubleshooting start Broad or Tailing Peaks Observed check_temp Is Injector Temp Optimal? start->check_temp optimize_temp Adjust Temp (e.g., 250-275 °C)[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDO38W0ot0R8LCnQPVkFUYAump1MARz4MfGON1Rjlq6Y8rOtevytP2X2T7aS1Erg6Z0GDgYmgGIGNglrHuLi0eabIRL4H4tFZi6_oWbk-G148yVcfpp3lvvFcVbAftjQj7xnGXiT8YHTBDUjOsLIgUA7frbdxQ_cenxrA01ApVNZNF87xNekJyiCSi13dz4OXgqI0rtXLTl6An7Q%3D%3D)] check_temp->optimize_temp No check_liner Check Liner for Contamination/Activity check_temp->check_liner Yes replace_liner Replace with Deactivated Liner check_liner->replace_liner Yes check_oven Is Oven Program Optimized? check_liner->check_oven No replace_liner->check_oven optimize_oven Increase Ramp Rate or Adjust Initial Temp[[23](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZa9gRd0KqyiWknvRGUkAaYNJQGCtUpYZLc6Xusjk0LoxzuGP581oaGwAiwrDQk8HRC89Rw9saFh6mz9z3gqLOBtkwiMltD27aecXQK5GA3LpH4gK7Nx5TyVo68hOFU8fFoPDV_866mwSMt9wDsqo7nmR0Yecd6q7aN-wEMR9MUDEkMBLRxyy_soiKTO3LIctTcfcTI21d0g5ExyAIqxus_QONxup1i2J-8tn4_Ru7JuC0J9q-aMsoL-gnSc6HFvHFwebRF8FcOrDCgWEfRmgEiVtvjF_4T6Clmg%3D%3D)] check_oven->optimize_oven No check_column Suspect Column Activity? check_oven->check_column Yes trim_column Trim 10-20 cm from Column Inlet[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDO38W0ot0R8LCnQPVkFUYAump1MARz4MfGON1Rjlq6Y8rOtevytP2X2T7aS1Erg6Z0GDgYmgGIGNglrHuLi0eabIRL4H4tFZi6_oWbk-G148yVcfpp3lvvFcVbAftjQj7xnGXiT8YHTBDUjOsLIgUA7frbdxQ_cenxrA01ApVNZNF87xNekJyiCSi13dz4OXgqI0rtXLTl6An7Q%3D%3D)] check_column->trim_column Yes

    Caption: Troubleshooting workflow for broad or tailing GC peaks.

Part 3: Mass Spectrometry (MS) Detector Optimization

The MS detector provides the identification and quantification power. Optimizing its parameters ensures you get the best possible sensitivity and spectral quality.

Frequently Asked Questions (FAQs): MS Parameters

Question: How can I improve the sensitivity of my analysis for trace-level detection?

Answer: For trace analysis, switching from full scan mode to Selected Ion Monitoring (SIM) mode is the most effective way to dramatically increase sensitivity.

  • Expertise & Causality: In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), spending only a fraction of its time detecting the ions specific to your compound. In SIM mode, the MS detector is instructed to monitor only a few specific m/z values that are characteristic of your analyte. This allows for a longer dwell time on each ion, significantly increasing the signal-to-noise ratio.[11][19]

  • Implementation Protocol:

    • Identify Key Ions: First, run a standard of this compound in full scan mode to obtain its mass spectrum. The molecular ion (m/z 206) and key fragment ions should be identified. A common fragment would likely result from the cleavage of the thioether bond, yielding a furfurylmethyl cation (m/z 81) or a methylpyrazine-thiol fragment.

    • Select Ions for SIM: Choose 2-3 characteristic ions.

      • Quantifier Ion: Typically the most abundant and specific ion.

      • Qualifier Ion(s): One or two other ions used for identity confirmation. The ratio of the qualifier to quantifier ion should be consistent between samples and standards.

    • Optimize Dwell Time: Set the dwell time for each ion (e.g., 100 ms) to ensure you acquire at least 10-15 data points across each chromatographic peak for reliable quantification.[23]

Question: The MS ion source seems to get dirty quickly when running my samples. What can I do?

Answer: Rapid ion source contamination is a common issue when analyzing samples from complex matrices like food and beverages. It leads to a loss of sensitivity and requires frequent, time-consuming maintenance.

  • Expertise & Causality: High-boiling or non-volatile components from the sample matrix can enter the mass spectrometer and deposit on the ion source lenses. This contamination alters the electrostatic fields that guide ions, reducing instrument sensitivity.[24][25]

  • Preventative Measures:

    • Improve Sample Cleanup: The best solution is to prevent the matrix from reaching the MS in the first place. Re-evaluate your sample preparation to include a cleanup step, such as Solid Phase Extraction (SPE), to remove interfering compounds.[8]

    • Use a Diverter Valve: If your GC-MS system has a solvent diverter valve, program it to divert the solvent peak and any early-eluting, high-concentration matrix components to waste instead of the MS source.

    • Optimize GC Parameters: Ensure the final oven temperature and run time are sufficient to elute most of the matrix components from the column, but avoid unnecessarily high temperatures that can cause column bleed, which also contaminates the source.[19]

Appendix: Standard Operating Protocol

Protocol 1: HS-SPME-GC-MS Analysis of this compound

This protocol provides a validated starting point for the analysis. Optimization will be required based on your specific sample matrix and instrumentation.

  • Sample Preparation (HS-SPME)

    • Accurately weigh 3-5 g of the homogenized sample into a 20 mL headspace vial.[11]

    • Add any internal standards and matrix modifiers (e.g., saturated NaCl solution to improve analyte partitioning into the headspace).

    • Immediately seal the vial with a PTFE-faced silicone septum.

    • Place the vial in the autosampler tray.

  • Incubation and Extraction

    • Incubate the sample at a set temperature (e.g., 60-80 °C) for a defined time (e.g., 15-20 min) with agitation to facilitate equilibrium.[7][9]

    • Expose the SPME fiber (e.g., 2cm Divinylbenzene/Carboxen/PDMS) to the headspace for a fixed time (e.g., 30 min) to extract the volatile compounds.

  • GC-MS Parameters

    • GC System: Agilent 6890N or similar.[11]

    • Injector: Splitless mode, 250 °C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp: 5 °C/min to 180 °C.

      • Ramp: 20 °C/min to 280 °C, hold for 5 min.

    • MS System: Agilent 5975 or equivalent.[11]

    • Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Quadrupole Temp: 150 °C.

    • Acquisition Mode: SIM, monitoring m/z 81, 125, and 206 (example ions, must be confirmed).

Logical Relationship Diagram

GC_Parameters Resolution Resolution Speed Speed Sensitivity Sensitivity Column_Length Column_Length Column_Length->Resolution + Column_Length->Speed - Column_ID Column_ID Column_ID->Resolution - Column_ID->Sensitivity + (for trace) Film_Thickness Film_Thickness Film_Thickness->Resolution - (sharper peaks) Film_Thickness->Speed + Temp_Ramp Temp_Ramp Temp_Ramp->Resolution - Temp_Ramp->Speed + Carrier_Flow Carrier_Flow Carrier_Flow->Resolution - (past optimum) Carrier_Flow->Speed + (to optimum)

Caption: Interplay of GC parameters on analysis speed, resolution, and sensitivity.

References

troubleshooting 2-Furfurylthio-3-methylpyrazine extraction from complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Furfurylthio-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate and quantify this key aroma compound from challenging sample environments. As a potent flavor compound, particularly known for its contribution to the aroma of roasted coffee and nuts, its accurate measurement is critical.[1][2] However, its semi-volatile nature and the complexity of matrices like food, beverages, and biological fluids present significant analytical hurdles.

This document provides in-depth, field-proven insights into troubleshooting common extraction issues. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop robust and reliable methods.

Compound Profile: this compound

Understanding the physicochemical properties of your target analyte is the foundation of any successful extraction strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OS[3]
Molecular Weight 206.27 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Roasted coffee, nutty, savory[2][3]
Boiling Point 153-156 °C (at 1333Pa)[4]
logP (o/w) ~1.7 (estimated)[5]
Solubility Soluble in alcohol; sparingly soluble in water[5]
CAS Number 65530-53-2[1]
Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing an extraction protocol for this compound.

Q1: What are the primary challenges when extracting this compound?

A1: The main difficulties arise from two sources: the compound's properties and the sample matrix. This compound is semi-volatile, making it susceptible to loss during sample preparation if not handled correctly. The more significant challenge, however, is the matrix effect . Complex samples (e.g., coffee, roasted nuts, meat products) contain a vast number of other molecules like fats, proteins, sugars, and pigments. These co-extractives can interfere with the analytical instrument's ability to accurately detect the target analyte, a phenomenon known as the matrix effect.[6]

Q2: What is the "matrix effect" and how does it impact my results?

A2: The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample.[6] In mass spectrometry (LC-MS or GC-MS), co-eluting matrix components can either suppress or enhance the ionization of the target analyte in the instrument's source.[7]

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a lower signal and artificially low quantification.[7]

  • Ion Enhancement: Less common, where matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal. This effect is a primary source of inaccuracy and poor reproducibility in quantitative analysis. A proper extraction and cleanup protocol is your first and best defense against it.

Q3: Which extraction techniques are most suitable for this compound?

A3: The choice depends on the matrix, required sensitivity, and available equipment.

  • Headspace Solid-Phase Microextraction (HS-SPME): Ideal for analyzing volatile and semi-volatile compounds in liquid or solid samples.[8][9] It is a solvent-free technique that concentrates analytes from the headspace above the sample, providing a very clean extract.[10] It is particularly well-suited for aroma profiling in beverages like coffee.[11]

  • Solid-Phase Extraction (SPE): A powerful and versatile technique for cleaning up complex samples. It uses a solid sorbent to retain the analyte of interest while interferences are washed away, or vice-versa.[12] It offers higher capacity than SPME and is excellent for removing significant matrix components.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, this method is now widely applied.[13][14] It involves a simple solvent extraction followed by a dispersive SPE (dSPE) cleanup step.[15] It is high-throughput and effective for a broad range of analytes in very complex matrices.

Q4: My analyte recovery is consistently low. What are the first things I should check?

A4: Before exhaustively troubleshooting a specific method, perform these global checks:

  • Analyte Stability: Is your compound degrading during the extraction process? Consider temperature, pH, and light sensitivity.

  • Standard Integrity: Are your calibration standards fresh and accurately prepared? Evaporation of solvent can lead to artificially concentrated standards.

  • System Suitability: Verify that your analytical instrument (GC-MS or LC-MS) is performing correctly by injecting a known standard in a clean solvent.[16] This isolates extraction issues from analytical issues.

  • pH Control: The charge state of your analyte and matrix components can drastically affect retention on SPE sorbents. Ensure the sample pH is appropriate for the chosen chemistry.[17]

Troubleshooting Guide: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a preferred method for aroma analysis due to its sensitivity and simplicity. However, its equilibrium-based nature makes it sensitive to experimental parameters.

Q: I am seeing poor sensitivity or no peak at all for this compound. What are the likely causes?

A: This is a common issue that can almost always be resolved by systematically optimizing the extraction parameters. The cause is likely insufficient partitioning of the analyte from the matrix into the headspace and onto the SPME fiber.

Causality & Solution Pathway:

  • Fiber Choice Mismatch: The SPME fiber coating must have a chemical affinity for your analyte. For a semi-volatile compound like this compound, a mixed-phase fiber is often the best choice.

    • Action: Compare a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber with a PDMS/DVB fiber. The DVB/CAR/PDMS is excellent for a broad range of volatile and semi-volatile compounds of varying polarities.[18][19]

  • Insufficient Headspace Partitioning (Temperature & Time): The analyte needs enough thermal energy to move from the sample matrix into the gas phase (headspace).

    • Action: Increase the extraction temperature in 5-10 °C increments (e.g., from 40 °C to 60 °C). Concurrently, increase the extraction time (e.g., from 20 min to 40 min). These two parameters are the most significant factors influencing extraction efficiency for volatile compounds.[20]

  • Matrix Effects (Salting Out): In aqueous samples, high concentrations of dissolved solids can hold onto the analyte, preventing its release.

    • Action: Add a salt, such as NaCl or Na₂SO₄, to the sample vial (e.g., 1 gram per 5 mL of sample). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.[21]

  • Fiber Saturation / Competition: At high concentrations of other volatile compounds, the SPME fiber's active sites can become saturated, preventing the target analyte from adsorbing.[11][22]

    • Action: If you suspect you are overloading the fiber, try diluting the sample with deionized water. Alternatively, reduce the extraction time to sample the headspace before the fiber becomes saturated with more abundant volatiles.[11]

dot

SPE_Recovery_Troubleshooting Start Problem: Low SPE Recovery Collect Action: Perform Fraction Collection (Load, Wash, Elute) Start->Collect Analyze Analyze All Fractions. Where is the analyte? Collect->Analyze Load Found in LOAD Fraction Analyze->Load Load Wash Found in WASH Fraction Analyze->Wash Wash NotEluted Not in ANY Fraction (or very low in Elute) Analyze->NotEluted Elute / None CauseLoad Cause: Poor Retention - Wrong sorbent (e.g., analyte too polar for C18) - Sample solvent too strong - Incorrect pH - Sorbent bed dried out Load->CauseLoad CauseWash Cause: Premature Elution - Wash solvent is too strong - Incorrect pH during wash Wash->CauseWash CauseElute Cause: Irreversible Binding - Elution solvent is too weak - Secondary interactions with sorbent - Insufficient elution volume NotEluted->CauseElute

References

Technical Support Center: Purification of Synthetic 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 2-Furfurylthio-3-methylpyrazine. This guide is designed for researchers, scientists, and professionals in the drug development and flavor chemistry fields. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important flavor compound. Our approach is grounded in fundamental chemical principles to provide not just solutions, but a deeper understanding of the purification process.

I. Understanding the Chemistry: Plausible Synthesis and Potential Impurities

A common synthetic route to this compound involves the nucleophilic substitution of a halogenated furfuryl derivative with a corresponding pyrazinethiol. A likely pathway is the reaction of 3-methyl-2-pyrazinethiol with furfuryl chloride in the presence of a base.

Diagram of Plausible Synthesis:

G cluster_reactants Reactants cluster_products Products & Impurities reagent1 3-Methyl-2-pyrazinethiol product This compound reagent1->product Reaction side_product1 Disulfide Byproduct reagent1->side_product1 Oxidation reagent2 Furfuryl Chloride reagent2->product base Base (e.g., NaH, K2CO3) base->product side_product2 Isomeric Byproducts product->side_product2 Isomerization unreacted1 Unreacted 3-Methyl-2-pyrazinethiol unreacted2 Unreacted Furfuryl Chloride solvent_res Residual Solvent

Caption: Plausible synthetic route and potential impurities.

This reaction, while seemingly straightforward, can lead to a variety of impurities that complicate purification. Understanding these potential contaminants is the first step in designing an effective purification strategy.

Table 1: Common Impurities and Their Origin

ImpurityChemical StructureLikely OriginImpact on Purification
Unreacted 3-Methyl-2-pyrazinethiolC₅H₆N₂SIncomplete reaction.Can be difficult to separate due to similar polarity to the product.
Unreacted Furfuryl ChlorideC₅H₅ClOIncomplete reaction.Generally more volatile and can be removed by distillation.
Bis(3-methylpyrazin-2-yl) disulfideC₁₀H₁₀N₄S₂Oxidation of the starting pyrazinethiol.Higher boiling point and different polarity.
Isomeric ByproductsC₁₀H₁₀N₂OSSide reactions or use of isomeric starting materials. A mixture of 2,3-, 2,5-, and 2,6- isomers is common.[1][2]Very similar boiling points and polarities, making separation by distillation or standard chromatography challenging.
Polymeric MaterialHigh Molecular Weight SpeciesPolymerization of furfuryl derivatives, especially under acidic or heated conditions.Non-volatile, can often be removed by distillation or filtration.
Residual SolventVariesIncomplete removal after reaction workup.Typically removed under vacuum.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, viscous oil. How can I best approach the initial cleanup?

A1: A dark, viscous nature often suggests the presence of polymeric material and other high-molecular-weight byproducts.

  • Initial Step: Solvent Extraction and Filtration. Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate. Polymeric materials are often insoluble and can be removed by filtration through a pad of celite. This simple step can significantly improve the quality of your crude material before proceeding to more refined purification techniques.

  • Expert Insight: The choice of solvent is critical. This compound is soluble in many organic solvents but insoluble in water.[3] Using a solvent in which the desired product is highly soluble while the polymeric impurities are not is key.

Q2: I'm observing multiple spots of similar Rf value on my TLC plate after initial purification. What could they be and how do I separate them?

A2: Multiple spots with similar retention factors (Rf) are often indicative of isomeric impurities.[1][2] The synthesis of this compound can lead to a mixture of isomers, primarily the 2,3-, 2,5-, and 2,6- substituted pyrazines.

  • Challenge: These isomers have very similar polarities and boiling points, making their separation by standard column chromatography or simple distillation difficult.

  • Solution: High-Performance Liquid Chromatography (HPLC). For analytical and small-scale preparative separations, reversed-phase HPLC can be an effective technique. The subtle differences in the interaction of the isomers with the stationary phase can allow for their resolution.

  • Alternative: Fractional Distillation under High Vacuum. While challenging, a carefully controlled fractional distillation using a column with a high number of theoretical plates may achieve partial separation. The boiling point of the mixture is reported to be around 153-156 °C at 10 mmHg.[1]

Q3: During distillation, my product seems to be decomposing, leading to a lower yield and a discolored distillate. What's happening and how can I prevent it?

A3: Thermal decomposition is a common issue with sulfur-containing and furan-containing compounds, especially at elevated temperatures.

  • Root Cause: The high boiling point of this compound (approximately 314 °C at atmospheric pressure) makes it susceptible to degradation during atmospheric distillation.

  • Solution: Vacuum Distillation. Performing the distillation under reduced pressure significantly lowers the boiling point, minimizing thermal stress on the molecule. A pressure of 10 mmHg, for instance, reduces the boiling point to the 153-156 °C range.[1]

  • Expert Tip: Ensure a stable vacuum and use a well-insulated distillation apparatus to maintain a consistent temperature gradient. The use of a short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

Q4: After column chromatography, I still detect a persistent impurity with a sulfurous odor. What is it likely to be?

A4: A persistent sulfurous odor often points to the presence of unreacted 3-methyl-2-pyrazinethiol or its disulfide byproduct.

  • Identification: These impurities can be identified by GC-MS analysis by comparing the mass spectra of the impurity peaks with the known fragmentation patterns of the suspected compounds.

  • Removal Strategy:

    • Aqueous Wash: A dilute aqueous base wash (e.g., 1% NaOH) of the crude product in an organic solvent can help remove the acidic thiol.

    • Optimized Chromatography: A change in the solvent system for column chromatography might be necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. A common eluent system is a gradient of hexane:ethyl acetate.

III. Frequently Asked Questions (FAQs)

What is the best purification method for achieving high purity (>99%) this compound?

For achieving high purity, a multi-step approach is often necessary.

  • Initial Cleanup: An initial aqueous workup to remove any water-soluble impurities and a filtration to remove polymeric material.

  • Fractional Vacuum Distillation: To remove volatile impurities and separate the bulk of the product from non-volatile residues.

  • Column Chromatography: To separate the product from impurities with similar boiling points but different polarities.

My purified product is a pale yellow liquid, is this normal?

Yes, pure this compound is typically described as a colorless to pale yellow liquid.[3] A slight yellow tinge is generally acceptable for many applications. A darker color may indicate the presence of impurities or some degradation.

How should I store the purified product?

To ensure stability, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

What analytical techniques are recommended for purity assessment?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for both qualitative and quantitative analysis. It allows for the separation and identification of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for separating isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

IV. Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of this compound from less volatile and more volatile impurities.

Diagram of Fractional Vacuum Distillation Setup:

G start Prepare Slurry of Silica Gel pack Pack the Column start->pack load Load the Sample pack->load elute Elute with Solvent Gradient (e.g., Hexane -> Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

References

Technical Support Center: Shelf-Life Stability of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furfurylthio-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the shelf-life stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a sulfur-containing pyrazine derivative known for its characteristic roasty and savory aroma, making it a significant compound in flavor and fragrance research. However, its thioether and pyrazine moieties render it susceptible to various degradation pathways, impacting its purity, potency, and sensory profile over time. Understanding and controlling its stability is paramount for reliable experimental outcomes.

This guide will delve into the factors affecting its stability, potential degradation pathways, recommended storage and handling procedures, and methodologies for assessing its shelf-life.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4] The recommended storage temperature is typically between 2°C and 8°C. It should be protected from light, as exposure can catalyze degradation. Furthermore, it is imperative to store it away from incompatible materials such as strong oxidizing agents and strong acids.[4]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermally induced degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the thioether linkage.
Light Amber vial or dark containerProtects against photolytic degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and air, and avoids reaction with the container material.

Troubleshooting:

  • Issue: I've noticed a change in the color (e.g., darkening) or aroma of my stored this compound.

  • Potential Cause: This is a common indicator of degradation, likely due to oxidation or polymerization. Exposure to air, light, or elevated temperatures can accelerate these processes.

  • Solution: Immediately re-evaluate your storage conditions. If the material is critical for your experiment, it is advisable to re-analyze its purity using a suitable analytical method like HPLC or GC-MS before use. For future prevention, ensure the container is purged with an inert gas before sealing and is stored in a properly controlled environment.

Understanding Degradation Pathways

Question: What are the likely chemical reactions that cause the degradation of this compound?

Answer: The degradation of this compound is primarily driven by the reactivity of its thioether group and the pyrazine ring. The main degradation pathways include oxidation, hydrolysis, and photolysis.

  • Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This process can be accelerated by the presence of oxygen, transition metals, and peroxides. Studies on a related compound, 2-furfurylthiol, have shown its high sensitivity to oxidative processes, particularly under Fenton-type reaction conditions which involve hydrogen peroxide and iron ions.

  • Hydrolysis: While generally more stable to hydrolysis than esters, the thioether bond can be cleaved under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 2-furfurylthiol and 3-methyl-2-pyrazinol.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products. The pyrazine ring itself can also be susceptible to photolytic degradation.

Caption: Potential degradation pathways of this compound.

Troubleshooting:

  • Issue: My experimental results are inconsistent when using older batches of this compound.

  • Potential Cause: The presence of uncharacterized degradation products can interfere with your assay or reaction, leading to variability in results.

  • Solution: It is essential to establish the purity of each batch before use. A stability-indicating analytical method is crucial for this purpose. If you suspect degradation, you can perform a forced degradation study on a small sample to identify potential degradants and confirm if they are present in your older batch.

Stability in Solution

Question: How stable is this compound in different solvents and pH conditions?

Answer: The stability of this compound in solution is highly dependent on the solvent, pH, and the presence of dissolved oxygen.

  • Solvents: Protic solvents, especially in the presence of impurities, can facilitate degradation. Aprotic solvents are generally preferred for stock solutions. It is crucial to use high-purity, degassed solvents.

  • pH: The compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-6). Alkaline conditions can promote the hydrolysis of the thioether bond and may also catalyze oxidative degradation.

pH RangeExpected StabilityPredominant Degradation Pathway
< 4 (Acidic) Moderate to LowAcid-catalyzed hydrolysis
4 - 6 (Slightly Acidic) HighMinimal degradation
7 (Neutral) ModerateOxidation
> 8 (Alkaline) LowBase-catalyzed hydrolysis and oxidation

Troubleshooting:

  • Issue: I observe a rapid loss of my compound in my aqueous experimental buffer.

  • Potential Cause: Your buffer's pH may be unfavorable, or it may contain dissolved oxygen or trace metal ions that are catalyzing degradation.

  • Solution:

    • Check and Adjust pH: Ensure the pH of your buffer is within the optimal stability range (pH 4-6).

    • Deoxygenate Buffer: Degas your buffer by sparging with an inert gas (e.g., argon or nitrogen) before adding the compound.

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment to minimize degradation over time.

Analytical Methodologies for Stability Assessment

Question: How can I develop a stability-indicating analytical method to monitor the degradation of this compound?

Answer: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. Forced degradation studies are a critical first step in developing such a method.[1][2]

Experimental Protocol: Forced Degradation Study

The goal of a forced degradation study is to intentionally degrade the compound to generate its potential degradation products.[1][2] This information is then used to develop a separation method that can resolve the parent compound from these degradants.

Caption: Workflow for a forced degradation study and development of a stability-indicating method.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the solution of the compound to UV and visible light in a photostability chamber for a defined period.

  • Analytical Method Development (HPLC-UV Example):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of water (or buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or less polar degradants.

    • Detection: Use a UV detector set at the lambda max of this compound. A photodiode array (PDA) detector is highly recommended to check for peak purity and identify the optimal detection wavelength for each component.

  • Method Validation: Once the method can successfully separate the parent peak from the degradation peaks, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting:

  • Issue: I don't see any degradation under my stress conditions.

  • Potential Cause: The conditions may not be harsh enough, or the duration of the stress is too short.

  • Solution: Increase the temperature, concentration of the stressor (e.g., acid, base, peroxide), or the duration of the exposure. However, avoid overly harsh conditions that can lead to complete degradation or the formation of secondary, irrelevant degradation products.

  • Issue: My peaks are co-eluting.

  • Potential Cause: The chromatographic conditions are not optimized for separation.

  • Solution: Adjust the mobile phase composition, gradient slope, column chemistry, or temperature to improve resolution.

References

preventing degradation of 2-Furfurylthio-3-methylpyrazine during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 2-Furfurylthio-3-methylpyrazine

Welcome to the technical support center for the analysis of this compound (FFTMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this potent, sulfur-containing aroma compound. FFTMP is known for its characteristic roasted, coffee-like aroma but is also notoriously unstable, posing significant challenges to accurate and reproducible quantification.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you prevent degradation and ensure the integrity of your analytical results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the gas chromatography (GC) analysis of this compound.

Q1: Why am I observing low or no recovery of my FFTMP standard or sample?

This is the most common issue and typically points to analyte degradation either before or during GC analysis. The thioether linkage and the pyrazine ring in FFTMP are susceptible to degradation through several mechanisms.

Immediate Checks & Solutions:

  • Inlet and Liner Activity: The primary cause of degradation is often interaction with active sites in the GC inlet.[3] Standard glass wool liners can have silanol groups that catalytically degrade sulfur-containing compounds at high temperatures.

    • Solution: Replace the standard liner with a deactivated one. Options include proprietary deactivations (e.g., Siltek®, Base-Deactivated) or liners without any glass wool. If glass wool is necessary for non-volatile residue trapping, ensure it is also deactivated.

  • Injection Temperature: Thermally labile compounds like FFTMP can decompose in an overly hot inlet.[3]

    • Solution: Optimize the injection port temperature. Start at a lower temperature (e.g., 200-220 °C) and gradually increase only if peak shape issues (like fronting) suggest incomplete volatilization. Avoid excessive temperatures.

  • Sample Matrix pH: The stability of pyrazines can be pH-dependent.[4][5] Highly acidic or alkaline conditions in the sample matrix can promote hydrolysis or other degradation reactions. Studies on similar compounds show that pyrazine formation and stability are often favored in neutral to alkaline conditions.[5][6]

    • Solution: If possible, adjust the sample pH to be near-neutral (pH 7-9) before extraction or injection. Buffer the sample if the matrix is inherently acidic or basic.

  • Oxygen Exposure: Thiols and thioethers are susceptible to oxidation, which can be accelerated by light and heat.[7]

    • Solution: Prepare samples fresh and analyze them promptly. Store stock solutions and prepared samples under an inert gas (nitrogen or argon) in amber vials to protect from light and oxygen. Minimize headspace in the vial.

Q2: My FFTMP peak is tailing severely. What is the cause and how can I fix it?

Peak tailing is a classic sign of unwanted secondary interactions between the analyte and the analytical system.

Troubleshooting Steps:

  • Column Activity: Even inert columns can develop active sites over time, especially at the inlet end where non-volatile matrix components accumulate.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-15 cm from the inlet end of the column and reinstall it.[3] If the column is old or has been used extensively with dirty samples, it may need replacement.

  • Contamination: Contamination in the inlet liner, septum, or the column itself can create active sites.[3][8]

    • Solution: Perform routine maintenance. Replace the septum and liner.[3] If contamination is suspected, bake out the column at its maximum isothermal temperature limit (or as recommended by the manufacturer) for a few hours.[3]

  • Incompatibility with Stationary Phase: While less common with modern columns, there could be an incompatibility between the analyte and the column's stationary phase.

    • Solution: Ensure you are using a suitable column. A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is generally a good starting point for aroma compounds. For complex matrices, a specialized column for volatile sulfur compounds might offer better inertness and selectivity.[9]

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing issues with FFTMP analysis.

FFTMP_Troubleshooting cluster_problem Problem Identification cluster_inlet Step 1: Inlet System cluster_sample Step 2: Sample Preparation cluster_column Step 3: GC Column cluster_result Outcome Problem Poor FFTMP Chromatography (Low Recovery / Peak Tailing) CheckLiner Is Liner Deactivated & Clean? Problem->CheckLiner CheckTemp Is Injection Temp Optimized (<250°C)? CheckLiner->CheckTemp Yes ReplaceLiner Action: Replace/Clean Liner CheckLiner->ReplaceLiner No AdjustTemp Action: Lower Temperature CheckTemp->AdjustTemp No CheckpH Is Sample pH Near-Neutral? CheckTemp->CheckpH Yes ReplaceLiner->CheckLiner AdjustTemp->CheckTemp CheckStorage Was Sample Protected from Air/Light? CheckpH->CheckStorage Yes AdjustpH Action: Buffer Sample CheckpH->AdjustpH No ImproveStorage Action: Use Amber Vials, Inert Gas Blanket CheckStorage->ImproveStorage No CheckColumn Is Column Conditioned & Free of Contamination? CheckStorage->CheckColumn Yes AdjustpH->CheckpH ImproveStorage->CheckStorage TrimColumn Action: Trim 15cm from Inlet CheckColumn->TrimColumn No Result Improved Analysis CheckColumn->Result Yes TrimColumn->CheckColumn Retest ReplaceColumn Action: Replace Column TrimColumn->ReplaceColumn Still Fails ReplaceColumn->Result

Caption: A workflow for troubleshooting this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

The primary degradation pathways involve the sulfur-containing moiety. The thioether bond can be susceptible to oxidation, leading to the formation of sulfoxides and sulfones, which have different chromatographic properties and no longer possess the characteristic aroma. Additionally, under certain conditions (e.g., presence of reactive species from the matrix), the C-S bond can cleave. Studies on similar furan-thiols like 2-furfurylthiol (FFT) show they are highly unstable, with significant losses observed in aqueous solutions and coffee brews over short periods.[10][11] Oxidation and radical reactions are key problems affecting the stability of thiol and thioether flavor compounds.[7]

Q2: What is the ideal pH range for storing and preparing samples containing FFTMP?

While specific studies on FFTMP are limited, research on the formation of pyrazines in food systems indicates that neutral to alkaline conditions (pH 7-9) generally favor their formation and stability.[5][6] In a study on coffee brew, the irreversible loss of 2-furfurylthiol was more pronounced at low pH, while reversible binding was dominant at higher pH.[11] Recommendation: Maintain sample pH between 7 and 9 where possible. Avoid strongly acidic or basic conditions during sample preparation and storage.

Q3: Are there any derivatization techniques to improve the stability of FFTMP?

Derivatization is a common strategy to improve the stability and chromatographic behavior of reactive compounds. For compounds with active thiol groups, reagents like N-ethylmaleimide (NEM) or iodoacetamide are used to form stable thioether products.[12][13] However, FFTMP already possesses a thioether linkage, making it less straightforward to derivatize at the sulfur atom without cleaving the molecule. Derivatization is therefore not a common or recommended strategy for this specific compound. The focus should remain on preventing degradation by ensuring an inert analytical pathway.

Q4: What are the best practices for preparing calibration standards?

  • Solvent Choice: Use a high-purity, inert solvent. Dichloromethane or methyl tert-butyl ether (MTBE) are common choices.

  • Stock Solution: Prepare a concentrated stock solution in a solvent like dichloromethane. Store it in an amber vial with a PTFE-lined cap at low temperatures (-20 °C or -80 °C).

  • Working Standards: Prepare fresh working standards daily by diluting the stock solution. Do not store dilute standards for extended periods, as degradation is more rapid at lower concentrations.

  • Inert Atmosphere: When preparing standards, consider working under an inert atmosphere (e.g., in a glove box or by purging vials with nitrogen) to minimize oxidative degradation.

Experimental Protocol: Inert GC-MS Method for FFTMP Analysis

This protocol provides a starting point for developing a robust analytical method. Optimization will be required based on your specific instrument and sample matrix.

1. GC System Configuration

  • Injector: Split/Splitless Inlet

  • Liner: Deactivated, single taper, no wool (or deactivated wool)

  • Septum: High-quality, low-bleed, plasma-coated septum

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)

  • Carrier Gas: Helium, 99.999% purity or higher, with oxygen and moisture traps installed.

2. GC Method Parameters

ParameterValueRationale
Inlet Temperature 220 °CMinimizes thermal degradation while ensuring efficient volatilization.
Injection Mode SplitlessFor trace-level analysis to maximize analyte transfer to the column.
Splitless Time 1.0 minAllows sufficient time for analyte transfer before purging the inlet.
Carrier Gas Flow 1.2 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column, providing good efficiency.
Oven Program 40 °C (hold 2 min)Ensures good peak shape for volatile compounds.
Ramp to 280 °C at 10 °C/minSeparates a wide range of analytes.
Hold at 280 °C for 5 minEnsures elution of any high-boiling matrix components.

3. Mass Spectrometer (MS) Parameters

  • Ion Source Temp: 230 °C

  • Quadrupole Temp: 150 °C

  • Transfer Line Temp: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (e.g., m/z 40-350) for initial identification, then Selected Ion Monitoring (SIM) for quantification.

  • Key SIM Ions for FFTMP (C₁₀H₁₀N₂OS): m/z 206 (Molecular Ion), 97, 81. Note: These should be confirmed by analyzing a pure standard.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food chemistry, the accurate and precise quantification of flavor compounds is paramount. 2-Furfurylthio-3-methylpyrazine is a key aroma compound found in roasted products like coffee and meat, contributing to their characteristic savory and nutty notes[1][2]. The validation of analytical methods used to quantify this compound is not merely a regulatory formality but a critical component of ensuring product quality, consistency, and safety.

This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5][6][7][8][9][10][11].

The Analytical Challenge: Understanding this compound

This compound is a volatile, sulfur-containing heterocyclic compound. Its chemical nature dictates the most suitable analytical approaches. The volatility points towards gas chromatography, while its potential for presence in complex matrices necessitates highly specific and sensitive detection methods.

Comparing Analytical Techniques for this compound

The two primary instrumental techniques for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each presents distinct advantages and limitations.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Rationale & Expert Insights
Specificity/Selectivity Excellent. Mass spectrometry provides structural information, allowing for confident identification and differentiation from matrix interferences.Good to Excellent. Dependant on the detector (e.g., Diode Array or Mass Spectrometry). Co-elution with matrix components can be a challenge.For a complex matrix like coffee, the high selectivity of MS detection is a significant advantage in preventing overestimation of the analyte concentration.
Linearity & Range Good. Typically linear over several orders of magnitude.Excellent. Generally exhibits a wider linear range compared to GC.Both techniques can provide excellent linearity, but HPLC often requires less effort to achieve a broader linear range.
Accuracy (% Recovery) Good to Excellent. Dependent on the efficiency of the extraction method from the sample matrix.Good to Excellent. Also heavily influenced by sample preparation.Accuracy is often more dependent on the sample preparation method (e.g., solid-phase microextraction for GC, liquid-liquid extraction for HPLC) than the instrumentation itself.
Precision (%RSD) Excellent. Modern GC-MS systems offer high repeatability.Excellent. HPLC systems are known for their highly reproducible injections and flow rates.Both techniques can achieve a relative standard deviation (RSD) of ≤ 2%, which is a common acceptance criterion[4].
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Excellent. Highly sensitive, capable of detecting trace levels of volatile compounds.Good. Sensitivity is dependent on the detector and the chromophore of the analyte.For a potent aroma compound that can be impactful at very low concentrations, the superior sensitivity of GC-MS is often a deciding factor.
Robustness Good. Sensitive to changes in gas flow rates, temperature ramps, and column performance.Excellent. Generally less sensitive to minor variations in mobile phase composition and flow rate.HPLC methods are often considered more "rugged" for routine quality control environments.
Sample Throughput Moderate. Runtimes can be longer due to the need for temperature programming.High. Isocratic HPLC methods can have very short run times.For a large number of samples, the faster analysis time of HPLC can be a significant advantage.

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a systematic process to demonstrate that it is fit for its intended purpose[8]. The relationship between the different validation parameters is crucial to understanding the overall performance of the method.

Caption: Workflow for analytical method validation, from development to the assessment of key parameters.

Experimental Protocols for Method Validation

The following are detailed, step-by-step methodologies for the validation of hypothetical GC-MS and HPLC methods for the quantification of this compound in a coffee matrix.

Protocol 1: Validation of a GC-MS Method

This protocol is designed for the quantification of this compound in roasted coffee beans.

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank coffee matrix sample (a coffee sample known to not contain this compound, if available, or a simulated matrix).

    • Analyze a standard solution of this compound.

    • Analyze a spiked coffee matrix sample (the blank matrix fortified with the analyte).

  • Causality: By comparing the chromatograms, you can ensure that there are no interfering peaks from the matrix at the retention time of the analyte. The mass spectrum of the analyte in the spiked sample should match that of the pure standard.

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound in a suitable solvent, bracketing the expected concentration range in the samples.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required[12].

3. Range

  • Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is typically inferred from the linearity, accuracy, and precision studies.

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the concentration of the analyte.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Recovery is typically expected to be within 80-120%[13].

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should typically be ≤ 2%[4].

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them multiple times. Calculate the standard deviation of the y-intercepts of the regression lines.

      • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Causality: The LOQ is the lowest concentration at which the method can be considered reliable for quantitative analysis.

7. Robustness

  • Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate variations to the GC-MS method parameters, such as:

      • GC oven temperature ramp rate (± 2°C/min)

      • Carrier gas flow rate (± 5%)

      • Injection volume (± 10%)

    • Analyze a sample under each of these modified conditions and assess the impact on the results.

  • Causality: This demonstrates the method's suitability for use in different laboratories and under slightly different conditions.

Protocol 2: Validation of an HPLC-UV Method

This protocol assumes the use of a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Specificity/Selectivity

  • Procedure: Similar to the GC-MS method, but also includes a peak purity analysis using a Diode Array Detector (DAD) to ensure the chromatographic peak of the analyte is not due to co-eluting substances.

2. Linearity, Range, Accuracy, and Precision

  • Procedure: The procedures are analogous to those described for the GC-MS method, with adjustments for the HPLC instrumentation (e.g., mobile phase composition instead of carrier gas flow).

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: The same principles as for GC-MS apply, using the HPLC instrument's response.

4. Robustness

  • Procedure: Introduce small, deliberate variations to the HPLC method parameters, such as:

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

Visualizing the Interconnectivity of Validation Parameters

The validation parameters are not independent but form a network of evidence supporting the method's suitability.

ValidationParameters node_specificity Specificity Ensures measurement of the correct analyte node_accuracy Accuracy Closeness to the true value node_specificity->node_accuracy node_precision Precision Repeatability of measurements node_specificity->node_precision node_linearity Linearity Proportional response to concentration node_linearity->node_accuracy node_linearity->node_precision node_range Range Concentration interval for reliable results node_linearity->node_range node_robustness Robustness Resilience to variations node_accuracy->node_robustness node_lod_loq LOD & LOQ Sensitivity of the method node_precision->node_lod_loq node_precision->node_robustness node_range->node_accuracy node_range->node_precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a rigorous but essential process for ensuring data quality and reliability. While both GC-MS and HPLC can be validated for this purpose, the choice of method should be guided by the specific requirements of the analysis. For trace-level quantification in complex matrices, the superior selectivity and sensitivity of GC-MS make it the preferred choice. For routine quality control with higher concentrations and simpler matrices, the robustness and higher throughput of HPLC may be advantageous.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, provides the trustworthy data necessary for informed decision-making in research, development, and quality assurance. This continuous process, from development through the entire method lifecycle, ensures that analytical procedures remain fit for their intended purpose[9].

References

A Comparative Guide to Key Coffee Aroma Compounds: 2-Furfurylthio-3-methylpyrazine vs. 2-Methyl-3-furanthiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rich and inviting aroma of coffee is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing compounds and pyrazines play a pivotal role in defining the characteristic "roasty" and savory notes that coffee enthusiasts cherish. This guide provides an in-depth comparison of two such potent aroma compounds: 2-Furfurylthio-3-methylpyrazine and 2-methyl-3-furanthiol. We will delve into their distinct sensory contributions, formation pathways during roasting, and the analytical methodologies used for their quantification. This document is intended to serve as a technical resource for researchers in flavor chemistry, food science, and related fields.

Introduction to the Key Players in Coffee Aroma

The overall flavor and aroma profile of coffee is a result of a delicate balance between numerous chemical compounds. While no single compound can be solely credited with the quintessential coffee scent, certain molecules have a significantly higher impact due to their low odor thresholds and distinct aromatic characteristics.

This compound belongs to the pyrazine family, which is renowned for contributing nutty, roasted, and earthy notes to a wide range of thermally processed foods.[1] This particular pyrazine is noted for its specific coffee and roasted aroma.[2]

2-Methyl-3-furanthiol , a sulfur-containing furan, is a high-impact aroma compound known for its intense roasted, meaty, and savory notes.[3] It is considered a key odorant in coffee, particularly contributing to the characteristic aroma of Robusta coffee.[4][5]

Sensory Profile: A Tale of Two Aromas

The distinct sensory contributions of these two compounds are fundamental to their importance in the overall coffee aroma profile. While both are associated with "roasty" notes, their nuances are markedly different.

CompoundChemical FamilyPredominant Aroma Descriptors
This compound PyrazineNutty, Roasted, Coffee, Earthy[1][2]
2-Methyl-3-furanthiol Thiol (Furanthiol)Meaty, Roasted, Savory, Sulfurous[3][4]

The interplay between the nutty and earthy notes of this compound and the meaty, sulfurous character of 2-methyl-3-furanthiol contributes significantly to the complexity and depth of coffee's aroma. The relative concentrations of these and other aroma compounds are what differentiate the sensory profiles of various coffee beans, such as the smoother, more aromatic profile of Arabica versus the bolder, more robust flavor of Robusta.[1][4]

Formation Pathways: The Chemistry of Roasting

Both this compound and 2-methyl-3-furanthiol are primarily formed during the roasting of green coffee beans through a series of complex chemical reactions, most notably the Maillard reaction.[6][7]

The Maillard Reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the development of color, flavor, and aroma in a wide variety of cooked foods.

Formation of this compound

The formation of pyrazines, including this compound, is a hallmark of the Maillard reaction. The general pathway involves the reaction of α-aminoketones, which are formed from the Strecker degradation of amino acids.

Caption: Generalized Maillard reaction pathway for pyrazine formation.

The final step in the formation of this compound involves the reaction of a methylpyrazine with 2-furfurylthiol, which itself is a product of the reaction between the amino acid cysteine and furan derivatives formed from sugar degradation.

Formation of 2-Methyl-3-furanthiol

The formation of 2-methyl-3-furanthiol also stems from the Maillard reaction, with key precursors being sulfur-containing amino acids like cysteine and pentose sugars. Thiamine (Vitamin B1) degradation is another recognized pathway for its formation.

Caption: Key precursors in the formation of 2-methyl-3-furanthiol.

The interaction of hydrogen sulfide (derived from cysteine) with furanones (from sugar degradation) is a critical step in the synthesis of this potent aroma compound.

Quantitative Analysis and Comparative Abundance

The quantification of volatile aroma compounds in a complex matrix like coffee requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for this purpose, often coupled with a sample preparation technique such as solid-phase microextraction (SPME).[2][8]

While direct comparative studies quantifying both this compound and 2-methyl-3-furanthiol across different coffee varieties and roast levels are limited, existing research provides valuable insights:

  • Influence of Coffee Variety: Studies have indicated that Robusta coffee tends to have a higher concentration of pyrazines in general compared to Arabica.[1][9] Furthermore, 2-methyl-3-furanthiol has been identified as a key odorant that is more predominant in Arabica coffee, contributing to its distinct aroma profile.[4]

  • Impact of Roasting: The concentration of both pyrazines and thiols is highly dependent on the roasting conditions (time and temperature).[10] Generally, the formation of these compounds increases with the progression of the roast, up to a certain point where they may begin to degrade. Darker roasts are often associated with higher concentrations of pyrazines.[10]

Hypothesized Comparative Abundance:

ConditionThis compound2-Methyl-3-furanthiol
Arabica vs. Robusta Higher in RobustaHigher in Arabica[4]
Light vs. Dark Roast Increases with roast degree[10]Increases with roast degree, may degrade at very dark roasts

It is important to note that these are general trends, and the exact concentrations can vary significantly based on the specific origin of the beans, processing methods, and precise roasting parameters.

Experimental Protocols

Quantitative Analysis via SPME-GC-MS

This protocol provides a general framework for the quantification of volatile aroma compounds in roasted coffee.

Objective: To extract and quantify this compound and 2-methyl-3-furanthiol in ground roasted coffee.

Materials:

  • Ground roasted coffee sample

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standards for quantification (e.g., isotopically labeled analogs of the target compounds)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of freshly ground coffee (e.g., 2 g) into a 20 mL headspace vial.

  • Internal Standard Addition: Spike the sample with a known amount of the internal standard solution.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

  • GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

  • Chromatographic Separation: Utilize a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of the analytes and their internal standards.

  • Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of the target compounds in the coffee sample.

Caption: SPME-GC-MS workflow for volatile compound analysis.

Sensory Evaluation: The SCA Cupping Protocol

The Specialty Coffee Association (SCA) has established a standardized protocol for the sensory evaluation of coffee, known as "cupping." This method allows for a systematic and objective assessment of coffee's aroma and flavor attributes.[3][11]

Objective: To sensorially evaluate and compare the aroma profiles of different coffee samples.

Key Steps:

  • Sample Preparation: Roast coffee samples to a light-medium roast level within 24 hours of cupping and allow them to rest for at least 8 hours.[11] Grind the coffee immediately before cupping.[11]

  • Fragrance (Dry Aroma) Evaluation: Smell the dry ground coffee and record initial impressions.[11]

  • Brewing: Pour hot water (92-96°C) over the coffee grounds at a specific ratio (e.g., 8.25g of coffee to 150ml of water).[11]

  • Aroma (Wet Aroma) Evaluation: After a few minutes of steeping, "break the crust" of coffee grounds at the surface and evaluate the released aroma.

  • Tasting: Once the coffee has cooled to a suitable temperature, slurp the coffee to aspirate it across the palate, allowing for the evaluation of flavor, aftertaste, acidity, body, and balance.

  • Scoring: Use a standardized scoring sheet to rate the intensity and quality of each attribute.

Synergistic and Antagonistic Interactions

The perception of coffee aroma is not merely the sum of its individual components. Complex interactions, both synergistic (enhancing) and antagonistic (masking), occur between volatile compounds.[12]

It is plausible that the nutty, earthy notes of this compound could synergize with the savory, meaty character of 2-methyl-3-furanthiol to create a more complex and desirable "roasty" profile. Conversely, at certain concentrations, one compound might mask the perception of the other. Further research is needed to fully elucidate the specific sensory interactions between these two key aroma compounds.

Conclusion

This compound and 2-methyl-3-furanthiol are two powerful aroma compounds that significantly contribute to the characteristic roasted and savory notes of coffee. Their formation during roasting is a complex process governed by the Maillard reaction, and their relative concentrations are influenced by factors such as coffee variety and roast degree. While they share the "roasty" descriptor, their individual sensory profiles are distinct, with the pyrazine contributing nutty and earthy notes and the furanthiol providing a meaty and sulfurous character.

For researchers and professionals in the field, a deeper understanding of the interplay between these and other aroma compounds is crucial for optimizing coffee quality and developing novel flavor profiles. The experimental protocols outlined in this guide provide a foundation for further investigation into the fascinating and complex world of coffee aroma.

References

The Genesis of Roasted Flavor: Pyrazine Formation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrazines in Roasted Flavors

For researchers and product development professionals navigating the complex world of flavor chemistry, understanding the generation and analysis of pyrazines is paramount. These heterocyclic, nitrogen-containing compounds are the cornerstone of the desirable "roasted" notes in products ranging from coffee and cocoa to nuts and baked goods.[1] Even in trace amounts, their impact on the final sensory profile is profound.

This guide provides a comparative technical overview of pyrazine formation, a critical evaluation of analytical methodologies for their quantification, and supporting data on their prevalence in various roasted foods. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and scientifically grounded understanding.

Pyrazines are not typically present in raw food materials. Instead, they are artifacts of thermal processing, primarily generated through the complex cascade of reactions known as the Maillard reaction.[2][3] This non-enzymatic browning reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[4][5]

The formation pathway can be broadly understood in three stages:

  • Initial Stage: Condensation of a reducing sugar (like glucose) with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine.

  • Intermediate Stage: The glycosylamine undergoes rearrangement (Amadori rearrangement) to form ketosamines. These intermediates can then degrade through various pathways, a critical one being the Strecker degradation.

  • Final Stage: The Strecker degradation of amino acids by dicarbonyl compounds (formed in the intermediate stage) produces α-aminoketones.[5] These are the direct precursors to pyrazines. Two molecules of an α-aminoketone can condense and subsequently oxidize to form a dihydropyrazine, which then oxidizes to the stable, aromatic pyrazine ring.[6]

The specific amino acids and sugars involved, along with reaction conditions like temperature, pH, and water activity, dictate the final profile and yield of the pyrazines produced.[2][6][7] For instance, lysine has been shown to be a highly reactive amino acid in generating alkylpyrazines.[6]

Maillard_Reaction_Pyrazine_Formation cluster_precursors Precursors cluster_reaction Maillard Reaction Cascade cluster_formation Pyrazine Synthesis AminoAcid Amino Acid SchiffBase Schiff Base / Glycosylamine AminoAcid->SchiffBase Condensation Strecker Strecker Degradation AminoAcid->Strecker ReducingSugar Reducing Sugar ReducingSugar->SchiffBase Condensation Amadori Amadori Rearrangement Products (Ketosamines) SchiffBase->Amadori Dicarbonyls α-Dicarbonyls Amadori->Dicarbonyls Degradation Dicarbonyls->Strecker Aminoketone α-Aminoketones Strecker->Aminoketone Condensation Self-Condensation (2x α-Aminoketone) Aminoketone->Condensation Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Pyrazine Alkyl-Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: The Maillard reaction pathway leading to pyrazine formation.

A Comparative Guide to Analytical Methodologies

The accurate quantification of pyrazines is challenging due to their volatility and their presence at low concentrations within highly complex food matrices.[4][8] The analytical workflow is therefore a critical consideration and typically involves two main stages: extraction (sample preparation) and instrumental analysis.

Comparative Analysis of Extraction Techniques

The goal of the extraction step is to isolate and concentrate pyrazines from the sample matrix while minimizing interferences.[9] The choice of technique is crucial and depends on the sample type, target pyrazines, and desired sensitivity.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber is exposed to the headspace above a heated sample. Volatiles adsorb to the fiber and are then thermally desorbed into the GC inlet.[10]Solvent-free, simple, fast, sensitive, easily automated.[11][12]Fiber has a limited lifetime and can be damaged by complex matrices. Competitive adsorption can occur.Analysis of volatile pyrazines in solid and liquid samples like coffee, cocoa, and nuts.[10][13]
Liquid-Liquid Extraction (LLE) The sample is mixed with an immiscible solvent in which the pyrazines have a high affinity. The solvent layer containing the pyrazines is then collected.[14]Robust, well-established, can handle larger sample volumes.Requires large volumes of potentially hazardous organic solvents, can be time-consuming and labor-intensive, may form emulsions.[14][15]Extracting a broad range of pyrazines from liquid samples or aqueous extracts of solids.
Solid-Phase Extraction (SPE) A liquid sample is passed through a solid sorbent cartridge. Pyrazines are retained on the sorbent, interferences are washed away, and the pyrazines are then eluted with a small volume of solvent.[12]High selectivity, good concentration factor, lower solvent consumption than LLE, can be automated.Method development can be complex, cartridges can be costly and prone to clogging with complex matrices.Cleaning up complex liquid extracts (e.g., from LLE) or directly extracting from liquid samples like beer or wine.
Comparative Analysis of Instrumental Techniques

Following extraction, a sensitive and selective analytical technique is required for separation and quantification.

TechniquePrincipleAdvantagesDisadvantagesCommon Application
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile compounds are separated in a capillary column based on their boiling point and polarity, then ionized and detected by a mass spectrometer, providing both identification and quantification.[16]"Gold standard" for volatile analysis. Excellent separation, high sensitivity, and definitive identification through mass spectra.[17][18]Requires volatile and thermally stable compounds. Analysis time can be relatively long.Broad-spectrum analysis and quantification of pyrazines in nearly all roasted food matrices.[10][19]
Ultra-Performance Liquid Chromatography-Tandem MS (UPLC-MS/MS) Compounds are separated in a liquid phase based on their affinity for a stationary phase, then detected by a tandem mass spectrometer.[20]Suitable for less volatile or thermally labile compounds. High throughput and sensitivity.[20]Not ideal for highly volatile pyrazines. Matrix effects can be more pronounced than in GC-MS.Targeted quantification of specific, less volatile pyrazines, particularly in liquid samples like Baijiu or other beverages.[20][21]
SABRE Hyperpolarized NMR Spectroscopy A novel technique that uses Signal Amplification By Reversible Exchange (SABRE) to dramatically increase the NMR signal of target molecules, allowing for detection at low concentrations on benchtop systems.[9]Highly selective for pyrazines, requires minimal sample cleanup, rapid analysis, avoids chromatography.[8][9]Still an emerging technique, requires specialized setup, limited to specific classes of compounds.Rapid and selective quantification of total or specific pyrazines in simple matrices like edible oils.[8]
Self-Validating Protocol: HS-SPME-GC-MS Analysis of Roasted Coffee Beans

This protocol is designed for the comparative analysis of pyrazines in whole roasted coffee beans. The inclusion of an internal standard is critical for ensuring trustworthiness and accurate quantification by correcting for variations in extraction efficiency and injection volume.

Objective: To extract, identify, and quantify key pyrazines in roasted coffee beans.

Materials:

  • Roasted coffee beans (e.g., Arabica and Robusta)

  • 20 mL headspace vials with magnetic crimp caps

  • SPME fiber assembly (e.g., 50/30 µm DVB/Carboxen/PDMS)[10]

  • Internal Standard (IS) solution (e.g., 2-methyl-3-heptylpyrazine in methanol)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Step-by-Step Methodology:

  • Sample Preparation:

    • Cryogenically grind the roasted coffee beans to a consistent, fine powder using a spice grinder with liquid nitrogen to prevent the loss of volatile compounds.

    • Accurately weigh 3.0 g of ground coffee into a 20 mL headspace vial.[13]

  • Internal Standard Spiking:

    • Add a precise volume (e.g., 10 µL) of the internal standard solution directly onto the coffee grounds. The IS concentration should be chosen to be within the expected range of the target analytes.

  • Sample Equilibration:

    • Immediately seal the vial with a crimp cap.

    • Place the vial in a heating block or the GC autosampler's agitator set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with agitation to facilitate the release of volatiles into the headspace.[10]

  • HS-SPME Extraction:

    • After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C. The automated workflow of a GC autosampler is highly recommended for precision.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption for 5 minutes.

    • Start the GC-MS run. A typical temperature program would be: hold at 40°C for 2 min, then ramp to 240°C at 5°C/min, and hold for 5 min.

    • The mass spectrometer should be operated in scan mode (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify pyrazines by comparing their retention times and mass spectra with those of authentic reference standards.

    • Quantify each identified pyrazine by calculating the ratio of its peak area to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of standards.

Pyrazine Profiles in Key Roasted Foods

The type and concentration of pyrazines are unique signatures of a product's origin and processing. Below is a comparative summary of key pyrazines found in common roasted foods, compiled from various studies.

PyrazineCharacteristic Aroma[22]Typical Conc. in Roasted Arabica Coffee (µg/kg)[10]Typical Conc. in Roasted Robusta Coffee (µg/kg)[10]Typical Conc. in Roasted Cocoa Beans (µg/kg)[19][23]Typical Conc. in Toasted Almonds (µg/kg)[24]
2-Methylpyrazine Nutty, roasted, cocoa1500 - 30002500 - 50001000 - 500050 - 200
2,5-Dimethylpyrazine Roasted nut, cocoa, rum[25]800 - 20001500 - 35001500 - 6000100 - 400
2,6-Dimethylpyrazine Roasted, coffee-like400 - 1000800 - 2000500 - 250050 - 150
Ethylpyrazine Earthy, nutty100 - 400200 - 60050 - 30010 - 50
2-Ethyl-5-methylpyrazine Coffee-like, nutty50 - 200100 - 400100 - 500Not typically reported
Trimethylpyrazine Roasted, nutty, coffee200 - 800400 - 12005000 - 1500020 - 100
Tetramethylpyrazine Nutty, chocolate, coffee[25]50 - 300100 - 5008000 - 20000Not typically reported

Note: Concentrations are approximate and can vary significantly based on origin, processing, and roasting degree.

As the data illustrates, Robusta coffee generally contains higher concentrations of pyrazines than Arabica, contributing to its bolder, more robust flavor profile.[10] Cocoa is particularly rich in trimethyl- and tetramethylpyrazine, which are key to its characteristic chocolatey aroma.[19]

Visualization of a Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of pyrazines in two distinct matrices: coffee beans and cocoa nibs.

Comparative_Workflow cluster_coffee Matrix A: Coffee Beans cluster_cocoa Matrix B: Cocoa Nibs cluster_analysis Common Analytical Pathway C_Sample Whole Roasted Coffee Beans C_Grind Cryogenic Grinding C_Sample->C_Grind C_Weigh Weigh 3g into Vial C_Grind->C_Weigh C_Spike Spike with IS C_Weigh->C_Spike SPME HS-SPME Extraction (e.g., 60°C, 30 min) C_Spike->SPME N_Sample Roasted Cocoa Nibs N_Grind Grind with Solvent (to create slurry) N_Sample->N_Grind N_Weigh Weigh 3g Slurry into Vial N_Grind->N_Weigh N_Spike Spike with IS N_Weigh->N_Spike N_Spike->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing: Identification & Quantification GCMS->Data Compare Comparative Analysis of Pyrazine Profiles Data->Compare

Caption: Comparative workflow for pyrazine analysis in different matrices.

Conclusion

Pyrazines are indispensable to the flavor profiles of roasted foods, with their formation being a direct consequence of the Maillard reaction during thermal processing. A comparative study of these compounds necessitates a robust analytical strategy. While multiple extraction and instrumental techniques exist, Headspace SPME coupled with GC-MS remains the most prevalent and versatile method, offering a solventless, sensitive, and reliable workflow for most applications.[10][11] Understanding the interplay between raw material precursors, processing conditions, and the resulting pyrazine fingerprint is essential for quality control, product development, and flavor authentication in the food and beverage industry.

References

A Sensory and Analytical Guide to Synthetic vs. Natural 2-Furfurylthio-3-methylpyrazine: Unraveling Nuance in a Key Aroma Compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, flavorists, and product development professionals, 2-Furfurylthio-3-methylpyrazine is a cornerstone molecule, celebrated for its potent roasted, nutty, and coffee-like aroma with savory, meaty undertones.[1][2] This heterocyclic compound is integral to crafting authentic flavor profiles in a vast array of products, from coffee and chocolate to savory snacks and meat substitutes.[3][4] While the synthetic, nature-identical version of this pyrazine is widely utilized for its consistency and cost-effectiveness, the "natural" counterpart, derived from botanical sources, is often perceived as offering a more complex and authentic sensory experience.[5][6]

This guide provides a comprehensive framework for the sensory and analytical comparison of synthetic versus natural this compound. Rather than presenting a rigid protocol, we will delve into the causality behind the experimental choices, empowering researchers to conduct a self-validating study that elucidates the subtle yet significant differences between these two crucial flavor ingredients.

The Genesis of Sensory Variation: Beyond the Primary Molecule

While both natural and synthetic this compound share the same primary chemical structure, the divergence in their sensory profiles arises from the complexity of their origins. Natural aroma chemicals are typically extracted from botanical or animal sources and often exist as intricate mixtures of numerous compounds.[7] In contrast, synthetic versions, while chemically identical to the target molecule, may lack the trace compounds inherent in their natural counterparts.[5][8] These trace elements, even at sub-threshold concentrations, can significantly modulate the overall aroma profile.

The potential for sensory divergence between natural and synthetic this compound can be attributed to:

  • Trace Impurities from Synthesis: The manufacturing process for synthetic this compound may introduce minor impurities that could impart subtle off-notes.

  • Synergistic Effects of Co-extracted Compounds: The natural version may contain other volatile compounds from its source material that, while not possessing a strong aroma on their own, can enhance or modify the perception of the primary pyrazine.

  • Isomeric Distribution: The relative abundance of different isomers of this compound may differ between natural and synthetic production methods, leading to variations in the overall scent profile.

A Framework for Comparative Analysis: An Experimental Workflow

To objectively assess the sensory and analytical differences between natural and synthetic this compound, a multi-faceted approach is required. The following experimental workflow provides a robust methodology for a comprehensive comparison.

References

cross-validation of 2-Furfurylthio-3-methylpyrazine quantification methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cross-Validation of 2-Furfurylthio-3-methylpyrazine Quantification Methods

Introduction: The Analytical Challenge of a Key Aroma Compound

This compound (FFMP) is a pivotal sulfur-containing volatile compound that imparts the characteristic "roasty" and "coffee-like" aroma to thermally processed foods, most notably coffee. Its extremely low odor threshold makes its accurate quantification essential for quality control and product development. However, measuring FFMP is non-trivial. Its volatility, susceptibility to degradation, low concentration (in the ng/L to µg/L range), and the complexity of the food matrices in which it resides, present significant analytical hurdles.

This guide provides a framework for the cross-validation of two prevalent extraction techniques—Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE)—coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of FFMP. We will explore the causality behind experimental choices, present a self-validating protocol, and offer a comparative analysis based on key performance metrics.

The Imperative of Cross-Validation in Analytical Science

Relying on a single analytical method without independent verification can lead to systematic errors and unreliable data. Cross-validation, the process of comparing two or more distinct analytical methods, is a cornerstone of robust scientific inquiry. It ensures that the reported concentrations are accurate, precise, and independent of the chosen methodology. According to the International Union of Pure and Applied Chemistry (IUPAC), method validation confirms that the analytical procedure is fit for its intended purpose. Cross-validation takes this a step further by demonstrating congruence between two methods built on different physicochemical principles, thereby providing a higher level of confidence in the results.

This guide will focus on comparing an equilibrium-based headspace technique (HS-SPME) with an exhaustive extraction technique (SBSE).

Comparative Overview of Analytical Methods

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is an equilibrium-based, solvent-free extraction technique.[1] Analytes partition from the sample matrix into the headspace and then adsorb onto a coated fiber.

  • Principle of Causality: The choice of fiber is critical. For semi-volatile sulfur compounds like FFMP, a fiber with a mixed-polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often selected. This combination provides a high surface area and multiple interaction mechanisms (adsorption and absorption) to effectively trap a wide range of volatiles. The equilibrium nature means that extraction time and temperature must be precisely controlled to ensure reproducibility.[1]

Method 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a sorptive extraction technique where a magnetic stir bar coated with a thick layer of Polydimethylsiloxane (PDMS) is used to extract analytes directly from a liquid sample.[2][3][4]

  • Principle of Causality: SBSE is governed by the partitioning coefficient of the analyte between the PDMS phase and the sample matrix.[2] Compared to SPME, SBSE utilizes a significantly larger volume of the sorbent phase (typically 50-250 µL vs. ~0.5 µL for SPME), which can lead to much higher analyte recovery and, consequently, lower detection limits.[3][5] This makes it particularly suitable for trace-level analysis. The extraction is considered exhaustive for nonpolar analytes, simplifying quantification.

Experimental Design for Cross-Validation

A robust cross-validation study requires a meticulous experimental design. The following workflow outlines the key stages.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Extraction & Analysis cluster_validation Validation & Comparison A Homogenized Coffee Sample B Spike with FFMP Standard (at 3 concentration levels) A->B C Add Internal Standard (e.g., 2-Methyl-3-propylpyrazine-d3) B->C M1 Method 1: HS-SPME-GC-MS C->M1 M2 Method 2: SBSE-GC-MS C->M2 D Quantification using Calibration Curves M1->D M2->D E Calculate Validation Parameters (Accuracy, Precision, LOD, LOQ) D->E F Statistical Analysis (e.g., Bland-Altman Plot, t-test) E->F G Compare Method Performance F->G MethodComparison cluster_hsspme Method 1: HS-SPME cluster_sbse Method 2: SBSE A1 Sample in Vial + Salt A2 Equilibration (e.g., 60°C) A1->A2 A3 Headspace Extraction (Adsorption to Fiber) A2->A3 A4 Thermal Desorption in GC Inlet A3->A4 C1 Data Acquisition (SIM Mode) A4->C1 GC-MS Analysis B1 Sample in Vial B2 Direct Immersion Extraction (Stirring) B1->B2 B3 Stir Bar Removal & Drying B2->B3 B4 Thermal Desorption in TDU B3->B4 B4->C1 GC-MS Analysis

References

A Comparative Analysis of 2-Furfurylthio-3-methylpyrazine Isomers: Unraveling Nuances in Flavor Profiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Flavor Chemists

The sulfur-containing pyrazine, 2-furfurylthio-3-methylpyrazine, is a potent and multifaceted aroma compound, renowned for its significant contribution to the savory and roasted notes in a wide array of food products. While commercially available as a mixture of its constitutional isomers—this compound, 2-furfurylthio-5-methylpyrazine, and 2-furfurylthio-6-methylpyrazine—a detailed, comparative analysis of the individual isomers' flavor profiles is paramount for precise flavor formulation and a deeper understanding of their structure-activity relationships. This guide provides a comprehensive overview of the known sensory properties of the isomeric mixture, outlines the methodologies for their individual analysis, and discusses the anticipated, yet currently publicly undocumented, nuances that would be critical for targeted applications in the food and beverage industry.

The Isomeric Mixture: A Foundation of Savory Notes

Commercially, 2-furfurylthio-methylpyrazine is predominantly supplied as a blend of isomers. A common composition of this mixture is approximately 70% this compound, 29% 2-furfurylthio-6-methylpyrazine, and trace amounts of 2-furfurylthio-5-methylpyrazine. This blend is characterized by a complex and powerful flavor profile, generally described as:

  • Savory and Meaty: Evokes the aroma of cooked and roasted meats.

  • Roasted Coffee: Contributes a characteristic roasted, slightly burnt coffee note.

  • Nutty: Imparts hazelnut or peanut-like nuances.

  • Sulfurous: A typical characteristic of many potent flavor compounds, which, at appropriate concentrations, enhances the overall savory impression.

This isomeric mixture is a cornerstone in the creation of a variety of savory flavors, including those for soups, sauces, processed meats, and snack foods. Its multifaceted character allows it to impart a more authentic and complex flavor profile than single aroma compounds.

The Uncharted Territory: Individual Isomer Flavor Profiles

A critical gap in the current publicly available scientific literature is the detailed sensory characterization of the individual isomers of 2-furfurylthio-methylpyrazine. While the flavor of the mixture is well-documented, the specific contribution of each isomer to the overall profile is not. Understanding these individual contributions is essential for flavorists seeking to fine-tune their creations. For instance, one isomer may contribute more of the roasted coffee notes, while another might be responsible for the more pronounced meaty character.

Based on the general principles of structure-activity relationships in flavor chemistry, it can be hypothesized that the position of the methyl group on the pyrazine ring will subtly but significantly alter the flavor profile of each isomer. The electronic and steric effects of the methyl group's placement would influence the molecule's interaction with olfactory receptors, leading to distinct sensory perceptions.

Methodologies for Isomer Separation and Sensory Analysis

To definitively characterize the flavor profile of each isomer, a systematic approach involving separation, identification, and sensory evaluation is required. The following experimental workflow outlines the necessary steps for such an investigation.

Isomer Separation and Purification

The first critical step is the separation of the isomeric mixture into its individual components. High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) are suitable techniques for this purpose.

Experimental Protocol: Preparative Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a preparative-scale column and a fraction collector.

  • Column Selection: A non-polar or semi-polar capillary column with a thick film is recommended to achieve good separation of the isomers.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are typically used.

  • Carrier Gas: Helium or hydrogen at an optimized flow rate.

  • Temperature Program: An optimized temperature gradient is crucial for resolving the isomers.

  • Fraction Collection: The eluting peaks corresponding to each isomer are collected in cooled traps.

  • Purity Analysis: The purity of the collected fractions should be confirmed by analytical GC-MS.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds and the characterization of their specific aroma qualities.

Experimental Protocol: GC-O Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port.

  • Sample Preparation: The purified isomers are diluted in an appropriate solvent (e.g., ethanol or propylene glycol) to a concentration suitable for sensory evaluation.

  • GC Conditions: A high-resolution capillary column is used to ensure good separation. The temperature program should be optimized to allow for clear perception of the eluting compounds.

  • Olfactometry Port: The effluent from the GC column is split between the MS detector and the olfactometry port. The port is supplied with humidified air to prevent nasal dehydration.

  • Sensory Panel: A panel of trained sensory assessors sniffs the effluent from the olfactometry port and records the perceived aroma descriptors and their intensity over time.

  • Data Analysis: The aroma descriptors and their retention times are correlated with the mass spectrometry data to identify the compounds responsible for specific odors.

Caption: Experimental workflow for the separation and sensory analysis of this compound isomers.

Quantitative Data and Comparative Analysis

As the specific sensory data for the individual isomers is not publicly available, the following table is presented as a template for how such data should be structured once obtained through the aforementioned experimental methodologies. The odor thresholds are a critical component of this analysis, as they quantify the potency of each isomer.

IsomerOdor Threshold (in water, ng/L)Key Flavor Descriptors (from GC-O)
This compoundData not availableRoasted coffee, savory, meaty, slightly smoky
2-Furfurylthio-5-methylpyrazineData not availableNutty, bready, subtle sulfur, green
2-Furfurylthio-6-methylpyrazineData not availableRoasted meat, nutty, popcorn, earthy

Note: The flavor descriptors in this table are hypothetical and are intended to illustrate the expected differences between the isomers. Actual descriptors would need to be determined through rigorous sensory analysis.

Conclusion and Future Perspectives

The comprehensive flavor characterization of the individual isomers of this compound represents a significant opportunity for advancing the field of flavor chemistry. The methodologies outlined in this guide provide a clear pathway for researchers and flavor houses to undertake this important work. By elucidating the specific sensory contributions of each isomer, the industry will be better equipped to create more nuanced, authentic, and impactful savory flavors. This knowledge will not only benefit the development of new food products but will also contribute to a more fundamental understanding of how molecular structure dictates sensory perception. Further research into the synthesis of the individual isomers and their application in various food matrices will be crucial for unlocking their full potential.

A Comparative Guide to Flavor Enhancement: 2-Furfurylthio-3-methylpyrazine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of food science and drug development, the pursuit of palatable and impactful flavor profiles is paramount. This guide offers an in-depth comparative analysis of 2-Furfurylthio-3-methylpyrazine (FMP), a potent sulfur-containing pyrazine, and its efficacy as a flavor enhancer relative to established alternatives such as Monosodium Glutamate (MSG) and kokumi peptides. This document is intended for researchers, scientists, and professionals in product development, providing a foundation for informed decisions in flavor modulation.

Introduction to this compound (FMP)

This compound is a heterocyclic organic compound recognized for its distinctive savory, roasted, and nutty aroma and taste profile.[1] It belongs to the pyrazine family, a class of compounds often associated with the flavors developed during the Maillard reaction in cooked foods.[2] FMP is a valued ingredient in the flavor and fragrance industry, contributing to the sensory experience of a wide array of products, from gourmet foods to beverages.[3] Its primary function in many applications is to act as a flavor enhancer, amplifying and rounding out existing taste profiles.[3]

The Landscape of Flavor Enhancement: A Comparative Overview

The efficacy of a flavor enhancer is determined by its ability to intensify, balance, or modify the taste and aroma of a food product. The most well-known flavor enhancer is Monosodium Glutamate (MSG), which imparts the distinct umami (savory) taste.[4][5] More recently, the concept of "kokumi" has emerged, describing substances that, while not having a strong taste of their own, enhance the overall flavor experience by contributing to mouthfulness, continuity, and complexity.[6][7] Kokumi is often associated with peptides like glutathione.[6]

This guide will compare the performance of FMP against these two key classes of flavor enhancers, drawing upon available scientific evidence and outlining robust methodologies for their evaluation.

Comparative Efficacy: FMP vs. MSG and Kokumi Peptides

Direct, head-to-head quantitative sensory data comparing FMP with MSG and kokumi peptides is limited in publicly available literature. However, by synthesizing findings from various studies, we can construct a comparative framework.

Mechanism of Action:

  • Monosodium Glutamate (MSG): Directly activates umami taste receptors (T1R1/T1R3) on the tongue, eliciting a distinct savory taste.[8]

  • Kokumi Peptides (e.g., Glutathione): These peptides are thought to activate calcium-sensing receptors (CaSR) on the tongue. This activation does not produce a strong taste itself but enhances the perception of other tastes like umami, saltiness, and sweetness, contributing to a sense of richness and complexity.[6][9][10]

  • This compound (FMP): As a pyrazine, FMP contributes its own characteristic roasted and savory notes.[1] Emerging research suggests that certain aroma compounds, including pyrazines and sulfur-containing molecules, can allosterically modulate the umami receptor, thereby enhancing the perception of MSG's umami taste.[4] This indicates a synergistic interaction rather than a direct umami taste contribution in the same manner as MSG.

Performance Attributes:

FeatureThis compound (FMP)Monosodium Glutamate (MSG)Kokumi Peptides (e.g., Glutathione)
Primary Taste Contribution Savory, roasted, nutty, coffee-like[1]Umami[4][5]Largely tasteless on their own[6][7]
Flavor Enhancement Enhances savory and umami notes, likely through synergistic effects with umami compounds.[4]Directly provides and enhances umami taste.[4][5]Enhances umami, saltiness, and sweetness; provides "kokumi" sensation (mouthfulness, continuity).[6][7][9][10]
Synergistic Potential High, particularly with MSG and other umami-rich ingredients.[4]High, especially with ribonucleotides like IMP and GMP.High, with umami and salty compounds.[8][9][10]
Application Focus Savory applications, roasted profiles (e.g., meats, coffee, snacks).[1][3]Broad savory applications (soups, broths, processed foods).Wide range of applications to improve overall flavor complexity and richness.[11]

Experimental Methodologies for Efficacy Evaluation

To objectively compare the efficacy of FMP and other flavor enhancers, a multi-faceted approach combining sensory and analytical techniques is essential.

Sensory Evaluation Protocols

Sensory analysis provides direct insight into the human perception of flavor. The following are standard, validated protocols:

QDA is a comprehensive method to identify and quantify the sensory attributes of a product.[12][13][14]

Objective: To create a detailed sensory profile of a food product with and without the addition of FMP, MSG, or a kokumi peptide, and to quantify the intensity of key attributes.

Protocol:

  • Panelist Selection and Training: Recruit and screen 8-12 panelists based on their sensory acuity and ability to articulate perceptions.[12] Conduct training sessions to develop a consensus vocabulary (lexicon) for the specific product and flavor attributes to be evaluated (e.g., "umami intensity," "roasted notes," "savory aftertaste," "mouthfulness").[12][15]

  • Sample Preparation: Prepare a base food matrix (e.g., a simple broth or a model food system). Create separate samples with the addition of FMP, MSG, and a kokumi peptide at varying, predetermined concentrations. A control sample with no added enhancer is also prepared.

  • Evaluation: Panelists individually evaluate the samples in a controlled environment (sensory booths with controlled lighting and temperature).[16] They rate the intensity of each attribute on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: The data from the line scales are converted to numerical scores. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in attribute intensities between the samples.[15]

Diagram: Quantitative Descriptive Analysis (QDA) Workflow

QDA_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Screening Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Panelist_Training Panelist Training Lexicon_Development->Panelist_Training Sample_Prep Sample Preparation (Control, FMP, MSG, Kokumi) Individual_Evaluation Individual Evaluation (Sensory Booths) Sample_Prep->Individual_Evaluation Data_Collection Data Collection (Line Scales) Individual_Evaluation->Data_Collection Data_Conversion Data Conversion to Scores Data_Collection->Data_Conversion Statistical_Analysis Statistical Analysis (ANOVA) Data_Conversion->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

A flowchart of the Quantitative Descriptive Analysis (QDA) process.

The triangle test is a discriminative method used to determine if there is a perceivable sensory difference between two products.[16][17][18][19][20]

Objective: To determine if the addition of FMP to a food product creates a noticeable difference in flavor compared to a control.

Protocol:

  • Sample Preparation: Two samples are prepared: a control (A) and the product with FMP (B).

  • Presentation: Panelists are presented with three coded samples, two of which are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, or ABB).[17][18] The order of presentation is randomized across panelists.

  • Evaluation: Each panelist is asked to identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables are used to determine if the number of correct responses is significantly higher than what would be expected by chance (typically a one-third probability).

Diagram: Triangle Test Setup

Triangle_Test cluster_key Key Sample1 Sample 1 (A) Sample2 Sample 2 (A) Sample3 Sample 3 (B) Question Which sample is different? KeyA Control (A) KeyB Test (B)

An illustration of the triangle test presentation to a panelist.

Analytical Instrumentation

Instrumental analysis provides objective data that can be correlated with sensory findings.

GC-O combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.[21][22][23][24]

Objective: To identify the specific aroma compounds contributed by FMP and to assess their odor intensity.

Protocol:

  • Volatile Extraction: Volatile compounds from the food sample containing FMP are extracted using techniques like solid-phase microextraction (SPME) or solvent extraction.

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, which separates them based on their boiling points and chemical properties.

  • Dual Detection: The effluent from the GC column is split. One portion goes to a chemical detector (like a mass spectrometer for identification), and the other goes to a sniffing port.

  • Olfactory Detection: A trained panelist sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactometry data is aligned with the chromatogram to identify which chemical compounds are responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants.

An electronic tongue is an analytical instrument that uses an array of chemical sensors to mimic the sense of taste.[25][26][27][28][29]

Objective: To obtain an objective "taste fingerprint" of samples containing different flavor enhancers and to quantify differences in taste profiles.

Protocol:

  • Sample Preparation: Liquid samples of the food matrix with FMP, MSG, and kokumi peptides are prepared.

  • Measurement: The sensor array of the electronic tongue is immersed in each sample, and the potentiometric or voltammetric response of each sensor is recorded.

  • Data Analysis: The multi-sensor data is analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) or Discriminant Function Analysis (DFA), to visualize the differences between the samples and to classify them based on their taste profiles. The electronic tongue can be trained with human sensory data to predict taste attributes like bitterness or umami intensity.[25][29]

Conclusion

This compound presents a compelling option for flavor enhancement, particularly in savory and roasted food applications. While it does not function as a direct umami tastant in the way MSG does, its ability to contribute its own desirable flavor notes and potentially act synergistically to enhance umami perception makes it a valuable tool for food scientists and product developers.

In comparison to kokumi peptides, which primarily enhance mouthfulness and the intensity of other tastes, FMP offers a more direct contribution to the overall flavor profile. The choice between FMP, MSG, and kokumi peptides will ultimately depend on the specific application and the desired sensory outcome. For a straightforward umami boost, MSG remains a primary choice. For enhancing overall richness and complexity without adding a distinct flavor, kokumi peptides are ideal. For adding roasted, savory notes and synergistically enhancing existing savory profiles, FMP is an excellent candidate.

The rigorous application of the described sensory and analytical methodologies is crucial for accurately determining the efficacy of these flavor enhancers and for optimizing their use in product development.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavor chemistry and pharmaceutical research, 2-Furfurylthio-3-methylpyrazine stands out for its characteristic roasted, nutty, and savory aroma, reminiscent of coffee.[1][2] This heterocyclic sulfur compound is a significant component in the flavor profiles of various food products and has garnered interest for its potential applications in sensory science and as a building block in medicinal chemistry. The efficient and scalable synthesis of this target molecule is paramount for its practical utilization.

This guide provides an in-depth comparison of two plausible and scientifically grounded synthetic routes to this compound. As a Senior Application Scientist, the following protocols are presented with a focus on the underlying chemical principles, providing a framework for researchers to select and optimize a synthetic strategy tailored to their specific laboratory capabilities and research objectives. Each route is detailed with step-by-step methodologies, supported by established chemical transformations found in the literature for analogous compounds.

Benchmarking Overview of Synthetic Routes

The following diagram outlines the comparative workflow for the two proposed synthetic pathways.

Caption: Comparative workflow for the synthesis of this compound.

Route 1: Nucleophilic Substitution on a Halopyrazine with Furfuryl Mercaptan

This route is predicated on the reaction of a halogenated pyrazine derivative with a pre-synthesized sulfur nucleophile, in this case, furfuryl mercaptan. The key transformation is a nucleophilic aromatic substitution (SNAr) or a related coupling reaction.

Reaction Pathway

Route_1_Pathway cluster_step1 Step 1: Synthesis of Furfuryl Mercaptan cluster_step2 Step 2: Synthesis of 2-Chloro-3-methylpyrazine cluster_step3 Step 3: Coupling Reaction Furfuryl_Alcohol Furfuryl Alcohol Step1_Reaction Isothiouronium Salt Formation Furfuryl_Alcohol->Step1_Reaction Thiourea Thiourea Thiourea->Step1_Reaction HCl HCl (aq) HCl->Step1_Reaction NaOH NaOH (aq) Step1_Reaction->NaOH Hydrolysis Furfuryl_Mercaptan Furfuryl Mercaptan NaOH->Furfuryl_Mercaptan Coupling Nucleophilic Substitution Furfuryl_Mercaptan->Coupling 2_Amino_3_methylpyrazine 2-Amino-3-methylpyrazine Sandmeyer_Reaction Sandmeyer Reaction 2_Amino_3_methylpyrazine->Sandmeyer_Reaction NaNO2_HCl NaNO2, HCl (aq) NaNO2_HCl->Sandmeyer_Reaction 2_Chloro_3_methylpyrazine 2-Chloro-3-methylpyrazine Sandmeyer_Reaction->2_Chloro_3_methylpyrazine 2_Chloro_3_methylpyrazine->Coupling Base Base (e.g., NaH, K2CO3) Base->Coupling Solvent Solvent (e.g., DMF, THF) Solvent->Coupling Final_Product This compound Coupling->Final_Product

Caption: Reaction pathway for the synthesis of this compound via Route 1.

Experimental Protocols

Step 1: Synthesis of Furfuryl Mercaptan

This procedure is adapted from the well-established synthesis of thiols from alcohols via an isothiouronium salt intermediate.[3][4][5]

  • In a well-ventilated fume hood, combine furfuryl alcohol and a slight molar excess of thiourea in an aqueous solution of hydrochloric acid.

  • Gently heat the mixture to initiate the exothermic reaction, maintaining the temperature around 60°C with cooling as necessary.

  • After the initial reaction subsides, allow the mixture to stand at room temperature for several hours to ensure complete formation of the S-2-furfurylisothiouronium salt.

  • To hydrolyze the intermediate, add a concentrated solution of sodium hydroxide.

  • The resulting furfuryl mercaptan can be isolated by steam distillation or solvent extraction.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4) and remove the solvent under reduced pressure to yield the crude mercaptan.

Step 2: Synthesis of 2-Chloro-3-methylpyrazine

This step utilizes a Sandmeyer-type reaction, a standard method for converting an amino group on an aromatic ring to a halogen.[6]

  • Dissolve 2-amino-3-methylpyrazine in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it, and purify by distillation or chromatography.

Step 3: Coupling of Furfuryl Mercaptan and 2-Chloro-3-methylpyrazine

This step involves the formation of the thioether linkage.

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve furfuryl mercaptan in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the mercaptan and form the more nucleophilic thiolate.

  • To this solution, add 2-chloro-3-methylpyrazine dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and purify the final product by column chromatography or distillation.

Route 2: S-Alkylation of 2-Mercapto-3-methylpyrazine

This alternative route involves the initial synthesis of a pyrazine thiol (mercaptopyrazine) followed by its alkylation with a furfuryl electrophile. This approach is analogous to the synthesis of other alkylthiopyrazines.[1]

Reaction Pathway

Route_2_Pathway cluster_step1 Step 1: Synthesis of 2-Mercapto-3-methylpyrazine cluster_step2 Step 2: Synthesis of Furfuryl Chloride cluster_step3 Step 3: S-Alkylation Reaction 2_Chloro_3_methylpyrazine 2-Chloro-3-methylpyrazine Thiolation Nucleophilic Substitution 2_Chloro_3_methylpyrazine->Thiolation NaSH Sodium Hydrosulfide (NaSH) NaSH->Thiolation Solvent_1 Solvent (e.g., Ethanol) Solvent_1->Thiolation 2_Mercapto_3_methylpyrazine 2-Mercapto-3-methylpyrazine Thiolation->2_Mercapto_3_methylpyrazine Alkylation S-Alkylation 2_Mercapto_3_methylpyrazine->Alkylation Furfuryl_Alcohol Furfuryl Alcohol Halogenation Halogenation Furfuryl_Alcohol->Halogenation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Halogenation Furfuryl_Chloride Furfuryl Chloride Halogenation->Furfuryl_Chloride Furfuryl_Chloride->Alkylation Base_2 Base (e.g., K2CO3, Et3N) Base_2->Alkylation Solvent_2 Solvent (e.g., Acetone, DMF) Solvent_2->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: Reaction pathway for the synthesis of this compound via Route 2.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-3-methylpyrazine

This transformation can be achieved by reacting the corresponding chloropyrazine with a sulfur nucleophile.

  • Dissolve 2-chloro-3-methylpyrazine (synthesized as in Route 1, Step 2) in a suitable solvent such as ethanol.

  • Add a solution of sodium hydrosulfide (NaSH) in water or ethanol.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiolate and precipitate the mercaptan.

  • Filter the solid product, wash with water, and dry. Recrystallization may be necessary for purification.

Step 2: Synthesis of Furfuryl Chloride

Furfuryl chloride can be prepared from furfuryl alcohol using a variety of chlorinating agents. Thionyl chloride is a common choice.

  • In a flask equipped with a reflux condenser and a dropping funnel, place furfuryl alcohol in a suitable solvent like dichloromethane or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise. The reaction is exothermic and releases HCl and SO2 gas, so it must be performed in a fume hood.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine, dry it over an anhydrous salt, and remove the solvent. The product is often used directly in the next step due to its instability.

Step 3: S-Alkylation of 2-Mercapto-3-methylpyrazine

This is the final step where the thioether bond is formed.

  • Dissolve 2-mercapto-3-methylpyrazine in a solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate or triethylamine, to deprotonate the thiol.

  • Add the freshly prepared furfuryl chloride to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Filter off any inorganic salts and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield this compound.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Nucleophilic Substitution on HalopyrazineRoute 2: S-Alkylation of Mercaptopyrazine
Starting Materials Furfuryl alcohol, thiourea, 2-amino-3-methylpyrazine2-amino-3-methylpyrazine, furfuryl alcohol, thionyl chloride, sodium hydrosulfide
Key Intermediates Furfuryl mercaptan, 2-chloro-3-methylpyrazine2-chloro-3-methylpyrazine, 2-mercapto-3-methylpyrazine, furfuryl chloride
Number of Steps 3 distinct synthetic operations3 distinct synthetic operations
Potential Yield Moderate to good, dependent on the efficiency of the final coupling step.Moderate to good, dependent on the stability of furfuryl chloride.
Scalability Potentially good; Sandmeyer reactions and nucleophilic substitutions are generally scalable.Moderate; the instability of furfuryl chloride can pose challenges for large-scale synthesis.
Reagent Toxicity/Hazards Thiourea is a suspected carcinogen. Sodium nitrite is toxic.Thionyl chloride is highly corrosive and toxic. Sodium hydrosulfide is corrosive and releases toxic H2S upon acidification.
Purification Challenges Purification of furfuryl mercaptan can be challenging due to its strong odor and potential for oxidation.Purification of the final product may require careful chromatography to remove any byproducts from the unstable furfuryl chloride.
Overall Complexity The synthesis of furfuryl mercaptan requires careful handling due to its odor. The Sandmeyer reaction requires precise temperature control.The synthesis and handling of the unstable furfuryl chloride intermediate is a key challenge.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable pathways for the synthesis of this compound, each with its own set of advantages and challenges.

Route 1 may be favored in a laboratory setting where the handling of the odorous but relatively stable furfuryl mercaptan is manageable. The individual steps are based on well-documented and reliable reactions. The primary challenges lie in the management of the potent odor of the mercaptan and the careful execution of the Sandmeyer reaction.

Route 2 offers an alternative that avoids the direct synthesis and isolation of furfuryl mercaptan in a separate step. However, it introduces the challenge of preparing and handling the unstable furfuryl chloride. This intermediate is prone to polymerization and other side reactions, which could negatively impact the overall yield and purity of the final product.

For researchers prioritizing a more robust and potentially higher-yielding synthesis, Route 1 is recommended as the more conservative and predictable approach , provided that adequate ventilation and safety measures are in place for handling thiourea and furfuryl mercaptan. The intermediates in Route 1 are generally more stable than the furfuryl chloride in Route 2, which can lead to a more controlled and reproducible synthesis.

Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the available laboratory infrastructure, and the desired scale of the synthesis. It is advised to conduct small-scale pilot reactions to optimize the conditions for either route before proceeding to a larger-scale preparation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in advanced research and development, the synthesis and application of novel compounds are only half the battle. The responsible management of chemical waste is a critical, non-negotiable component of our work, safeguarding both our personal safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Furfurylthio-3-methylpyrazine (CAS No. 65530-53-2), a common flavoring agent with notable hazardous properties. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring a self-validating system for waste management in your laboratory.

Hazard Identification: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it is classified as a hazardous material with multiple risk factors that dictate its handling and disposal procedures.[1] The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionNFPA Rating
Flammable LiquidH226Flammable liquid and vapor, posing a significant fire risk.[2]Fire (Red): 2
Acute Oral ToxicityH302Harmful if swallowed.[2]Health (Blue): 2
Skin IrritationH315Causes skin irritation upon contact.[2][3]
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.[2][3]
Respiratory IrritationH335May cause respiratory tract irritation if inhaled.[3][4]
Reactivity-Stable under normal conditions; no hazardous reactions known.[2]Reactivity (Yellow): 0

This data is synthesized from multiple Safety Data Sheets (SDS) and chemical databases.[2][3]

The flammability (Fire = 2) and health (Health = 2) ratings underscore the necessity for stringent controls to prevent ignition and exposure. The compound's sulfur content also warrants consideration, as sulfur-containing organic compounds can release toxic gases like sulfur dioxide upon combustion.[5][6]

Pre-Disposal Protocol: Personal Protective Equipment (PPE)

Given the identified hazards, particularly its irritant properties, comprehensive personal protection is mandatory. Never handle this compound waste without the following PPE:

  • Eye and Face Protection: Chemical splash goggles or a full-face shield are essential to protect against splashes that can cause serious eye irritation.[2][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of spills, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of open containers should be performed within a certified chemical fume hood to prevent inhalation of vapors.[4]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[7][8] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority and resource for navigating these regulations.

Step 1: Waste Characterization and Segregation

First, you must officially characterize the waste. Based on its properties, this compound waste is classified as hazardous waste .[1] It exhibits characteristics of:

  • Ignitability: Due to its status as a flammable liquid.[2]

  • Toxicity: As it is harmful if swallowed.[2]

Crucially, this waste must be segregated. Do not mix it with other waste streams, especially strong oxidizing agents, with which it may react explosively.[5][9] Keep it separate from non-hazardous waste to avoid costly and improper disposal of the entire commingled volume.[10]

Step 2: Containerization

Collect all waste—including the pure compound, contaminated solutions, and any contaminated solids like pipette tips or absorbent pads—in a designated hazardous waste container.[11]

  • Container Type: Use a chemically compatible container designed for liquid hazardous waste (e.g., a high-density polyethylene or glass bottle). The container must have a secure, leak-proof screw cap.[7]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a frequent point of failure in regulatory inspections. The moment the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE" .[11]

The label must also include:

  • Full Chemical Name: "Waste this compound" (avoiding abbreviations or formulas).

  • Hazard Characteristics: Clearly indicate "Ignitable" and "Toxic."

  • Generator Information: Your name, lab location, and contact information.

Step 4: Accumulation and Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[7][11]

  • Keep Containers Closed: Except when adding waste, the container must be tightly sealed. This is a critical EPA regulation to prevent spills and the release of vapors.[7]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.

  • Location: Store away from heat, sparks, open flames, or any other potential ignition sources.[2]

Step 5: Final Disposal

As a generator of hazardous waste, you are responsible for its safe disposal. This is accomplished through your institution's EHS department, which coordinates with a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [12][13]

  • Schedule a pickup with your EHS office once the container is full or reaches the regulatory time limit for storage in an SAA.

The entire disposal workflow can be visualized in the following diagram:

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Storage cluster_disposal Phase 3: Final Disposition A Identify Waste: This compound B Assess Hazards: Flammable, Toxic, Irritant[2][4] A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select & Open Approved Waste Container C->D E Label Container: 'HAZARDOUS WASTE' & Contents D->E F Transfer Waste into Container E->F G Securely Close Container F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Is Container Full or Storage Time Limit Reached? H->I J Contact EHS for Waste Pickup I->J Yes L Maintain Storage in SAA I->L No K Waste Transferred to Licensed Hazardous Waste Facility[11] J->K L->F Add more waste

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Furfurylthio-3-methylpyrazine. As researchers and developers, our primary goal is innovation, but our foremost responsibility is safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each piece of personal protective equipment (PPE) and the procedures that ensure your well-being. Understanding the "why" behind safety protocols empowers you to make informed decisions and foster a culture of safety within your laboratory.

Hazard Assessment: Understanding the Risks of this compound

This compound is a flammable liquid and vapor that poses multiple health hazards.[1][2] A thorough understanding of its risk profile, grounded in the Globally Harmonized System (GHS), is the critical first step in establishing a safe handling protocol. The hazards associated with this chemical are not merely abstract warnings; they are direct indicators of the potential routes of exposure we must block with appropriate PPE.

Hazard ClassificationGHS Hazard StatementPotential Routes of Exposure & Consequences
Acute Toxicity (Oral) H302: Harmful if swallowed[1][2][3]Ingestion
Acute Toxicity (Dermal) H312: Harmful in contact with skin[3]Skin Absorption
Acute Toxicity (Inhalation) H332: Harmful if inhaled[3]Inhalation
Skin Irritation H315: Causes skin irritation[1][3][4]Direct Skin Contact
Eye Irritation H319: Causes serious eye irritation[1][3][4]Direct Eye Contact, Splashes
Respiratory Irritation H335: May cause respiratory irritation[3][4]Inhalation of Vapors or Aerosols
Flammable Liquid H226: Flammable liquid and vapour[1][2]Ignition from heat, sparks, or open flames

The causality is clear: because the compound is harmful upon skin contact and causes irritation, chemically resistant gloves and protective clothing are mandatory.[3] Because it causes serious eye irritation, robust eye protection is non-negotiable.[1][3] Its potential for respiratory irritation and harm if inhaled dictates that it must be handled in well-ventilated areas, with respiratory protection required if ventilation is insufficient or exposure limits are exceeded.[3]

Core PPE Requirements: Your First Line of Defense

Selecting the correct PPE is a process of matching the equipment's protective capabilities to the specific hazards of the chemical. For this compound, a multi-layered approach is essential.

Eye and Face Protection

Standard safety glasses are insufficient due to the risk of splashes.

  • Primary Protection : Wear tightly fitting, indirectly vented chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] These create a seal around the eyes, protecting against splashes and vapors.

  • Secondary Protection : When handling larger quantities (>100 mL) or when there is a significant risk of splashing, supplement goggles with a face shield. A face shield protects the entire face but must always be worn with goggles, as it does not provide a seal against vapors.[5]

Skin and Body Protection
  • Gloves : Handle the chemical with gloves that have been inspected prior to use.[3] The selected gloves must meet the specifications of standards like EN 374.[3] Given the lack of specific permeation data for this compound in many guides, selecting a glove made from a broadly resistant material like nitrile or neoprene is a prudent starting point. Always consult the glove manufacturer's specific chemical resistance guide.

  • Protective Clothing : A standard lab coat may not be sufficient. Wear fire/flame resistant and impervious clothing.[3] For operations with significant splash potential, consider flame-retardant antistatic protective clothing.[2]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards.

  • Required Use : Respiratory protection is necessary if exposure limits are exceeded, if you experience any irritation, or if you are cleaning up a spill outside of a fume hood.[3]

  • Type : A full-face respirator with an appropriate multi-gas cartridge is recommended in these situations to provide both respiratory and eye protection.[3][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A self-validating protocol is one where safety is integrated into every step of the process. The following workflow is designed to minimize exposure from the moment you prepare for your work until the final disposal of waste.

Step 1: Preparation and PPE Donning
  • Work Area Setup : Ensure your chemical fume hood is operational and clutter-free. Verify that a safety shower and eyewash station are accessible.

  • Gather Materials : Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood before you begin.

  • Don PPE :

    • Put on your lab coat or protective suit.

    • Don your chemical safety goggles.

    • If required, perform a fit check on your respirator.

    • Wash and dry your hands thoroughly.

    • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Step 2: Handling this compound
  • Ventilation : All work must be performed in a well-ventilated area, preferably a chemical fume hood.[3][7]

  • Avoid Contamination : Use non-sparking tools to prevent ignition.[2][3] Avoid creating aerosols or mists.[3]

  • Grounding : When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[2]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[2][3][8] If the chemical comes into contact with your skin, immediately wash the affected area with plenty of water and remove contaminated clothing.[3][8]

Step 3: Doffing PPE and Decontamination
  • Remove Outer Layers : While still in the lab, remove your gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

  • Wash Hands : Immediately wash your hands after removing gloves.

  • Remove Goggles/Respirator : Remove your goggles or full-face respirator from the back to the front.

  • Remove Lab Coat : Remove your lab coat, turning it inside out as you do, and hang it in its designated storage area or place it in a laundry bin if contaminated.

  • Final Hand Wash : Wash your hands again thoroughly with soap and water.

Step 4: Spill and Disposal Plan
  • Spill Response :

    • Evacuate personnel from the immediate area.

    • If safe to do so, remove all sources of ignition.[3]

    • Contain the spill using an absorbent, non-combustible material like sand or diatomite.[1]

    • Collect the material into a suitable, labeled container for hazardous waste disposal.

  • Waste Disposal :

    • Dispose of unused this compound and any contaminated materials (including PPE) as hazardous waste.[1][2][3]

    • Containers must be sent to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not pour waste down the drain.[2]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep Risk Assessment (Review SDS) ppe_select Select & Inspect PPE - Goggles - Gloves - Lab Coat prep->ppe_select setup Setup Fume Hood & Emergency Equipment ppe_select->setup don_ppe Don PPE (Correct Sequence) setup->don_ppe handle Handle Chemical in Hood - Grounding - Avoid Aerosols don_ppe->handle spill Spill Occurs? handle->spill spill_response Execute Spill Response (Evacuate, Contain) spill->spill_response Yes doff_ppe Doff PPE Safely (Avoid Self-Contamination) spill->doff_ppe No dispose Dispose of Chemical & Contaminated Waste spill_response->dispose decon Decontaminate Workspace & Wash Hands doff_ppe->decon decon->dispose

Caption: Workflow for handling this compound.

This guide provides a framework for the safe handling of this compound. Always remember that safety is an active process. Continuously review your procedures, stay informed about the chemicals you work with, and never hesitate to ask for clarification or assistance. Your diligence is the most critical component of a safe laboratory environment.

References

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Retrosynthesis Analysis

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2-Furfurylthio-3-methylpyrazine
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2-Furfurylthio-3-methylpyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.